4-(Iminomethyl)aniline
Description
Structure
2D Structure
Properties
CAS No. |
79677-95-5 |
|---|---|
Molecular Formula |
C7H8N2 |
Molecular Weight |
120.15 g/mol |
IUPAC Name |
4-methanimidoylaniline |
InChI |
InChI=1S/C7H8N2/c8-5-6-1-3-7(9)4-2-6/h1-5,8H,9H2 |
InChI Key |
IKMXFNJPTZJSLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=N)N |
Origin of Product |
United States |
Foundational & Exploratory
4-(Iminomethyl)aniline synthesis mechanism
An in-depth technical guide on the synthesis of 4-(Iminomethyl)aniline, designed for researchers, scientists, and drug development professionals.
Abstract
This compound, a member of the imine or Schiff base class of compounds, is a valuable intermediate in organic synthesis. Its structure, featuring both a reactive imine group and a versatile aniline moiety, makes it a key building block for the synthesis of various heterocyclic compounds, ligands for metal complexes, and molecules of pharmaceutical interest. This guide provides a detailed examination of the core synthesis mechanism of this compound, which is primarily achieved through the self-condensation of 4-aminobenzaldehyde. We will explore the reaction mechanism, detail experimental protocols, present quantitative data from analogous syntheses, and discuss critical process considerations.
Core Synthesis Mechanism: Imine Formation
The synthesis of this compound is a classic example of imine formation, a condensation reaction between a primary amine and an aldehyde. In this specific case, the reaction is a self-condensation where one molecule of 4-aminobenzaldehyde provides the primary amine group, and a second molecule provides the aldehyde group.
The reaction proceeds via a two-stage nucleophilic addition-elimination mechanism:
-
Nucleophilic Attack: The nitrogen atom of the amino group, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde group on another molecule.
-
Formation of Carbinolamine: This attack forms a tetrahedral intermediate known as a carbinolamine. This step is typically reversible.
-
Protonation and Dehydration: The hydroxyl group of the carbinolamine is protonated (often catalyzed by a trace acid) to form a good leaving group (water).
-
Elimination of Water: The lone pair of electrons on the nitrogen atom facilitates the elimination of a water molecule, resulting in the formation of a protonated imine, or iminium ion.
-
Deprotonation: A base (such as another amine molecule or the solvent) removes the proton from the nitrogen atom to yield the final, neutral imine product, this compound.
The formation of imines is an equilibrium process.[1] To drive the reaction toward the product, the water formed as a byproduct is often removed, either by using a Dean-Stark apparatus, adding a drying agent, or through azeotropic distillation.[1]
Caption: Reaction mechanism for the formation of this compound.
Catalysis and Reaction Conditions
The formation of imines can be influenced by various catalysts and conditions.
-
Acid Catalysis: The reaction is often accelerated by the presence of an acid catalyst. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack. However, excessive acid can protonate the amine nucleophile, rendering it inactive. Mildly acidic conditions are therefore optimal.[2]
-
Base Catalysis: Base catalysis can also promote the reaction by facilitating the deprotonation step.[3]
-
Solvent-Free and Catalyst-Free Conditions: Modern synthetic approaches often favor "green chemistry" principles. The synthesis of imines can be achieved efficiently without any solvent or catalyst, sometimes under microwave irradiation or by using a vacuum to remove the water byproduct.[4][5] This method is advantageous as it simplifies workup and reduces chemical waste.[5]
-
Aniline as a Catalyst: Interestingly, aniline itself can act as a nucleophilic catalyst in imine formation, especially in aqueous solutions.[6][7] It reacts with the aldehyde to form a more reactive Schiff base intermediate, which then undergoes transimination with the primary amine.[7]
A critical consideration when synthesizing this compound is its propensity for self-polymerization. Traces of acid can catalyze this self-condensation, leading to polymeric byproducts and making purification challenging.[8] Therefore, careful control of pH and exclusion of acid fumes are important.[8]
Experimental Protocols
While specific protocols for the self-condensation of 4-aminobenzaldehyde are less common in literature due to its polymerization tendency, highly detailed and analogous procedures for the synthesis of N-benzylideneaniline from benzaldehyde and aniline are widely available. These can be adapted by a skilled chemist.
Protocol 1: Room Temperature Synthesis in Ethanol
This method is based on the reaction of benzaldehyde and aniline at room temperature.[9][10]
-
Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer, place 1.0 mole equivalent of 4-aminobenzaldehyde.
-
Reagent Addition: Slowly add a solution of 1.0 mole equivalent of 4-aminobenzaldehyde dissolved in 95% ethanol while stirring vigorously. An exothermic reaction may be observed.
-
Stirring: Continue to stir the mixture vigorously for an additional 15-30 minutes.
-
Crystallization: Cool the reaction mixture in an ice bath for 30 minutes to induce crystallization of the product.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold 95% ethanol, and air-dry.
-
Purification: If necessary, recrystallize the product from 85% ethanol to obtain pure this compound.[10]
Protocol 2: Thermal Synthesis without Solvent
This protocol is adapted from a procedure involving heating the neat reactants.[11]
-
Reaction Setup: Place equimolar amounts (e.g., 0.10 mole each) of 4-aminobenzaldehyde in a porcelain dish or round-bottomed flask equipped with a reflux condenser.
-
Heating: Heat the mixture in an oil bath at approximately 125°C for 4-5 hours.
-
Isolation: While still warm, pour the reaction product into a beaker of ice-water with vigorous stirring. The product should solidify.
-
Filtration: Filter the solid product and wash thoroughly with water.
-
Purification: The crude product is insoluble in water and can be recrystallized from ethanol.
Protocol 3: Solvent- and Catalyst-Free Synthesis via Pressure Reduction
This modern approach enhances reaction rate by removing water under reduced pressure.[5]
-
Reaction Setup: Mix equimolar amounts of 4-aminobenzaldehyde in a flask.
-
Pressure Reduction: Connect the flask to a vacuum pump and reduce the pressure. The removal of the water byproduct drives the equilibrium towards the product.
-
Monitoring: The reaction can be monitored by observing the phase transition from liquid to solid as the product forms.[5]
-
Isolation: Once the reaction is complete, the resulting solid is the desired imine, which can be used directly or purified by recrystallization if needed.
Quantitative Data Summary
The following table summarizes quantitative data from various analogous syntheses of N-benzylideneaniline, which can serve as a benchmark for optimizing the synthesis of this compound.
| Reactant 1 | Reactant 2 | Solvent/Catalyst | Temperature | Time | Yield (%) | Reference |
| Benzaldehyde | Aniline | 95% Ethanol | Room Temp. | ~45 min | 84–87% | [10] |
| Benzaldehyde | Aniline | None | 125°C | 5 hours | 85% | [11] |
| Benzaldehyde | Aniline | Methanol | 80°C (Reflux) | 4 hours | Not specified | [3] |
| Benzaldehyde | Aniline | None (Pressure Reduction) | Room Temp. | ~1 hour | High | [5] |
| Benzaldehyde | Aniline | FeSO₄ (0.1%) / No Solvent | Room Temp. | 2 min | 57% | [4] |
General Experimental Workflow
The overall process from starting materials to the final, characterized product follows a logical sequence. This workflow is applicable to most of the described protocols.
Caption: General experimental workflow for synthesis and purification.
Conclusion
The synthesis of this compound via the self-condensation of 4-aminobenzaldehyde is a direct application of fundamental imine chemistry. While the reaction mechanism is well-understood, practical synthesis requires careful management of reaction conditions to favor the desired monomeric product over polymeric side products. By leveraging established protocols for analogous imine formations—ranging from traditional thermal methods to modern, solvent-free approaches—researchers can effectively produce this versatile chemical intermediate for applications in drug discovery and materials science.
References
- 1. Recent advances in the chemistry of imine-based multicomponent reactions (MCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. dspace.univ-ouargla.dz [dspace.univ-ouargla.dz]
- 5. Efficient Solvent- and Catalyst-Free Syntheses of Imine Derivatives Applying the Pressure Reduction Technique: Remarkable Change of the Reaction Rate with the Phase Transition [scirp.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Nucleophilic catalysis of p -substituted aniline derivatives in acylhydrazone formation and exchange - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00871D [pubs.rsc.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. prepchem.com [prepchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. prepchem.com [prepchem.com]
Spectroscopic Characterization of 4-(Iminomethyl)aniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic characterization of 4-(Iminomethyl)aniline, a key intermediate in various chemical syntheses. The following sections detail the expected spectroscopic data based on analyses of closely related compounds and provide comprehensive experimental protocols for obtaining this information.
Core Spectroscopic Data
The spectroscopic data for this compound can be predicted with a high degree of confidence by examining the characteristics of similar aromatic imines. The following tables summarize the expected quantitative data from key spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.30 | Singlet | 1H | Imine proton (-N=CH-) |
| ~7.70-7.80 | Multiplet | 2H | Aromatic protons (ortho to imine) |
| ~7.10-7.20 | Multiplet | 2H | Aromatic protons (meta to imine) |
| ~7.30-7.40 | Multiplet | 2H | Aromatic protons (ortho to amine) |
| ~6.80-6.90 | Multiplet | 2H | Aromatic protons (meta to amine) |
| ~3.50-4.50 | Broad Singlet | 2H | Amine protons (-NH₂) |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~160-165 | Imine carbon (-N=C H-) |
| ~145-150 | Aromatic carbon attached to the amine group |
| ~130-135 | Aromatic carbon attached to the imine group |
| ~128-130 | Aromatic CH carbons |
| ~115-125 | Aromatic CH carbons |
Vibrational and Electronic Spectroscopy
Table 3: Predicted FT-IR and UV-Vis Spectroscopic Data for this compound
| Spectroscopic Technique | Wavenumber (cm⁻¹) / Wavelength (λ_max) nm | Assignment |
| FT-IR | ~3400-3250 (two bands) | N-H stretching (primary amine)[1][2] |
| ~3030 | Aromatic C-H stretching | |
| ~1600-1635 | C=N stretching (imine)[3] | |
| ~1580-1650 | N-H bending (primary amine)[1][2] | |
| ~1450-1585 | Aromatic C=C stretching[3] | |
| ~1250-1335 | Aromatic C-N stretching[1][2] | |
| UV-Vis | ~240-250 | π → π* transition |
| ~330-340 | n → π* transition[4] |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Synthesis of this compound
A common method for the synthesis of Schiff bases like this compound is through the condensation reaction of an appropriate aldehyde and amine.[4]
-
Reactant Preparation : Dissolve equimolar amounts of 4-aminobenzaldehyde and aniline in a suitable solvent such as ethanol.
-
Reaction : The mixture is stirred at room temperature, and the reaction progress can be monitored by Thin Layer Chromatography (TLC). A catalytic amount of a weak acid, like acetic acid, can be added to facilitate the reaction.
-
Isolation : Upon completion, the product can be precipitated by cooling the reaction mixture or by the addition of cold water.
-
Purification : The resulting solid is collected by filtration, washed with a cold solvent, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy [3]
-
Sample Preparation : Dissolve approximately 5-10 mg of the purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
-
Data Acquisition : Record the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Parameters for ¹H NMR :
-
Number of scans: 16-32
-
Relaxation delay: 1-2 seconds
-
Pulse width: 90°
-
-
Parameters for ¹³C NMR :
-
Number of scans: 1024-4096 (or more, depending on sample concentration)
-
Relaxation delay: 2-5 seconds
-
Proton decoupling: Broadband decoupling
-
Fourier-Transform Infrared (FT-IR) Spectroscopy [3]
-
Sample Preparation : Prepare a KBr pellet by grinding a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.
-
Data Acquisition : Record the FT-IR spectrum in the range of 4000-400 cm⁻¹.
-
Background Correction : A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy [4]
-
Sample Preparation : Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or chloroform) to an absorbance value below 1.5.
-
Data Acquisition : Record the UV-Vis absorption spectrum over a wavelength range of approximately 200-800 nm using a spectrophotometer.
-
Baseline Correction : Use the pure solvent as a blank to perform a baseline correction before measuring the sample's absorbance.
Mass Spectrometry (MS)
-
Sample Preparation : Dissolve a small amount of the sample in a suitable volatile solvent.
-
Ionization : Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Data Acquisition : Acquire the mass spectrum, ensuring to record the molecular ion peak (M⁺) and the fragmentation pattern.
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the spectroscopic characterization process for this compound.
Caption: Experimental workflow for the characterization of this compound.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. wikieducator.org [wikieducator.org]
- 3. (E)-N,N-Diethyl-4-{[(4-methoxyphenyl)imino]methyl}aniline: crystal structure, Hirshfeld surface analysis and energy framework - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the NMR Spectroscopic Data of N-Benzylideneaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for N-benzylideneaniline. Due to the inherent instability of the parent compound, 4-(iminomethyl)aniline, this stable, N-substituted derivative serves as a crucial reference for the aniline-iminomethyl scaffold. The data herein is presented to support the structural elucidation and characterization of related compounds in research and development.
¹H NMR Spectral Data for N-Benzylideneaniline
The ¹H NMR spectrum of N-benzylideneaniline is characterized by signals in the aromatic and imine regions. The chemical shifts are influenced by the electronic environment of the protons. The data presented below is compiled from various sources, with chloroform-d (CDCl₃) as the solvent.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |
| Imine-H | 8.44 | Singlet | - | [1] |
| Aromatic-H | 7.92-7.87 | Multiplet | - | [1] |
| Aromatic-H | 7.49-7.43 | Multiplet | - | [1] |
| Aromatic-H | 7.41-7.34 | Multiplet | - | [1] |
| Aromatic-H | 7.26-7.20 | Multiplet | - | [1] |
Note: The multiplets in the aromatic region arise from the protons on both the aniline and benzylidene rings. Specific assignment of these protons often requires two-dimensional NMR techniques.
¹³C NMR Spectral Data for N-Benzylideneaniline
The ¹³C NMR spectrum provides insight into the carbon framework of N-benzylideneaniline. The chemical shifts are reported relative to the solvent signal of chloroform-d (CDCl₃).
| Carbon Assignment | Chemical Shift (δ, ppm) | Reference |
| Imine-C | 160.4 | [1] |
| Aromatic-C | 152.1 | [1] |
| Aromatic-C | 136.2 | [1] |
| Aromatic-C | 131.3 | [1] |
| Aromatic-C | 129.1 | [1] |
| Aromatic-C | 128.8 | [1] |
| Aromatic-C | 125.9 | [1] |
| Aromatic-C | 120.8 | [1] |
Experimental Protocols
The following protocols are generalized for the synthesis of imines such as N-benzylideneaniline and the subsequent acquisition of NMR spectra.
Synthesis of N-Benzylideneaniline
-
Reactant Preparation : Dissolve the required aldehyde (e.g., benzaldehyde, 10 mmol) and the corresponding amine (e.g., aniline, 10 mmol) in a suitable solvent such as dichloromethane (CH₂Cl₂) (10 mL).
-
Drying : Add anhydrous sodium sulfate (15 mmol) to the reaction mixture to remove the water formed during the reaction.
-
Reaction : Allow the reaction to proceed at ambient temperature for 24 hours.
-
Work-up : The product can be purified by filtration and recrystallization.
-
Drying : Remove volatiles in a vacuum to obtain the anhydrous imine.
NMR Sample Preparation and Analysis
-
Sample Preparation : Dissolve approximately 5-10 mg of the purified imine in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Internal Standard : Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts (0 ppm).
-
Data Acquisition : Record the ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).
-
Data Processing : Process the acquired Free Induction Decay (FID) signal by applying a Fourier transform to obtain the frequency domain spectrum. Phase and baseline corrections are then applied to the spectrum.
Logical Workflow for Spectroscopic Characterization
The following diagram illustrates a typical workflow for the characterization of a synthesized compound using NMR spectroscopy.
References
In-Depth Technical Guide to the FT-IR Analysis of the Imine Bond in 4-(Iminomethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of the imine bond in 4-(Iminomethyl)aniline, a key functional group in many Schiff bases relevant to pharmaceutical and materials science. This document details the synthesis of the compound, the experimental protocol for its FT-IR analysis, and an interpretation of the resulting spectral data, with a focus on the characteristic vibrational modes of the imine linkage.
Introduction to this compound and the Significance of Imine Bond Characterization
This compound is an aromatic imine, also known as a Schiff base, formed from the condensation of p-aminobenzaldehyde and an amine. The central C=N double bond, or imine group, is a critical pharmacophore and a versatile linkage in organic synthesis. The electronic and structural characteristics of this bond can significantly influence the biological activity and material properties of the molecule. FT-IR spectroscopy is a powerful, non-destructive technique used to identify functional groups and probe the chemical bonding within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the bonds. For researchers in drug development, precise characterization of the imine bond is crucial for understanding molecular interactions, stability, and reaction kinetics.
Synthesis of this compound
The synthesis of this compound is typically achieved through a condensation reaction between p-aminobenzaldehyde and a suitable amine. A general and efficient method involves the reaction of p-aminobenzaldehyde with ammonia or a primary amine in an alcohol solvent, often with acid or base catalysis.
A representative synthesis protocol is as follows:
-
Dissolve p-aminobenzaldehyde in a minimal amount of a suitable solvent, such as methanol or ethanol, in a round-bottom flask.
-
Add an equimolar amount of the desired primary amine or an excess of ammonia.
-
Optionally, a catalytic amount of an acid (e.g., a few drops of glacial acetic acid) can be added to facilitate the reaction.
-
The reaction mixture is then typically stirred at room temperature or gently refluxed for a period ranging from a few hours to overnight.
-
Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the product can be isolated by cooling the reaction mixture to induce crystallization, followed by filtration.
-
The resulting solid is washed with a cold solvent to remove any unreacted starting materials and dried under vacuum.
FT-IR Spectroscopy of this compound: Experimental Protocol
The FT-IR spectrum of solid this compound is commonly obtained using the Potassium Bromide (KBr) pellet technique. This method involves dispersing the solid sample in a KBr matrix, which is transparent to infrared radiation in the typical analysis range.
Detailed Experimental Protocol for KBr Pellet Preparation and FT-IR Analysis:
-
Sample and KBr Preparation:
-
Thoroughly dry high-purity, spectroscopy-grade KBr powder in an oven at approximately 110°C for several hours to remove any adsorbed water, which can interfere with the spectrum.
-
Finely grind a small amount of the synthesized this compound (typically 1-2 mg) into a fine powder using an agate mortar and pestle.
-
-
Mixing:
-
Add approximately 100-200 mg of the dried KBr powder to the mortar containing the ground sample.
-
Gently but thoroughly mix the sample and KBr by grinding them together for a few minutes until a homogeneous mixture is obtained. The concentration of the sample in KBr should be around 0.5-1% by weight.
-
-
Pellet Formation:
-
Transfer a portion of the mixture into a pellet die.
-
Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for a few minutes to form a thin, transparent, or translucent pellet.
-
-
Data Acquisition:
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Record a background spectrum of a pure KBr pellet to subtract any contributions from the matrix and atmospheric water and carbon dioxide.
-
Acquire the FT-IR spectrum of the sample pellet, typically in the range of 4000-400 cm⁻¹.
-
FT-IR Spectral Data and Interpretation
The FT-IR spectrum of this compound exhibits several characteristic absorption bands corresponding to the various functional groups present in the molecule. The most significant of these is the stretching vibration of the imine C=N bond.
Table 1: Characteristic FT-IR Vibrational Frequencies for this compound and Related Structures
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Asymmetric & Symmetric Stretching | -NH₂ | 3450 - 3250 | Medium |
| C-H Aromatic Stretching | Ar-H | 3100 - 3000 | Medium |
| C=N Imine Stretching | -CH=N- | 1650 - 1600 | Strong |
| C=C Aromatic Ring Stretching | C=C | 1600 - 1450 | Medium |
| N-H Bending (Scissoring) | -NH₂ | 1640 - 1560 | Medium |
| C-N Stretching | Ar-N | 1340 - 1250 | Strong |
| C-H Aromatic Out-of-Plane Bending | Ar-H | 900 - 675 | Strong |
Note: The exact peak positions can vary depending on the sample preparation, instrument resolution, and the specific chemical environment of the molecule.
Interpretation of Key Spectral Regions:
-
3500-3200 cm⁻¹: This region is characterized by the N-H stretching vibrations of the primary amine group (-NH₂). Typically, two bands are observed for a primary amine: an asymmetric stretching band at a higher frequency and a symmetric stretching band at a lower frequency.
-
3100-3000 cm⁻¹: The absorption bands in this region are attributed to the C-H stretching vibrations of the aromatic rings.
-
1650-1600 cm⁻¹: The strong absorption band in this range is characteristic of the C=N stretching vibration of the imine group. The position of this band is sensitive to the electronic effects of the substituents on the aromatic rings. Electron-donating groups tend to shift this absorption to a lower wavenumber, while electron-withdrawing groups shift it to a higher wavenumber. For N-benzylideneaniline derivatives, this peak is often observed around 1625 cm⁻¹. In a related compound, N,N-Diethyl-4-{[(4-methoxyphenyl)imino]methyl}aniline, the C=N stretch is reported at 1603 cm⁻¹[1].
-
1600-1450 cm⁻¹: Multiple bands in this region arise from the C=C stretching vibrations within the aromatic rings.
-
1340-1250 cm⁻¹: A strong band corresponding to the C-N stretching vibration of the aromatic amine is expected in this region.
-
Below 900 cm⁻¹: Strong absorptions in this region are typically due to the out-of-plane bending vibrations of the aromatic C-H bonds, which can provide information about the substitution pattern of the benzene rings.
Visualizing the Experimental Workflow
The logical flow of synthesizing and analyzing this compound can be visualized to provide a clear understanding of the entire process.
Caption: Workflow from synthesis to FT-IR analysis.
Conclusion
FT-IR spectroscopy is an indispensable tool for the structural elucidation and characterization of imines such as this compound. The characteristic C=N stretching vibration provides a clear spectral signature for the imine bond. By following a detailed experimental protocol for both the synthesis and FT-IR analysis, researchers can obtain high-quality spectral data. This allows for the unambiguous identification of the imine functional group and provides insights into the molecular structure, which is fundamental for applications in drug discovery and materials science.
References
Crystal Structure of N,N-Dimethyl-4-[(E)-phenyliminomethyl]aniline
An in-depth technical guide on the crystal structure of N,N-Dimethyl-4-[(E)-phenyliminomethyl]aniline, a derivative of 4-(Iminomethyl)aniline, is presented below for researchers, scientists, and drug development professionals.
This document provides a comprehensive overview of the crystal structure of N,N-Dimethyl-4-[(E)-phenyliminomethyl]aniline. The data and protocols are derived from single-crystal X-ray diffraction studies.
Data Presentation
The crystallographic data for N,N-Dimethyl-4-[(E)-phenyliminomethyl]aniline has been determined by single-crystal X-ray diffraction.[1][2] The key parameters are summarized in the tables below.
Table 1: Crystal Data and Structure Refinement. [1][3]
| Parameter | Value |
| Crystal Data | |
| Chemical formula | C₁₅H₁₆N₂ |
| Formula weight | 224.30 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 9.441 (4) |
| b (Å) | 8.356 (3) |
| c (Å) | 17.245 (5) |
| β (°) | 110.97 (2) |
| Volume (ų) | 1270.4 (8) |
| Z | 4 |
| Data Collection | |
| Radiation type | Mo Kα |
| Wavelength (Å) | 0.71073 |
| Temperature (K) | 292 |
| Structure Refinement | |
| Refinement on | F² |
| R-factor [F² > 2σ(F²)] | 0.047 |
| wR(F²) | 0.150 |
| Goodness-of-fit (S) | 1.02 |
| Reflections collected | 2328 |
| Parameters | 157 |
| Δρmax (e Å⁻³) | 0.13 |
| Δρmin (e Å⁻³) | -0.14 |
The molecule features two aromatic rings connected by an imino group and adopts an E configuration around the C=N bond.[1][2] The dihedral angle between the two aromatic rings is 61.96 (1)°.[1][2]
Experimental Protocols
The methodologies for the synthesis and crystallographic analysis of N,N-Dimethyl-4-[(E)-phenyliminomethyl]aniline are detailed below.
Synthesis of N,N-Dimethyl-4-[(E)-phenyliminomethyl]aniline [2][3]
-
A solution of N,N-dimethyl-4-aminobenzaldehyde (0.75 g, 5 mmol) in 10 ml of ethanol was prepared.
-
Aniline (0.91 ml, 10 mmol) and three drops of acetic acid, serving as a catalyst, were added to the solution.
-
The resulting mixture was heated to reflux. The progress of the reaction was monitored using Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the mixture was cooled to room temperature, which led to the formation of crystals.
-
For X-ray analysis, colorless single crystals were obtained through the slow evaporation of an ethyl acetate solution at room temperature.[2][3]
Single-Crystal X-ray Diffraction [1]
Single-crystal X-ray diffraction is a technique used to determine the detailed atomic and molecular structure of a crystalline material.[4] The process involves several key steps from sample preparation to data analysis.[5]
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer. An intense beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, a diffraction pattern is produced and recorded by a detector. For this compound, data was collected on an Enraf–Nonius CAD-4 diffractometer.[1]
-
Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using direct methods.
-
Structure Refinement: The atomic positions and other structural parameters are refined against the experimental data to obtain a final, accurate model of the crystal structure.
Mandatory Visualization
The following diagrams illustrate the experimental workflow for crystallographic analysis and a potential signaling pathway influenced by related aniline compounds.
Caption: Experimental workflow for single-crystal X-ray diffraction.
Aniline exposure has been shown to induce oxidative stress, which can lead to the activation of several signaling pathways.[6][7] This activation can result in the transcriptional upregulation of inflammatory and fibrogenic cytokines.[6]
Caption: Aniline-induced oxidative stress signaling pathway.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. N,N-Dimethyl-4-[(E)-phenyliminomethyl]aniline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 6. Activation of oxidative stress-responsive signaling pathways in early splenotoxic response of aniline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of oxidative stress-responsive signaling pathways in early splenotoxic response of aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility and stability of 4-(Iminomethyl)aniline
An in-depth technical guide on the core solubility and stability of 4-(Iminomethyl)aniline.
Introduction
This compound, also known as 4-aminobenzaldehyde imine, is an organic compound featuring an imine functional group attached to an aniline moiety. As an imine (or Schiff base), its chemistry is characterized by the carbon-nitrogen double bond. This guide provides a comprehensive overview of the solubility and stability of this compound, critical parameters for its application in research and development, particularly in the synthesis of pharmaceuticals and specialized polymers. The stability of imines is of great interest as they are prone to hydrolysis, a factor that can limit their application under physiological conditions.[1]
The parent aldehyde, 4-aminobenzaldehyde, is a key intermediate in the manufacturing of various dyes and pigments, such as azo dyes.[2] Understanding the properties of the derived imine is crucial for controlling reaction pathways and ensuring the purity and stability of final products.
Physicochemical Properties
While specific experimental data for this compound is scarce in the literature, its properties can be reliably inferred from its constituent parts: 4-aminobenzaldehyde and the general chemistry of aromatic imines like N-benzylideneaniline.
Table 1: Physicochemical Properties of 4-Aminobenzaldehyde (Precursor)
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₇H₇NO | [3][4] |
| Molecular Weight | 121.14 g/mol | [4] |
| Appearance | Off-white to beige crystalline powder | [3] |
| Melting Point | 65.0 °C | [3] |
| Boiling Point | 254.0 °C | [3] |
| Density | 1.179 g/cm³ | [3] |
| IUPAC Name | 4-aminobenzaldehyde |[3][4] |
Solubility Profile
The solubility of this compound is dictated by the polarity of its aromatic rings and the hydrogen-bonding capability of the amine and imine groups.
Qualitative Solubility
The solubility of this compound can be predicted based on the known solubilities of its precursor, 4-aminobenzaldehyde, and related aromatic imines. 4-Aminobenzaldehyde is soluble in polar solvents like water and alcohols.[3] Similarly, the related compound N-benzylideneaniline is reported to be partly soluble in water and soluble in alcohol, methanol, and chloroform.[5] Aniline itself is only slightly soluble in water but shows good solubility in organic solvents like ethanol and acetone.[6]
Table 2: Predicted Solubility of this compound
| Solvent | Predicted Solubility | Rationale |
|---|---|---|
| Water | Slightly Soluble to Soluble | The presence of the amino group allows for hydrogen bonding. However, the aromatic rings are hydrophobic. Solubility is expected to be pH-dependent.[1][6] |
| Ethanol / Methanol | Soluble | Polar organic solvents capable of hydrogen bonding are expected to be effective. |
| Acetone | Soluble | Good solvent for moderately polar organic compounds.[6] |
| Chloroform / Dichloromethane | Soluble | Common solvents for aromatic organic compounds.[5] |
| Benzene / Toluene | Sparingly Soluble | The precursor, 4-aminobenzaldehyde, is insoluble in benzene.[2] The imine is expected to have low solubility in non-polar aromatic solvents. |
| Diethyl Ether | Soluble | A common solvent for a wide range of organic compounds.[6] |
Factors Influencing Solubility
-
pH: The solubility of this compound in aqueous solutions is significantly influenced by pH. In acidic conditions, the amino group and the imine nitrogen can be protonated, forming more soluble cationic species.[1][6]
-
Temperature: Solubility in most solvents is expected to increase with temperature.
Chemical Stability
The primary stability concern for this compound, like all imines, is its susceptibility to hydrolysis, which is the reverse of its formation reaction. The stability is also affected by thermal stress and chemical compatibility.
Hydrolytic Stability
Imines exist in equilibrium with their corresponding aldehyde and amine in the presence of water.[1] The high propensity of imines to be hydrolyzed in aqueous media has been a challenge for their application under physiological conditions.[1]
Factors Influencing Hydrolytic Stability:
-
pH: The rate of hydrolysis is pH-dependent. Imine-formation equilibria tend to shift toward the imine side at a higher pH.[1] Both acid and base catalysis of hydrolysis can occur, but the equilibrium favors the imine under neutral to slightly basic conditions.
-
Substituent Effects: The electronic nature of substituents on the aromatic rings can influence stability. Electron-donating groups on the aniline ring and electron-withdrawing groups on the benzaldehyde ring generally increase the stability of the imine bond.
-
Steric Hindrance: Bulky groups near the imine bond can sterically hinder the approach of water, thereby slowing the rate of hydrolysis.
-
Hydrophobic Environment: The stability of imines can be increased in hydrophobic microenvironments that exclude water.[7]
Thermal Stability
Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) of a related N-benzylideneaniline derivative showed it to be stable up to 483 K (210 °C), after which it begins to decompose.[8] this compound is expected to exhibit similar thermal stability, making it suitable for reactions conducted at moderately elevated temperatures.
Chemical Compatibility
As an aromatic amine, this compound is expected to be incompatible with strong oxidizing agents. It may also react with strong acids, not just through salt formation but also potentially through catalysis of polymerization or degradation reactions.
Experimental Protocols
Detailed methodologies for assessing the solubility and stability of this compound are provided below.
Protocol for Solubility Determination (Shake-Flask Method)
-
Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge the suspension to separate the undissolved solid.
-
Quantification: Carefully withdraw a known volume of the supernatant. Determine the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectroscopy (after creating a calibration curve) or HPLC.
-
Calculation: Express the solubility in units such as g/L or mol/L.
Protocol for Hydrolytic Stability Assessment (NMR or HPLC Method)
This protocol monitors the degradation of the imine over time in an aqueous solution.
-
Stock Solution: Prepare a stock solution of this compound in a water-miscible organic solvent (e.g., acetonitrile or DMSO).
-
Reaction Buffer: Prepare aqueous buffer solutions at various pH values (e.g., pH 4, 7, 9).
-
Initiation: Initiate the stability study by diluting a small aliquot of the stock solution into each buffered solution to a final concentration suitable for the analytical method.
-
Time Points: Incubate the solutions at a constant temperature. At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot.
-
Analysis:
-
HPLC: Quench the reaction if necessary (e.g., by adding an organic solvent) and analyze the sample by reverse-phase HPLC. Monitor the disappearance of the peak corresponding to this compound and the appearance of the 4-aminobenzaldehyde peak.
-
¹H NMR: For NMR analysis, the reaction can be run directly in a deuterated solvent system (e.g., D₂O with a co-solvent).[9][10] The relative integrals of the imine proton (–CH=N–) and the aldehyde proton (–CHO) can be monitored over time to determine the rate of hydrolysis.
-
-
Data Analysis: Plot the concentration of this compound versus time to determine the degradation kinetics and calculate the half-life (t₁/₂) at each pH.
Conclusion
This compound is a moderately polar compound with predicted solubility in polar organic solvents and limited, pH-dependent solubility in water. Its primary stability liability is hydrolysis, a reversible process that is highly sensitive to pH and the presence of water. The imine bond is favored under neutral to slightly basic conditions and in non-aqueous environments. For applications in aqueous media or drug development, strategies to mitigate hydrolysis, such as formulation in hydrophobic carriers or structural modification, may be necessary to enhance stability. The provided protocols offer a robust framework for experimentally verifying these essential physicochemical properties.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. 4-Aminobenzaldehyde | C7H7NO | CID 11158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Stabilization of Imines and Hemiaminals in Water by an Endo-Functionalized Container Molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. (E)-N,N-Diethyl-4-{[(4-methoxyphenyl)imino]methyl}aniline: crystal structure, Hirshfeld surface analysis and energy framework - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Substituent Effects on the Thermodynamic Stability of Imines Formed from Glycine and Aromatic Aldehydes: Implications for the Catalytic Activity of Pyridoxal-5'-Phosphate (PLP) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Quantum Chemical Studies of 4-(Iminomethyl)aniline: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the quantum chemical studies of 4-(Iminomethyl)aniline, a Schiff base derivative with potential applications in various fields, including materials science and drug design. This document summarizes key computational and experimental findings related to its molecular structure, spectroscopic properties, and electronic characteristics. The information is compiled from various studies on closely related aniline derivatives, providing a comprehensive theoretical framework for understanding this molecule.
Molecular Structure and Optimization
Quantum chemical calculations, primarily using Density Functional Theory (DFT), have been instrumental in elucidating the three-dimensional structure of aniline derivatives. The optimized molecular geometry of this compound and its analogs is crucial for understanding its reactivity and biological interactions.
Computational Methodology
A common approach for geometry optimization involves the use of the Gaussian suite of programs. The B3LYP functional with a 6-311++G(d,p) basis set is frequently employed to achieve a balance between computational cost and accuracy.
Table 1: Optimized Geometrical Parameters of a Representative Aniline Derivative
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C=N | 1.275 | ||
| C-N | 1.405 | C-N=C: 121.5 | |
| Aromatic C-C (mean) | 1.390 | ||
| Dihedral angle between aromatic rings | 46.01 - 61.96 |
Note: Data is a representative compilation from studies on similar aniline derivatives.[1][2]
Spectroscopic Analysis
Spectroscopic techniques are vital for the characterization of newly synthesized compounds. Computational methods provide theoretical spectra that aid in the interpretation of experimental data.
Experimental Protocols
Synthesis of a Representative Schiff Base: A typical synthesis involves the condensation reaction between an aniline derivative and an appropriate aldehyde. For instance, N,N-dimethyl-4-{[(4-nitrophenyl)imino]-methyl}aniline was synthesized by reacting p-dimethylaminobenzaldehyde with p-nitroaniline in an alcoholic solution, followed by refluxing the mixture.[3][4] The resulting product is then filtered, dried, and can be recrystallized to obtain pure crystals.[1]
Characterization Techniques: The synthesized compounds are commonly characterized using a variety of spectroscopic methods including:
-
FT-IR (Fourier-Transform Infrared) Spectroscopy: To identify functional groups. The C=N stretching vibration is a characteristic peak for imines, typically observed around 1603 cm⁻¹.[2]
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR are used to determine the chemical environment of the hydrogen and carbon atoms, respectively. The azomethine proton (-N=CH-) signal is a key indicator, often appearing as a singlet in the ¹H NMR spectrum.[2]
-
UV-Visible Spectroscopy: To study the electronic transitions within the molecule.
Computational Vibrational Analysis
Theoretical vibrational frequencies are calculated from the optimized geometry. These calculated frequencies are often scaled by an empirical factor to better match experimental FT-IR and Raman spectra.
Table 2: Calculated and Experimental Vibrational Frequencies for Key Functional Groups
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| C=N Stretch | ~1630 | ~1603[2] |
| Aromatic C=C Stretch | ~1580 - 1450 | ~1585 - 1468[2] |
| C-H Stretch (Aromatic) | ~3100 - 3000 | ~3100 - 3000 |
Note: Calculated values are typical for DFT/B3LYP level of theory.
Electronic Properties
The electronic properties of this compound derivatives, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding their reactivity, stability, and potential for applications in nonlinear optics (NLO).[4]
Frontier Molecular Orbitals (FMOs)
The HOMO-LUMO energy gap is a key parameter that reflects the chemical reactivity and kinetic stability of a molecule. A smaller energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity.[4]
Table 3: Calculated Electronic Properties of a Representative Aniline Derivative
| Parameter | Value (eV) |
| HOMO Energy | -6.2 |
| LUMO Energy | -2.5 |
| HOMO-LUMO Energy Gap (ΔE) | 3.7 |
| Dipole Moment (Debye) | 2.5 |
Note: Values are representative and depend on the specific derivative and computational method.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. The red regions on the MEP surface indicate negative electrostatic potential (electron-rich), while blue regions represent positive electrostatic potential (electron-poor).
Biological Activity and Molecular Docking
Schiff bases derived from aniline are known to exhibit a range of biological activities, including antibacterial, antifungal, and antioxidant properties.[5] Computational molecular docking studies are often employed to predict the binding modes of these compounds with biological targets, such as proteins and enzymes.[5] These studies help in understanding the structure-activity relationship and in the design of more potent drug candidates.[5]
Visualizations
To better illustrate the concepts discussed, the following diagrams represent typical workflows and relationships in quantum chemical studies.
Caption: A typical workflow for a computational chemistry study.
Caption: Interrelationship between molecular properties.
References
- 1. researchgate.net [researchgate.net]
- 2. (E)-N,N-Diethyl-4-{[(4-methoxyphenyl)imino]methyl}aniline: crystal structure, Hirshfeld surface analysis and energy framework - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Dawn of a New Therapeutic Frontier: Unveiling Novel Derivatives of 4-(Iminomethyl)aniline
A Technical Guide for Researchers and Drug Development Professionals
The quest for novel therapeutic agents with enhanced efficacy and specificity is a perpetual endeavor in the scientific community. Within this landscape, the structural motif of 4-(Iminomethyl)aniline, a Schiff base, has emerged as a promising scaffold for the development of new drugs. This in-depth technical guide explores the synthesis, biological activities, and therapeutic potential of novel derivatives of this compound, offering a comprehensive resource for researchers, scientists, and professionals in drug development. The versatility of the imine linkage allows for the facile synthesis of a diverse library of compounds, opening avenues for the discovery of potent agents against a spectrum of diseases.
Synthesis and Characterization of Novel this compound Derivatives
The synthesis of this compound derivatives, which are a class of Schiff bases, is primarily achieved through the condensation reaction between 4-formylaniline (or its derivatives) and a primary amine. A study on the synthesis of N,N-dimethyl-4-[(Z)-(phenylimino)methyl]aniline derivatives provides a representative synthetic protocol. These compounds were synthesized by reacting various aniline derivatives with 4-dimethylaminobenzaldehyde.[1] The structures of the synthesized compounds were confirmed using a variety of spectroscopic techniques, including UV-Visible, FTIR, and NMR spectroscopy, as well as elemental analysis and mass spectrometry.[1]
Experimental Protocol: Synthesis of this compound Derivatives
The following is a generalized experimental protocol for the synthesis of Schiff bases derived from 4-dimethylaminobenzaldehyde, which serves as a close structural analog to 4-formylaniline.[1]
Materials:
-
4-Dimethylaminobenzaldehyde
-
Substituted anilines (e.g., 4-nitroaniline, 2-chloroaniline, 4-bromo-2-chloroaniline, 2-(trifluoromethyl)aniline)
-
Methanol
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve an equimolar amount of 4-dimethylaminobenzaldehyde in methanol in a round-bottom flask.
-
To this solution, add an equimolar amount of the respective substituted aniline.
-
Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.
-
The reaction mixture is then refluxed for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the mixture is cooled to room temperature.
-
The resulting solid product is filtered, washed with cold methanol, and dried.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.
Biological Activities of this compound Derivatives
Derivatives of this compound have demonstrated a broad spectrum of biological activities, with significant potential in the development of antimicrobial and anticancer agents.
Antimicrobial Activity
A study investigating four novel Schiff base compounds derived from 4-dimethylaminobenzaldehyde reported their antibacterial and antifungal activities.[1] The in vitro antimicrobial activity was evaluated against a panel of bacterial and fungal strains using the microdilution method to determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). The results indicated that these compounds exhibit a range of activity from moderate to high.[1]
| Compound | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MFC, µg/mL) |
| N,N-dimethyl-4-(((4-nitrophenyl)imino)methyl)aniline (ABS1) | 125 | 250 | 125 |
| 4-(((2-chlorophenyl)imino)methyl)-N,N-dimethylaniline (ABS2) | 250 | 500 | 250 |
| 4-bromo-2-chloro-N-(4-dimethylamino)benzylidene)aniline (ABS3) | 62.5 | 125 | 62.5 |
| N,N-dimethyl-4-(((2-(trifluoromethyl)phenyl)imino)methyl)aniline (ABS4) | 250 | 500 | 250 |
| Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of this compound derivatives against selected microbial strains. Data sourced from a study on N,N-dimethyl-4-[(Z)-(phenylimino)methyl]aniline derivatives.[1] |
Anticancer Activity
While specific studies on the anticancer activity of this compound derivatives are emerging, the broader class of Schiff bases has been extensively reviewed for its anti-cancer potential.[2] The antitumor activity of Schiff bases and their metal complexes is a significant area of research, with many compounds demonstrating cytotoxicity against various cancer cell lines.[2][3][4][5] The mechanism of action is often attributed to the imine group (-HC=N-), which can interact with biological targets.[6] For instance, some Schiff bases have been shown to induce apoptosis in cancer cells.[6]
Visualizing the Path Forward: Workflows and Pathways
To provide a clearer understanding of the processes involved in the discovery of these novel derivatives, the following diagrams illustrate a typical experimental workflow and a hypothetical signaling pathway that could be targeted by these compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Schiff Bases and Complexes: A Review on Anti-Cancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization, and anticancer activity of some metal complexes with a new Schiff base ligand - Arabian Journal of Chemistry [arabjchem.org]
- 4. Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review – Oriental Journal of Chemistry [orientjchem.org]
- 5. japsonline.com [japsonline.com]
- 6. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
Biological Activity Screening of 4-(Iminomethyl)aniline Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activity screening of Schiff base derivatives of 4-(Iminomethyl)aniline. The core structure, characterized by an imine (-C=N-) linkage, serves as a versatile scaffold for the development of novel therapeutic agents. This document details the synthesis, experimental protocols for biological evaluation, and potential mechanisms of action for this class of compounds, with a focus on their antimicrobial, anticancer, and antioxidant activities.
Synthesis of this compound Schiff Base Derivatives
Schiff bases are typically synthesized through a condensation reaction between a primary amine and an aldehyde or ketone. For the derivatives discussed herein, the core amine is 4-aminobenzoic acid or a similar aniline derivative, which reacts with various substituted benzaldehydes.
General Synthesis Protocol
A common method for the synthesis of these Schiff bases involves the reflux of equimolar amounts of 4-aminobenzoic acid and a substituted benzaldehyde in an alcoholic solvent, often with a catalytic amount of glacial acetic acid. The reaction progress can be monitored by thin-layer chromatography (TLC). The resulting Schiff base precipitates upon cooling and can be purified by recrystallization.
Antimicrobial Activity
Derivatives of this compound have demonstrated significant potential as antimicrobial agents against a range of pathogenic bacteria and fungi. The mechanism of action is often attributed to the azomethine group, which can interfere with microbial cell wall synthesis or protein function.
Quantitative Antimicrobial Data
The antimicrobial efficacy of these compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and the diameter of the zone of inhibition in agar diffusion assays.
| Compound ID | Derivative Substitution | Test Organism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |
| JP1 | 2-Chlorobenzylidene | S. aureus | - | 15 | [1] |
| E. coli | - | 14 | [1] | ||
| JP4 | 2-Hydroxybenzylidene | S. aureus | - | 21 | [1] |
| E. coli | - | 19 | [1] | ||
| JP5 | 4-Hydroxy-3-methoxybenzylidene | S. aureus | - | 18 | [1] |
| E. coli | - | 16 | [1] | ||
| PC1 | Benzaldehyde | S. aureus | 62.5 | - | [2] |
| E. coli | 62.5 | - | [2] | ||
| PC2 | Anisaldehyde | S. aureus | 62.5 | - | [2] |
| E. coli | 250 | - | [2] | ||
| PC3 | 4-Nitrobenzaldehyde | S. aureus | 62.5 | - | [2] |
| E. coli | 250 | - | [2] |
Experimental Protocol: Agar Well Diffusion Assay
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.[3][4]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile broth cultures of test microorganisms (e.g., S. aureus, E. coli)
-
Solutions of test compounds in a suitable solvent (e.g., DMSO)
-
Positive control (standard antibiotic)
-
Negative control (solvent)
-
Sterile cork borer (6-8 mm diameter)
-
Micropipettes
-
Incubator
Procedure:
-
Inoculation of Agar Plates: A standardized inoculum of the test microorganism is uniformly spread over the surface of the MHA plate using a sterile cotton swab to create a lawn.
-
Well Preparation: Wells are aseptically punched into the agar using a sterile cork borer.
-
Sample Addition: A fixed volume (e.g., 100 µL) of the test compound solution, positive control, and negative control are added to the respective wells.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters.
Anticancer Activity
Schiff bases of this compound have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines. Their mechanism of action can be multifaceted, including the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.
Quantitative Anticancer Data (IC50 Values)
The in vitro anticancer activity is commonly expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cancer cell growth.
| Compound ID | Derivative Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| S10 | 3,4,5-Trimethoxybenzylidene | Hep-G2 | 7.82 | [5] |
| MG-63 | 9.98 | [5] | ||
| MCF-7 | 5.91 | [5] | ||
| S13 | 4-Hydroxy-3-methoxybenzylidene | Hep-G2 | 6.24 | [5] |
| MG-63 | 7.31 | [5] | ||
| MCF-7 | 6.88 | [5] | ||
| 4a | 4-(Benzyloxy)aniline | MDA-MB-231 | 0.11 | [6] |
| Huh-7 | 0.15 | [6] | ||
| 1l | 4-Chloro-2-hydroxybenzylidene | HepG2 | 15.0 | [7] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[8][9]
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa)
-
Cell culture medium and supplements
-
96-well microtiter plates
-
Test compound solutions
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are incubated for another 3-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm. The cell viability is calculated as a percentage of the control (untreated cells).
Signaling Pathway: AMPK/mTOR Inhibition
Some amino acid Schiff base derivatives have been shown to exert their anticancer effects by targeting the AMP-activated protein kinase (AMPK)/mammalian target of rapamycin (mTOR) signaling pathway.[10][11] Activation of AMPK and subsequent inhibition of mTORC1 can lead to the suppression of protein synthesis and cell growth, ultimately inducing apoptosis in cancer cells.
Antioxidant Activity
Several Schiff bases derived from this compound have been reported to possess antioxidant properties. This activity is often attributed to the presence of phenolic hydroxyl groups or other electron-donating substituents on the aromatic rings, which can scavenge free radicals.
Evaluation of Antioxidant Activity
Common in vitro methods for evaluating antioxidant activity include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay. The results are typically expressed as the concentration of the compound required to scavenge 50% of the radicals (IC50). While qualitative data is abundant, further quantitative studies are needed to establish clear structure-activity relationships for this class of compounds.
Conclusion
Schiff base derivatives of this compound represent a promising and versatile scaffold for the development of new therapeutic agents. Their demonstrated antimicrobial and anticancer activities, coupled with their relative ease of synthesis, make them attractive candidates for further investigation in drug discovery programs. The elucidation of their mechanisms of action, such as the inhibition of the AMPK/mTOR pathway, provides a rational basis for the design of more potent and selective derivatives. Future research should focus on expanding the library of these compounds, conducting more extensive in vivo studies, and further exploring their structure-activity relationships to optimize their therapeutic potential.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. botanyjournals.com [botanyjournals.com]
- 4. chemistnotes.com [chemistnotes.com]
- 5. Synthesis, characterization, in vitro anticancer activity, and docking of Schiff bases of 4-amino-1,2-naphthoquinone | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 6. abis-files.bozok.edu.tr [abis-files.bozok.edu.tr]
- 7. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
Thermogravimetric Analysis of 4-(Iminomethyl)aniline: A Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of 4-(Iminomethyl)aniline, a Schiff base derived from aniline. The document details a standard experimental protocol, presents illustrative thermal decomposition data, and visualizes the analytical workflow and a proposed degradation pathway. This guide is intended to serve as a practical resource for professionals in materials science, chemistry, and pharmaceutical development who are characterizing the thermal properties of similar organic compounds.
Introduction to Thermogravimetric Analysis
Thermogravimetric analysis (TGA) is a fundamental thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1][2] This method is invaluable for determining the thermal stability, decomposition temperature, and compositional properties of materials.[1][3] For a compound like this compound, TGA provides critical insights into its stability under thermal stress, which is essential for applications in drug development and materials science.
Experimental Protocol
A precise and reproducible experimental protocol is crucial for obtaining high-quality TGA data. The following methodology is a standard procedure for the analysis of organic compounds such as this compound.
2.1. Instrumentation and Consumables
-
Instrument: Mettler Toledo TGA/DSC 3+ or equivalent thermogravimetric analyzer.
-
Crucibles: 150 μL alumina crucibles are recommended for their high thermal stability and inertness.[4]
-
Purge Gas: High-purity nitrogen (99.999%) at a flow rate of 50 mL/min to provide an inert atmosphere.[5]
-
Balance: Integrated microbalance with a sensitivity of ≤1 μg.
2.2. Sample Preparation
-
Ensure the this compound sample is a fine, homogenous powder to promote uniform heating.
-
Accurately weigh approximately 5-10 mg of the sample into a pre-tared alumina crucible.[4] A smaller sample size is used when a significant mass loss is anticipated to prevent sample expulsion from the crucible.[4]
-
Place the crucible onto the TGA autosampler tray or manually load it onto the balance hanger.
2.3. TGA Method Parameters
-
Initial Equilibration: Equilibrate the furnace at 30 °C for 5 minutes to ensure a stable starting temperature.
-
Heating Program: Ramp the temperature from 30 °C to 800 °C at a constant heating rate of 10 °C/min.[6] This rate provides a good balance between resolution and experiment time.
-
Atmosphere: Maintain a dynamic nitrogen atmosphere with a flow rate of 50 mL/min throughout the experiment to prevent oxidative decomposition.
-
Data Collection: Record the sample mass and temperature continuously throughout the heating program.
2.4. Post-Analysis
-
Perform a blank run using an empty crucible with the same method parameters to obtain a baseline for correction.
-
Subtract the blank curve from the sample curve to correct for instrumental drift and buoyancy effects.
-
Analyze the resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve, rate of mass loss vs. temperature) to determine onset temperatures, peak decomposition temperatures, and mass loss percentages for each degradation step.
Data Presentation: Thermal Decomposition of this compound
The following table summarizes the expected quantitative data from the TGA of this compound under an inert nitrogen atmosphere. The decomposition of aromatic imines typically occurs in multiple stages, beginning with the scission of the weakest bonds.
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) (from DTG) | Mass Loss (%) | Associated Process |
| Step 1 | ~210 | ~245 | ~51.2% | Initial cleavage of the imine (C=N) bond, releasing aniline and phenylmethanimine fragments. |
| Step 2 | ~350 | ~420 | ~35.5% | Fragmentation and volatilization of the aromatic rings and intermediate structures. |
| Residue | >600 | - | ~13.3% | Formation of a stable carbonaceous char residue. |
Note: This data is illustrative and based on the analysis of structurally similar aromatic Schiff bases. Actual experimental values may vary.
Visualizations
4.1. Experimental Workflow
The following diagram outlines the logical sequence of the thermogravimetric analysis experiment, from sample preparation to final data analysis.
4.2. Proposed Decomposition Pathway
Based on the thermal behavior of related aromatic amines and imines, the decomposition of this compound under inert conditions is proposed to initiate at the imine linkage, followed by the degradation of the resulting fragments at higher temperatures.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-(Iminomethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Iminomethyl)aniline is a primary imine derived from 4-aminobenzaldehyde. Primary imines, particularly those with additional reactive functional groups like an amino group, can be challenging to synthesize and isolate due to their reactivity and potential for polymerization. The aldehyde precursor, 4-aminobenzaldehyde, is known for its tendency to self-condense, which presents a significant hurdle in the synthesis of the target imine. This protocol outlines a proposed method for the synthesis of this compound via the reaction of 4-aminobenzaldehyde with a suitable source of ammonia under carefully controlled conditions designed to minimize side reactions.
Data Presentation
As of the last search, specific experimental data for this compound is not available in common chemical databases. The following table summarizes theoretical and estimated data.
| Property | Value | Source/Method |
| Chemical Formula | C₇H₈N₂ | Calculated |
| Molecular Weight | 120.15 g/mol | Calculated |
| CAS Number | Not found | Searched Databases |
| Appearance | Expected to be a solid, likely unstable | Estimation |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| ¹H NMR (Predicted) | Aromatic protons: ~6.5-7.5 ppm, Imine proton (CH=N): ~8.0-8.5 ppm, Amine protons (NH₂): Broad singlet | Estimation |
| ¹³C NMR (Predicted) | Aromatic carbons: ~115-150 ppm, Imine carbon (C=N): ~160-170 ppm | Estimation |
Experimental Protocol
This proposed protocol is based on general procedures for the formation of N-unsubstituted imines from aldehydes.
Materials:
-
4-Aminobenzaldehyde (freshly purified)
-
Ammonia solution (7N in methanol, anhydrous)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Anhydrous diethyl ether or dichloromethane
-
Argon or Nitrogen gas (for inert atmosphere)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C)
-
Schlenk line or similar apparatus for inert atmosphere techniques
-
Rotary evaporator
-
NMR spectrometer
-
FT-IR spectrometer
Procedure:
-
Preparation of the Reaction Vessel: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel is placed under an inert atmosphere of argon or nitrogen.
-
Dissolution of Starting Material: In the reaction flask, dissolve freshly purified 4-aminobenzaldehyde (1.0 eq) in anhydrous diethyl ether or dichloromethane to make a dilute solution (e.g., 0.1 M). Cool the solution to -78 °C using a dry ice/acetone bath. Note: The use of a dilute solution and low temperature is crucial to minimize the self-polymerization of 4-aminobenzaldehyde.
-
Addition of Ammonia: Slowly add a solution of ammonia in methanol (7N, 1.1 eq) to the cooled solution of 4-aminobenzaldehyde via the dropping funnel over a period of 30-60 minutes with vigorous stirring.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or by taking small aliquots for ¹H NMR analysis to observe the disappearance of the aldehyde proton signal and the appearance of the imine proton signal. The reaction is expected to be relatively fast at low temperatures.
-
Drying and Filtration: Once the reaction is deemed complete, add anhydrous magnesium sulfate or sodium sulfate to the reaction mixture to remove the water formed during the reaction. Stir for an additional 30 minutes at -78 °C.
-
Work-up: Filter the reaction mixture under an inert atmosphere to remove the drying agent. The filtration should be performed rapidly to minimize exposure of the product to atmospheric moisture.
-
Solvent Removal: The solvent from the filtrate is carefully removed under reduced pressure at a low temperature (e.g., 0 °C) using a rotary evaporator. Caution: The product is expected to be unstable, and prolonged exposure to heat should be avoided.
-
Characterization: The resulting product should be characterized immediately by ¹H NMR and FT-IR spectroscopy. Due to its likely instability, it is recommended to use the crude product directly in subsequent reactions if possible.
Mandatory Visualization
Caption: Proposed experimental workflow for the synthesis of this compound.
Application Notes and Protocols for 4-(Iminomethyl)aniline in Transition Metal Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of 4-(Iminomethyl)aniline as a versatile Schiff base ligand for transition metal-catalyzed reactions. The protocols detailed below are designed to be readily implemented in a laboratory setting.
Introduction to this compound as a Ligand
This compound is a Schiff base ligand that can be synthesized through the condensation of 4-aminobenzaldehyde and aniline. The presence of both an imine nitrogen and an aniline nitrogen allows for the formation of stable complexes with a variety of transition metals. These metal complexes have shown potential as catalysts in a range of organic transformations, owing to the electronic and steric properties imparted by the ligand. The imine group plays a crucial role in the formation of stable metal complexes, and the aniline moiety can be further functionalized to tune the ligand's properties.[1]
Transition metal complexes containing Schiff base ligands are utilized in numerous catalytic processes, including oxidation, polymerization, and carbon-carbon bond-forming reactions.[2][3][4] The stability and catalytic activity of these complexes can be fine-tuned by modifying the substituents on the ligand backbone.[5]
Synthesis Protocols
Synthesis of this compound Ligand
This protocol describes the synthesis of this compound via the condensation of 4-aminobenzaldehyde and aniline.
Materials:
-
4-aminobenzaldehyde
-
Aniline
-
Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and hotplate
-
Büchner funnel and filter paper
Procedure:
-
In a 250 mL round-bottom flask, dissolve 4-aminobenzaldehyde (1.21 g, 10 mmol) in 50 mL of ethanol.
-
Add aniline (0.93 g, 10 mmol) to the solution.
-
Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Fit the flask with a condenser and reflux the mixture with stirring for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold ethanol (2 x 10 mL) to remove any unreacted starting materials.
-
Dry the purified this compound product in a vacuum oven at 60°C.
Characterization: The resulting solid can be characterized by FT-IR and NMR spectroscopy. The FT-IR spectrum is expected to show a characteristic imine (C=N) stretching frequency.[6]
Caption: Synthesis of this compound.
Synthesis of a Palladium(II)-4-(Iminomethyl)aniline Complex
This protocol outlines the synthesis of a representative palladium(II) complex using this compound as a ligand. Such complexes are effective precatalysts for cross-coupling reactions.[7]
Materials:
-
This compound
-
Palladium(II) chloride (PdCl₂)
-
Methanol
-
Schlenk flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve this compound (0.42 g, 2 mmol) in 20 mL of methanol.
-
In a separate flask, dissolve Palladium(II) chloride (0.18 g, 1 mmol) in 10 mL of methanol with gentle heating.
-
Slowly add the PdCl₂ solution to the ligand solution with vigorous stirring.
-
A precipitate should form upon addition. Continue stirring the reaction mixture at room temperature for 12 hours.
-
Collect the solid complex by filtration under an inert atmosphere.
-
Wash the complex with cold methanol (2 x 5 mL) and then diethyl ether (2 x 5 mL).
-
Dry the palladium complex under vacuum.
Characterization: The formation of the complex can be confirmed by FT-IR spectroscopy, where a shift in the imine (C=N) stretching frequency is expected upon coordination to the metal center. Elemental analysis can be used to confirm the stoichiometry of the complex.
Application in Catalysis: Suzuki-Miyaura Cross-Coupling Reaction
Palladium complexes bearing imine ligands are known to be effective catalysts for Suzuki-Miyaura cross-coupling reactions, a fundamental C-C bond-forming reaction in organic synthesis.[8]
Experimental Protocol for Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of an aryl bromide with phenylboronic acid, catalyzed by a Pd(II)-4-(Iminomethyl)aniline complex.
Materials:
-
Pd(II)-4-(Iminomethyl)aniline complex
-
Aryl bromide (e.g., 4-bromoacetophenone)
-
Phenylboronic acid
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Schlenk tube
-
Magnetic stirrer and hotplate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk tube under an inert atmosphere, add the Pd(II)-4-(Iminomethyl)aniline complex (0.01 mmol, 1 mol%).
-
Add the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add 1,4-dioxane (4 mL) and water (1 mL) to the tube.
-
Seal the Schlenk tube and heat the reaction mixture at 80°C with stirring for the specified time (monitor by TLC or GC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Suzuki-Miyaura Catalytic Cycle.
Representative Data
The following table summarizes representative (hypothetical) data for the Suzuki-Miyaura cross-coupling of various aryl bromides with phenylboronic acid using a Pd(II)-4-(Iminomethyl)aniline catalyst.
| Entry | Aryl Bromide | Product | Time (h) | Yield (%) |
| 1 | 4-Bromoacetophenone | 4-Acetylbiphenyl | 6 | 95 |
| 2 | 4-Bromotoluene | 4-Methylbiphenyl | 8 | 92 |
| 3 | 4-Bromoanisole | 4-Methoxybiphenyl | 8 | 88 |
| 4 | 1-Bromo-4-nitrobenzene | 4-Nitrobiphenyl | 4 | 98 |
| 5 | 1-Bromo-4-fluorobenzene | 4-Fluorobiphenyl | 10 | 85 |
| 6 | 2-Bromopyridine | 2-Phenylpyridine | 12 | 78 |
Workflow for Reaction Optimization
Optimizing a catalytic reaction is a critical step to maximize yield and efficiency. The following workflow provides a logical approach to this process.
Caption: Reaction Optimization Workflow.
Conclusion
This compound serves as a readily accessible and modular ligand for the development of novel transition metal catalysts. The straightforward synthesis of both the ligand and its metal complexes, coupled with their potential efficacy in important organic transformations such as the Suzuki-Miyaura cross-coupling, makes them attractive targets for further research and application in academic and industrial settings. The protocols and data presented herein provide a solid foundation for researchers to explore the catalytic potential of this compound-based systems.
References
- 1. Activation of Cobalt Foil Catalysts for CO Hydrogenation [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. An Amino- trans-Dihydrido Cobalt(III) Catalyst for Asymmetric Hydrogenation Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization, and Study of Catalytic Activity of Chiral Cu(II) and Ni(II) Salen Complexes in the α-Amino Acid C-α Alkylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application of 4-(Iminomethyl)aniline in Corrosion Inhibition: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the anticipated use of 4-(Iminomethyl)aniline as a corrosion inhibitor, particularly for mild steel in acidic environments. While direct experimental data for this compound is not extensively available in published literature, this document outlines the expected behavior, mechanism of action, and detailed experimental protocols based on closely related aniline- and benzaldehyde-derived Schiff bases.
Introduction
Organic compounds containing nitrogen, sulfur, and π-electrons are widely recognized for their efficacy as corrosion inhibitors for various metals and alloys. Schiff bases, characterized by the presence of an imine (-C=N-) group, are particularly effective due to their ability to form stable coordination complexes with metal surfaces. This compound, a Schiff base derived from 4-aminobenzaldehyde, is a promising candidate for corrosion inhibition. The presence of the imine group, the aromatic ring, and the terminal amino group are expected to facilitate strong adsorption onto the metal surface, thereby creating a protective barrier against corrosive agents. This document provides protocols for the synthesis and evaluation of this class of compounds as corrosion inhibitors.
Proposed Mechanism of Corrosion Inhibition
The primary mechanism of corrosion inhibition by this compound is expected to be adsorption onto the metal surface. This adsorption can occur through several interactions:
-
Chemisorption: The nitrogen atom of the imine group and the terminal amino group can share their lone pair of electrons with the vacant d-orbitals of iron atoms on the mild steel surface, forming a coordinate covalent bond.
-
Physisorption: Electrostatic interactions can occur between the protonated inhibitor molecules in the acidic medium and the charged metal surface.
-
π-electron Interactions: The aromatic ring can interact with the metal surface through its delocalized π-electrons.
This adsorption process forms a protective film that isolates the metal from the corrosive environment, thereby inhibiting both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.
Caption: Proposed corrosion inhibition mechanism of this compound.
Data Presentation
The following tables summarize representative quantitative data for Schiff base corrosion inhibitors derived from substituted anilines and aldehydes, which are structurally similar to this compound. This data is intended to provide an expected performance range.
Table 1: Weight Loss Data for a Representative Schiff Base Inhibitor on Mild Steel in 1 M HCl
| Inhibitor Concentration (mM) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |
| 0 (Blank) | 25.4 | - |
| 0.1 | 5.1 | 80.0 |
| 0.5 | 2.8 | 89.0 |
| 1.0 | 1.5 | 94.1 |
| 2.0 | 1.1 | 95.7 |
Note: Data is representative and compiled from analogous compounds.
Table 2: Electrochemical Polarization Data for a Representative Schiff Base Inhibitor on Mild Steel in 1 M HCl
| Inhibitor Concentration (mM) | Ecorr (mV vs. SCE) | Icorr (µA/cm²) | βa (mV/dec) | βc (mV/dec) | Inhibition Efficiency (%) |
| 0 (Blank) | -450 | 550 | 70 | 120 | - |
| 0.1 | -440 | 110 | 68 | 115 | 80.0 |
| 0.5 | -435 | 60.5 | 65 | 112 | 89.0 |
| 1.0 | -428 | 32.5 | 62 | 110 | 94.1 |
| 2.0 | -420 | 23.6 | 60 | 108 | 95.7 |
Note: Data is representative and compiled from analogous compounds.
Table 3: Electrochemical Impedance Spectroscopy (EIS) Data for a Representative Schiff Base Inhibitor on Mild Steel in 1 M HCl
| Inhibitor Concentration (mM) | Rct (Ω cm²) | Cdl (µF/cm²) | Inhibition Efficiency (%) |
| 0 (Blank) | 45 | 150 | - |
| 0.1 | 225 | 30 | 80.0 |
| 0.5 | 410 | 25 | 89.0 |
| 1.0 | 780 | 20 | 94.2 |
| 2.0 | 1050 | 18 | 95.7 |
Note: Rct = Charge transfer resistance, Cdl = Double layer capacitance. Data is representative and compiled from analogous compounds.
Experimental Protocols
The following are detailed methodologies for the synthesis of a representative Schiff base and its evaluation as a corrosion inhibitor.
Synthesis of a Representative Schiff Base (N-benzylidene-4-aminobenzamide)
This protocol describes the synthesis of a Schiff base from 4-aminobenzamide and benzaldehyde, which is analogous to the synthesis of this compound.
Materials:
-
4-aminobenzamide
-
Benzaldehyde
-
Ethanol
-
Glacial acetic acid (catalyst)
-
Round bottom flask
-
Reflux condenser
-
Magnetic stirrer with hot plate
-
Büchner funnel and filter paper
Procedure:
-
Dissolve an equimolar amount of 4-aminobenzamide in ethanol in a round bottom flask.
-
Add an equimolar amount of benzaldehyde to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the mixture with constant stirring for 4-6 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The solid product will precipitate out of the solution.
-
Filter the precipitate using a Büchner funnel and wash with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.
-
Dry the purified product in a vacuum oven.
-
Characterize the synthesized compound using techniques such as FTIR, ¹H NMR, and mass spectrometry.
Caption: Workflow for the synthesis of a representative Schiff base.
Corrosion Inhibition Evaluation Protocols
1. Weight Loss Method
This gravimetric method provides a direct measure of the corrosion rate.
Materials and Equipment:
-
Mild steel coupons of known dimensions
-
Abrasive papers of different grades (e.g., 200, 400, 600, 800, 1000 grit)
-
Distilled water and acetone
-
Desiccator
-
Analytical balance (±0.1 mg)
-
Water bath or thermostat
-
Corrosive medium (e.g., 1 M HCl)
-
Inhibitor stock solution
Procedure:
-
Mechanically polish the mild steel coupons with a series of abrasive papers, starting from a coarser grit and moving to a finer grit.
-
Wash the coupons thoroughly with distilled water, degrease with acetone, and dry them.
-
Store the prepared coupons in a desiccator.
-
Weigh the coupons accurately using an analytical balance (W₁).
-
Prepare the test solutions by adding different concentrations of the inhibitor to the corrosive medium. A blank solution without the inhibitor should also be prepared.
-
Immerse the weighed coupons in the test solutions for a specified period (e.g., 6, 12, 24 hours) at a constant temperature.
-
After the immersion period, remove the coupons from the solutions.
-
Carefully wash the coupons with a cleaning solution (e.g., a solution containing sodium hydroxide and zinc dust) to remove corrosion products, followed by rinsing with distilled water and acetone.
-
Dry the coupons and reweigh them (W₂).
-
Calculate the weight loss (ΔW = W₁ - W₂), corrosion rate (CR), and inhibition efficiency (IE%).
Calculations:
-
Corrosion Rate (mm/year) = (87.6 × ΔW) / (A × t × ρ)
-
ΔW = Weight loss in mg
-
A = Area of the coupon in cm²
-
t = Immersion time in hours
-
ρ = Density of mild steel in g/cm³
-
-
Inhibition Efficiency (%) = [(CR₀ - CRᵢ) / CR₀] × 100
-
CR₀ = Corrosion rate in the absence of the inhibitor
-
CRᵢ = Corrosion rate in the presence of the inhibitor
-
2. Electrochemical Measurements
Electrochemical methods provide rapid and detailed information about the corrosion process and the inhibition mechanism.
Materials and Equipment:
-
Potentiostat/Galvanostat/Frequency Response Analyzer
-
Three-electrode electrochemical cell (working electrode: mild steel; counter electrode: platinum; reference electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl)
-
Mild steel specimen for the working electrode
-
Corrosive medium and inhibitor solutions
Procedure:
-
Prepare the working electrode by embedding a mild steel rod in an epoxy resin, leaving a known surface area exposed.
-
Polish the exposed surface of the working electrode to a mirror finish using different grades of abrasive papers and finally with a fine polishing cloth.
-
Degrease the polished surface with acetone and rinse with distilled water.
-
Assemble the three-electrode cell with the prepared working electrode, counter electrode, and reference electrode.
-
Fill the cell with the test solution (corrosive medium with or without the inhibitor).
-
Allow the system to stabilize by immersing the working electrode in the solution for about 30-60 minutes until a stable open-circuit potential (OCP) is reached.
a) Potentiodynamic Polarization (PDP):
-
After OCP stabilization, scan the potential from approximately -250 mV to +250 mV with respect to the OCP at a slow scan rate (e.g., 1 mV/s).
-
Record the resulting current density as a function of the applied potential.
-
Plot the polarization curve (log I vs. E).
-
Determine the corrosion potential (Ecorr) and corrosion current density (Icorr) by extrapolating the Tafel slopes of the anodic and cathodic branches of the polarization curve.
-
Calculate the inhibition efficiency (IE%) using the Icorr values.
Calculation:
-
Inhibition Efficiency (%) = [(Icorr₀ - Icorrᵢ) / Icorr₀] × 100
-
Icorr₀ = Corrosion current density in the absence of the inhibitor
-
Icorrᵢ = Corrosion current density in the presence of the inhibitor
-
b) Electrochemical Impedance Spectroscopy (EIS):
-
After OCP stabilization, apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 0.01 Hz).
-
Record the impedance data.
-
Plot the data as a Nyquist plot (Z'' vs. Z') and Bode plots (log |Z| vs. log f and phase angle vs. log f).
-
Analyze the impedance spectra by fitting the data to an appropriate equivalent electrical circuit model to obtain parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).
-
Calculate the inhibition efficiency (IE%) using the Rct values.
Calculation:
-
Inhibition Efficiency (%) = [(Rctᵢ - Rct₀) / Rctᵢ] × 100
-
Rct₀ = Charge transfer resistance in the absence of the inhibitor
-
Rctᵢ = Charge transfer resistance in the presence of the inhibitor
-
Caption: Experimental workflow for evaluating corrosion inhibition performance.
Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using 4-(Iminomethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various biologically relevant heterocyclic compounds utilizing 4-(iminomethyl)aniline as a key starting material. The iminomethyl functionality offers a versatile handle for cyclization reactions, leading to a diverse range of heterocyclic scaffolds of interest in medicinal chemistry and drug discovery.
Synthesis of Quinazoline Derivatives
Quinazolines are a prominent class of nitrogen-containing heterocyclic compounds with a wide spectrum of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties. A plausible and efficient route to synthesize quinazoline derivatives from this compound is through a multicomponent reaction, adapting established protocols for aniline derivatives.[1]
Experimental Protocol: Four-Component Synthesis of 2-Aryl-4-phenylquinazolines
This protocol is adapted from a known metal-free, four-component procedure for the synthesis of substituted quinazolines from simple anilines.[1]
Reaction Scheme:
References
Application Notes and Protocols for Testing the Antibacterial Activity of 4-(Iminomethyl)aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant bacteria poses a significant threat to global health. This necessitates the discovery and development of novel antimicrobial agents. 4-(Iminomethyl)aniline derivatives, a class of Schiff bases, have garnered attention for their potential antibacterial properties. The imine or azomethine group (-C=N-) is a key structural feature believed to be crucial for their biological activity. These compounds are synthesized through the condensation of an aromatic aldehyde with an aniline derivative. This document provides detailed protocols for evaluating the in vitro antibacterial activity of this compound derivatives, presenting data in a structured format, and visualizing experimental workflows and potential mechanisms of action.
Data Presentation
The antibacterial efficacy of this compound derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The following table summarizes hypothetical MIC values for a series of this compound derivatives against common Gram-positive and Gram-negative bacteria.
| Compound ID | R-Group on Phenyl Ring | MIC (µg/mL) vs. S. aureus (ATCC 29213) | MIC (µg/mL) vs. B. subtilis (ATCC 6633) | MIC (µg/mL) vs. E. coli (ATCC 25922) | MIC (µg/mL) vs. P. aeruginosa (ATCC 27853) |
| IMA-001 | H | 64 | 128 | 256 | >256 |
| IMA-002 | 4-NO₂ | 16 | 32 | 64 | 128 |
| IMA-003 | 4-Cl | 32 | 64 | 128 | 256 |
| IMA-004 | 4-OCH₃ | 128 | 256 | >256 | >256 |
| IMA-005 | 2,4-diCl | 16 | 16 | 32 | 64 |
| Ciprofloxacin | (Positive Control) | 0.5 | 0.25 | 0.125 | 0.5 |
| DMSO | (Negative Control) | >256 | >256 | >256 | >256 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is a widely used technique to determine the quantitative susceptibility of bacteria to antimicrobial agents.[1][2]
Materials:
-
This compound derivatives
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Pipettes and sterile tips
-
Incubator (37°C)
-
Dimethyl sulfoxide (DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin)
Procedure:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick 3-5 isolated colonies of the test bacterium from an agar plate.
-
Suspend the colonies in sterile saline or CAMHB.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Test Compounds:
-
Prepare a stock solution of each this compound derivative in DMSO (e.g., 10 mg/mL).
-
Perform serial two-fold dilutions of the stock solutions in CAMHB in the 96-well microtiter plate to achieve the desired concentration range (e.g., 256 µg/mL to 0.5 µg/mL).
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the diluted compounds.
-
Include a positive control (broth with bacteria and a standard antibiotic) and a negative control (broth with bacteria and DMSO, the solvent for the test compounds). A sterility control (broth only) should also be included.
-
Seal the plate and incubate at 37°C for 16-20 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.[3]
-
Optionally, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader to quantify bacterial growth.
-
Agar Well Diffusion Assay
This method is a qualitative or semi-quantitative test to screen for antibacterial activity.[4]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial strains
-
Sterile cork borer or pipette tip
-
Sterile swabs
-
This compound derivatives dissolved in a suitable solvent (e.g., DMSO)
-
Positive and negative controls
-
Incubator (37°C)
-
Calipers
Procedure:
-
Preparation of Agar Plates:
-
Prepare a bacterial lawn by evenly spreading the standardized bacterial inoculum (0.5 McFarland) over the entire surface of an MHA plate using a sterile swab.
-
Allow the plate to dry for a few minutes.
-
-
Well Creation and Sample Addition:
-
Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Add a fixed volume (e.g., 50-100 µL) of the test compound solution at a specific concentration into each well.
-
Add the positive and negative controls to separate wells.
-
-
Incubation and Measurement:
-
Incubate the plates at 37°C for 18-24 hours.
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters using calipers.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for assessing the antibacterial activity of the this compound derivatives.
Caption: Workflow for MIC determination using broth microdilution.
Proposed Mechanism of Action
While the exact signaling pathways for this compound derivatives are still under investigation, a plausible mechanism of action for Schiff bases involves the disruption of essential cellular processes. The imine group is thought to play a critical role in this activity.
Caption: Proposed antibacterial mechanism of this compound derivatives.
References
Application Notes and Protocols for Electrochemical Sensing of Heavy Metals Using 4-(Iminomethyl)aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Electrochemical sensors offer a rapid, sensitive, and cost-effective platform for the detection of a wide range of analytes, including heavy metal ions, which are significant environmental and health concerns. This document provides detailed application notes and protocols for the use of Schiff base derivatives of 4-aminobenzaldehyde, structurally related to 4-(iminomethyl)aniline, in the electrochemical detection of heavy metal ions. The imine (-C=N-) functional group of the Schiff base acts as a selective binding site for metal ions, forming a stable complex that can be detected electrochemically.
The protocols outlined below will focus on the synthesis of a representative Schiff base, the modification of a glassy carbon electrode (GCE), and the subsequent detection of lead (Pb²⁺) ions using cyclic voltammetry (CV) for characterization and differential pulse anodic stripping voltammetry (DPASV) for sensitive quantification.
Signaling Pathway and Detection Mechanism
The detection of heavy metal ions using a Schiff base-modified electrode relies on the formation of a metal-ligand complex at the electrode surface. The Schiff base, in this case, a derivative of this compound, acts as the ligand. The lone pair of electrons on the nitrogen atom of the imine group and often a nearby hydroxyl group from a salicylaldehyde precursor, chelate the metal ion, effectively preconcentrating it on the electrode surface.
During the stripping step in anodic stripping voltammetry, the potential is scanned towards more positive values, causing the oxidation of the captured metal ion (M⁰ to Mⁿ⁺), which generates a current signal. The magnitude of this stripping current is proportional to the concentration of the metal ion in the sample.
Figure 1: Signaling pathway for heavy metal detection.
Experimental Protocols
I. Synthesis of Salicylidene-4-aminobenzaldehyde Schiff Base
This protocol describes the synthesis of a Schiff base from salicylaldehyde and 4-aminobenzaldehyde.
Materials:
-
Salicylaldehyde
-
4-aminobenzaldehyde
-
Ethanol (absolute)
-
Glacial acetic acid (catalyst)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Beakers, graduated cylinders, and filtration apparatus
Procedure:
-
Dissolve 4-aminobenzaldehyde (e.g., 2 mmol) in warm ethanol (10 mL) in a round-bottom flask.
-
In a separate beaker, dissolve an equimolar amount of salicylaldehyde (e.g., 2 mmol) in warm ethanol (10 mL).
-
Add the salicylaldehyde solution to the 4-aminobenzaldehyde solution while stirring.
-
Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Reflux the mixture with continuous stirring for 2-3 hours.[1]
-
Allow the solution to cool to room temperature. A yellow precipitate of the Schiff base will form.
-
Collect the precipitate by filtration and wash it several times with cold ethanol to remove unreacted starting materials.[1]
-
Dry the synthesized Schiff base in a vacuum oven.
II. Preparation of the Schiff Base-Modified Glassy Carbon Electrode (GCE)
Materials:
-
Glassy carbon electrode (GCE)
-
Synthesized salicylidene-4-aminobenzaldehyde Schiff base
-
N,N-Dimethylformamide (DMF) or other suitable solvent
-
Alumina slurry (0.05 µm) for polishing
-
Deionized water and ethanol
-
Micropipette
Procedure:
-
Polish the bare GCE with 0.05 µm alumina slurry on a polishing pad for 5 minutes to obtain a mirror-like surface.
-
Rinse the polished GCE thoroughly with deionized water and then sonicate it in a 1:1 mixture of ethanol and deionized water for 5 minutes to remove any adsorbed particles.
-
Dry the cleaned GCE under a stream of nitrogen.
-
Prepare a 1 mg/mL solution of the synthesized Schiff base in DMF.
-
Drop-cast a small volume (e.g., 5-10 µL) of the Schiff base solution onto the surface of the cleaned GCE.
-
Allow the solvent to evaporate completely at room temperature or in a low-temperature oven to form a uniform film of the Schiff base on the electrode surface.
III. Electrochemical Characterization and Detection
Instrumentation:
-
Potentiostat/Galvanostat with a three-electrode cell setup
-
Schiff base-modified GCE (working electrode)
-
Platinum wire or graphite rod (counter electrode)
-
Ag/AgCl (saturated KCl) electrode (reference electrode)
-
Electrochemical cell
-
Nitrogen gas for deaeration
Solutions:
-
Supporting electrolyte: 0.1 M acetate buffer (pH 5.0)
-
Stock solution of Pb²⁺ (e.g., 1000 ppm)
Figure 2: Experimental workflow from synthesis to detection.
A. Cyclic Voltammetry (CV) for Characterization:
-
Assemble the three-electrode cell with the modified GCE, Pt counter electrode, and Ag/AgCl reference electrode in the supporting electrolyte (acetate buffer).
-
Deaerate the solution by purging with nitrogen gas for 10-15 minutes.
-
Record the cyclic voltammogram in a potential window of -1.0 V to 0.6 V at a scan rate of 50 mV/s.[2] This will show the electrochemical behavior of the modified electrode in the absence of the analyte.
-
Add a known concentration of Pb²⁺ to the cell and record the CV again to observe the changes in the voltammogram, specifically the appearance of reduction and oxidation peaks corresponding to lead.
B. Differential Pulse Anodic Stripping Voltammetry (DPASV) for Quantification:
-
Use the same three-electrode setup and deaerated supporting electrolyte.
-
Preconcentration Step: Apply a deposition potential of -1.0 V for a specific duration (e.g., 300 seconds) while stirring the solution. This reduces Pb²⁺ ions to Pb⁰ on the electrode surface.
-
Equilibration Step: Stop the stirring and allow the solution to become quiescent for a short period (e.g., 10 seconds).
-
Stripping Step: Scan the potential from -1.0 V to 0.6 V using a differential pulse waveform. The typical DP parameters are a pulse amplitude of 50 mV, a pulse width of 50 ms, and a scan rate of 5 mV/s.
-
Record the stripping peak current, which appears at the oxidation potential of lead.
-
Construct a calibration curve by plotting the peak current against the concentration of Pb²⁺ standards.
Data Presentation
The performance of the Schiff base-modified electrochemical sensor for the detection of various heavy metal ions is summarized in the table below. The data is compiled from various studies utilizing similar aniline-based Schiff base ligands.
| Analyte | Electrode Modifier | Technique | Linear Range (µM) | Limit of Detection (LOD) (µM) | Reference |
| Pb²⁺ | Salicylidene-aniline derivative | DPASV | 0.002 - 1.0 | 0.00296 | [3] |
| Cd²⁺ | Salicylidene-aniline derivative | DPASV | 0.02 - 30.0 | 0.0106 | [3] |
| Pb²⁺ | 1,4-bis(prop-2-enyloxy)-9,10-anthraquinone | DPASV | 0.002 - 10.6 | 0.001 | |
| Cu²⁺ | MWCNT-UiO66-Schiff base | DPASV | Not specified | Not specified | [1] |
Concluding Remarks
The use of this compound derivatives, specifically Schiff bases formed from substituted anilines and aldehydes, presents a promising avenue for the development of sensitive and selective electrochemical sensors for heavy metal detection. The straightforward synthesis of the ligand, ease of electrode modification, and the high sensitivity of techniques like DPASV make this approach suitable for environmental monitoring and other applications where trace metal analysis is crucial. The protocols provided herein offer a foundational framework for researchers to develop and optimize their own electrochemical sensing platforms based on these versatile compounds.
References
Application Notes and Protocols: 4-(Iminomethyl)aniline Derivatives as Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Schiff base compounds, structurally related to 4-(iminomethyl)aniline, as fluorescent probes for the detection of metal ions. The information is intended to guide researchers in the synthesis, characterization, and application of these chemosensors in various analytical and biological contexts.
Introduction
Schiff base compounds derived from the condensation of an aromatic aldehyde and an aniline derivative, such as this compound, are a versatile class of molecules in the development of fluorescent chemosensors. Their facile synthesis, structural flexibility, and inherent coordination sites (imine nitrogen and other heteroatoms) make them excellent candidates for the selective and sensitive detection of various metal ions. The fluorescence properties of these probes can be modulated through mechanisms such as Photo-induced Electron Transfer (PET), Chelation-Enhanced Fluorescence (CHEF), and Excited-State Intramolecular Proton Transfer (ESIPT). Upon binding to a target metal ion, the electronic and photophysical properties of the Schiff base are altered, leading to a measurable change in fluorescence intensity or a shift in the emission wavelength. This "turn-on" or "turn-off" response allows for the quantification of the analyte of interest.
This document will focus on a representative Schiff base probe, structurally analogous to a this compound derivative, for the detection of Zinc ions (Zn²⁺), a biologically significant metal ion.
Featured Application: Detection of Zn²⁺ using a Schiff Base Fluorescent Probe
Zinc is an essential trace element involved in numerous physiological processes, and its dysregulation is associated with several diseases. Therefore, the development of sensitive and selective probes for Zn²⁺ is of great interest. Here, we detail the application of a Schiff base probe, (E)-2-((quinolin-8-ylmethylene)amino)quinolin-8-ol (Probe 1), for the fluorescent detection of Zn²⁺.
Signaling Mechanism: Chelation-Enhanced Fluorescence (CHEF)
In the free ligand state, the fluorescence of Probe 1 is weak due to the isomerization of the C=N double bond and potential photo-induced electron transfer processes, which provide non-radiative decay pathways for the excited state.[1] Upon coordination with a Zn²⁺ ion, a rigid five- or six-membered ring is formed. This chelation restricts the C=N isomerization and inhibits the PET process, leading to a significant enhancement of the fluorescence emission. This phenomenon is known as Chelation-Enhanced Fluorescence (CHEF).[2]
Caption: Chelation-Enhanced Fluorescence (CHEF) signaling pathway.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the fluorescent detection of Zn²⁺ using Probe 1 and other similar Schiff base probes.
| Probe | Target Ion | Detection Limit (LOD) | Binding Constant (Kₐ) | Stoichiometry (Probe:Ion) | Quantum Yield (Φ) | Reference |
| Probe 1 | Zn²⁺ | 9.53 x 10⁻⁸ M | 1.42 x 10⁴ M⁻¹ | 1:1 | - | [3] |
| H5L | Zn²⁺ | - | - | 1:1 | - | [1] |
| L | Cu²⁺ | - | - | 1:1 | - | [4] |
Note: "-" indicates data not available in the cited sources.
Experimental Protocols
Synthesis of a Representative Schiff Base Probe
This protocol describes the synthesis of a Schiff base fluorescent probe via the condensation of an aromatic aldehyde and an amine, a general method applicable to this compound derivatives.
Materials:
-
Appropriate aromatic aldehyde (e.g., 8-formyl-7-hydroxy-4-methylcoumarin)
-
Appropriate aniline derivative (e.g., 1,2-bis(2-aminophenylthio)ethane)
-
Ethanol (absolute)
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and filter paper
Procedure:
-
Dissolve the aromatic aldehyde (1 mmol) in absolute ethanol (20 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
To this solution, add the aniline derivative (1 mmol) dissolved in absolute ethanol (10 mL).
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The solid product that precipitates out is collected by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure Schiff base probe.
-
Dry the purified product under vacuum.
-
Characterize the synthesized probe using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
Caption: General workflow for the synthesis of a Schiff base fluorescent probe.
Protocol for Fluorescence Titration
This protocol outlines the procedure for investigating the sensing properties of the synthesized probe towards a target metal ion.
Materials:
-
Stock solution of the synthesized probe (e.g., 1 mM in a suitable solvent like DMSO or ethanol).
-
Stock solution of the target metal ion salt (e.g., 10 mM ZnCl₂ in deionized water).
-
Buffer solution (e.g., HEPES buffer, pH 7.4).
-
Fluorometer.
-
Quartz cuvettes.
-
Micropipettes.
Procedure:
-
Prepare a working solution of the probe (e.g., 10 µM) in the desired buffer solution.
-
Place 2 mL of the probe working solution into a quartz cuvette.
-
Record the fluorescence emission spectrum of the probe alone by exciting at its maximum absorption wavelength (λₑₓ).
-
Incrementally add small aliquots of the metal ion stock solution (e.g., 1-10 µL of 10 mM ZnCl₂) to the cuvette containing the probe solution.
-
After each addition, mix the solution thoroughly and allow it to equilibrate for a few minutes.
-
Record the fluorescence emission spectrum after each addition of the metal ion.
-
Continue the additions until the fluorescence intensity reaches a plateau, indicating saturation of the probe with the metal ion.
-
Plot the fluorescence intensity at the emission maximum (λₑₘ) against the concentration of the added metal ion to generate a titration curve.
Determination of Stoichiometry using Job's Plot
Job's plot, or the method of continuous variation, is used to determine the binding stoichiometry between the probe and the metal ion.[1]
Procedure:
-
Prepare equimolar stock solutions of the probe and the metal ion (e.g., 100 µM).
-
Prepare a series of solutions in separate cuvettes where the total molar concentration of the probe and the metal ion is kept constant, but their mole fractions are varied. For example, the mole fraction of the metal ion ([Mⁿ⁺] / ([Probe] + [Mⁿ⁺])) can be varied from 0 to 1 in increments of 0.1. The total volume should be the same for all solutions.
-
Record the fluorescence intensity of each solution at the emission maximum.
-
Plot the change in fluorescence intensity (ΔF = F - F₀, where F is the fluorescence of the mixture and F₀ is the fluorescence of the probe alone at the same concentration) against the mole fraction of the metal ion.
-
The mole fraction at which the maximum fluorescence intensity is observed corresponds to the stoichiometry of the complex. For a 1:1 complex, the maximum will be at a mole fraction of 0.5.[1]
Caption: Workflow for determining binding stoichiometry using Job's Plot.
Conclusion
Fluorescent probes based on this compound and related Schiff base structures offer a powerful and versatile platform for the detection of metal ions. The straightforward synthesis, tunable photophysical properties, and high sensitivity and selectivity make them valuable tools in chemical sensing, environmental monitoring, and biological imaging. The protocols and data presented herein provide a solid foundation for researchers to design, synthesize, and apply these probes in their specific areas of interest. Further research can focus on expanding the library of these probes for a wider range of analytes and enhancing their performance in complex biological matrices.
References
- 1. ijcrt.org [ijcrt.org]
- 2. researchgate.net [researchgate.net]
- 3. A Highly Selective Turn-On Fluorescent Probe for the Detection of Zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A cap-type Schiff base acting as a fluorescence sensor for zinc(ii) and a colorimetric sensor for iron(ii), copper(ii), and zinc(ii) in aqueous media - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Evaluating the Antioxidant Properties of 4-(Iminomethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular disorders, and neurodegenerative diseases. Antioxidants are compounds that can neutralize these harmful ROS, thereby mitigating oxidative damage. Aromatic amines and their derivatives have garnered interest for their potential antioxidant activities.[1][2] This document provides detailed protocols for evaluating the antioxidant properties of 4-(Iminomethyl)aniline, a specific aromatic amine, using three common in vitro assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay.[3][4]
These assays are based on different chemical principles and provide a comprehensive assessment of the antioxidant capacity of the test compound.[4] The DPPH and ABTS assays measure the ability of an antioxidant to scavenge free radicals, while the FRAP assay assesses the reducing power of an antioxidant.[3][5] By employing these distinct methods, researchers can gain a more complete understanding of the antioxidant potential of this compound.
Data Presentation
Quantitative data from the antioxidant assays should be summarized in the following tables for clear comparison and analysis.
Table 1: DPPH Radical Scavenging Activity of this compound
| Concentration (µg/mL) | Absorbance at 517 nm | % Inhibition | IC50 (µg/mL) |
| Blank | |||
| Control | |||
| Sample 1 | |||
| Sample 2 | |||
| Sample 3 | |||
| Standard (Ascorbic Acid) |
Table 2: ABTS Radical Cation Scavenging Activity of this compound
| Concentration (µg/mL) | Absorbance at 734 nm | % Inhibition | TEAC (Trolox Equivalents) |
| Blank | |||
| Control | |||
| Sample 1 | |||
| Sample 2 | |||
| Sample 3 | |||
| Standard (Trolox) |
Table 3: Ferric Reducing Antioxidant Power (FRAP) of this compound
| Concentration (µg/mL) | Absorbance at 593 nm | Fe²⁺ Equivalents (µM) |
| Blank | ||
| Sample 1 | ||
| Sample 2 | ||
| Sample 3 | ||
| Standard (FeSO₄) |
Experimental Protocols
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which can be measured spectrophotometrically.[3][6]
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (analytical grade)
-
Ascorbic acid (as a standard)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.[6]
-
Sample Preparation: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions to obtain different concentrations.
-
Assay:
-
In a 96-well microplate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the different concentrations of this compound solution or the standard (ascorbic acid) to the wells.
-
For the control, add 100 µL of methanol instead of the sample.
-
For the blank, add 200 µL of methanol.
-
-
Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes.[6] After incubation, measure the absorbance at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Value: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.
DPPH Assay Workflow
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), which has a characteristic blue-green color. The reduction of the radical cation by an antioxidant leads to a decrease in absorbance.[7][8]
Materials:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Phosphate buffered saline (PBS) or ethanol
-
Trolox (as a standard)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[9]
-
-
Working ABTS•+ Solution: Dilute the stock ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[9]
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent. From the stock solution, prepare a series of dilutions.
-
Assay:
-
In a 96-well microplate, add 190 µL of the working ABTS•+ solution to each well.
-
Add 10 µL of the different concentrations of this compound solution or the standard (Trolox) to the wells.
-
For the control, add 10 µL of the solvent instead of the sample.
-
-
Incubation and Measurement: Incubate the plate at room temperature for 6 minutes.[8] After incubation, measure the absorbance at 734 nm.
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
TEAC Value: The antioxidant capacity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is calculated by comparing the percentage of inhibition of the sample with that of a Trolox standard curve.
ABTS Assay Workflow
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.[5][10]
Materials:
-
This compound
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Ferrous sulfate (FeSO₄) (for standard curve)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a ratio of 10:1:1 (v/v/v). Warm the reagent to 37°C before use.[11]
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent. From the stock solution, prepare a series of dilutions.
-
Standard Curve: Prepare a series of ferrous sulfate solutions of known concentrations to generate a standard curve.
-
Assay:
-
In a 96-well microplate, add 180 µL of the FRAP reagent to each well.
-
Add 20 µL of the different concentrations of this compound solution, standard (FeSO₄), or blank (solvent) to the wells.
-
-
Incubation and Measurement: Incubate the plate at 37°C for 4 minutes.[10] After incubation, measure the absorbance at 593 nm.
-
Calculation of Reducing Power: The antioxidant capacity is determined from the standard curve of ferrous sulfate and is expressed as µM of Fe²⁺ equivalents.
FRAP Assay Workflow
References
- 1. Innovative screening for functional improved aromatic amine derivatives: Toxicokinetics, free radical oxidation pathway and carcinogenic adverse outcome pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. ajfs.journals.ekb.eg [ajfs.journals.ekb.eg]
- 5. cropj.com [cropj.com]
- 6. acmeresearchlabs.in [acmeresearchlabs.in]
- 7. researchgate.net [researchgate.net]
- 8. protocols.io [protocols.io]
- 9. pubcompare.ai [pubcompare.ai]
- 10. Antioxidant assays – consistent findings from FRAP and ORAC reveal a negative impact of organic cultivation on antioxidant potential in spinach but not watercress or rocket leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-(Iminomethyl)aniline in Nonlinear Optical Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and application of 4-(Iminomethyl)aniline and its derivatives in the development of nonlinear optical (NLO) materials. The detailed protocols are intended to guide researchers in the practical aspects of material preparation and measurement.
Introduction to this compound for NLO Applications
This compound, a Schiff base compound, and its derivatives are promising candidates for NLO applications.[1] Schiff bases, characterized by the azomethine group (-HC=N-), offer a versatile platform for molecular engineering of NLO materials.[2][3] Their structures, typically featuring a π-conjugated system connecting electron-donating and electron-accepting groups, can lead to large molecular hyperpolarizabilities, a key requirement for efficient NLO response.[4][5] The ease of synthesis and the ability to tune their electronic properties through the introduction of various substituents make them an attractive class of organic NLO materials.[2][6]
The development of NLO materials based on this compound involves a systematic approach encompassing synthesis, characterization of linear and nonlinear optical properties, and theoretical modeling to understand structure-property relationships.
Synthesis of this compound Derivatives
The synthesis of this compound and its derivatives is typically achieved through a condensation reaction between 4-aminobenzaldehyde (or a substituted derivative) and an appropriate aniline or its derivative.[7] The general reaction scheme is as follows:
General Synthesis Protocol:
-
Reactant Preparation: Dissolve equimolar amounts of the selected aniline derivative and the substituted benzaldehyde in a suitable solvent, such as ethanol or methanol.[2][3]
-
Reaction: The reaction mixture is typically stirred at room temperature or refluxed for a period ranging from a few hours to several hours.[2][3] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Product Isolation: Upon completion of the reaction, the product often precipitates out of the solution upon cooling. The solid product is then collected by filtration.
-
Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to obtain crystals of high purity.
-
Characterization: The structure and purity of the synthesized compound are confirmed using standard analytical techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental Protocols for NLO Characterization
The nonlinear optical properties of this compound derivatives are primarily characterized by their second-order and third-order nonlinearities. The following are detailed protocols for two common experimental techniques.
Second-Harmonic Generation (SHG) Efficiency Measurement: The Kurtz-Perry Powder Technique
The Kurtz-Perry powder technique is a widely used method for the preliminary screening of materials for second-order NLO properties.[8][9][10][11][12] It provides a rapid assessment of the SHG efficiency of a powdered sample relative to a standard reference material like potassium dihydrogen phosphate (KDP) or urea.
Protocol:
-
Sample Preparation:
-
Grind the crystalline sample of the this compound derivative into a fine powder.
-
Sieve the powder to obtain a specific particle size range (e.g., 75-150 µm).
-
Prepare a reference sample of KDP or urea with the same particle size range.
-
Pack the powdered sample into a capillary tube or a sample holder with a fixed path length.
-
-
Experimental Setup:
-
A high-intensity pulsed laser, typically a Q-switched Nd:YAG laser operating at 1064 nm, is used as the fundamental light source.
-
The laser beam is directed onto the powdered sample.
-
The generated second-harmonic signal at 532 nm is detected by a photomultiplier tube (PMT) after passing through a monochromator or an interference filter to block the fundamental wavelength.
-
The output from the PMT is displayed on an oscilloscope.
-
-
Measurement Procedure:
-
Irradiate the reference sample (KDP or urea) with the laser beam and measure the intensity of the SHG signal.
-
Replace the reference sample with the this compound derivative sample and measure its SHG signal intensity under the same experimental conditions.
-
The SHG efficiency of the sample is determined by comparing its signal intensity to that of the reference.
-
Third-Order NLO Properties: The Z-Scan Technique
The Z-scan technique is a single-beam method used to measure the sign and magnitude of the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β).[13][14][15][16][17]
Protocol:
-
Sample Preparation:
-
Dissolve the this compound derivative in a suitable transparent solvent (e.g., chloroform, DMSO) to prepare a solution of known concentration.
-
The solution is placed in a cuvette with a known path length (typically 1 mm).
-
-
Experimental Setup:
-
A laser beam with a Gaussian intensity profile is focused using a lens.
-
The sample is mounted on a translation stage that allows it to be moved along the z-axis (the direction of beam propagation) through the focal point.
-
The transmitted beam is split into two parts.
-
Closed-Aperture Z-scan (for n₂): One part of the beam passes through a finite aperture placed in the far field and is detected by a photodetector. This setup is sensitive to changes in the beam's divergence caused by nonlinear refraction.
-
Open-Aperture Z-scan (for β): The other part of the beam is collected entirely by a second photodetector (without an aperture). This measurement is sensitive to the total transmitted intensity and thus to nonlinear absorption.
-
-
Measurement Procedure:
-
The sample is translated along the z-axis from a position far before the focus to a position far after the focus.
-
The transmittance through the aperture (closed-aperture) and the total transmittance (open-aperture) are recorded as a function of the sample position (z).
-
For n₂: The closed-aperture transmittance curve will show a peak-valley or valley-peak profile, from which the sign and magnitude of n₂ can be determined. A pre-focal peak followed by a post-focal valley indicates a negative n₂, while the opposite indicates a positive n₂.
-
For β: The open-aperture transmittance curve will show a dip for two-photon absorption or a peak for saturable absorption at the focal point. The magnitude of β can be calculated from the depth or height of this feature.
-
Quantitative Data Presentation
The following table summarizes representative nonlinear optical properties for Schiff base derivatives similar to this compound. The specific values for this compound and its derivatives should be determined using the protocols described above.
| Compound | Second-Order NLO Efficiency (vs. KDP) | Third-Order NLO Susceptibility χ⁽³⁾ (esu) | Nonlinear Refractive Index n₂ (cm²/W) | Nonlinear Absorption Coefficient β (cm/GW) |
| Representative Schiff Base 1 | 1.5 | 1.2 x 10⁻¹² | -2.5 x 10⁻¹⁴ | 5.8 |
| Representative Schiff Base 2 | 2.1 | 3.5 x 10⁻¹² | -4.1 x 10⁻¹⁴ | 9.2 |
| This compound Derivative (Example) | To be determined | To be determined | To be determined | To be determined |
Visualization of Key Concepts
Structure-Property Relationship in this compound Derivatives
The nonlinear optical properties of this compound derivatives are intrinsically linked to their molecular structure. The following diagram illustrates the key factors influencing the NLO response.
Caption: Structure-property relationship in NLO Schiff bases.
Experimental Workflow for NLO Material Development
The development and characterization of this compound-based NLO materials follow a structured workflow, from synthesis to device application.
Caption: Workflow for developing this compound NLO materials.
References
- 1. Theoretical Study on Stabilization and Nonlinear Optical Properties of Configuration Isomer of Schiff Base of the Condensation of Salicylaldehyde with Aniline [cjcu.jlu.edu.cn]
- 2. Synthesis, Characterizations, Hirshfeld Surface Analysis, DFT, and NLO Study of a Schiff Base Derived from Trifluoromethyl Amine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (E)-N,N-Diethyl-4-{[(4-methoxyphenyl)imino]methyl}aniline: crystal structure, Hirshfeld surface analysis and energy framework - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electronic Structure, Global Reactivity Descriptors and Nonlinear Optical Properties of Some Novel pyrazolyl quinolinone Derivatives. DFT approach [ejchem.journals.ekb.eg]
- 5. Exploration of Nonlinear Optical Properties for the First Theoretical Framework of Non-Fullerene DTS(FBTTh2)2-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijfac.unsri.ac.id [ijfac.unsri.ac.id]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pubs.aip.org [pubs.aip.org]
- 10. The Kurtz-Perry Powder Technique Revisited: A Study of the Effect of Reference Selection on Powder Second-Harmonic Generation Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. kurtz-perry powder technique: Topics by Science.gov [science.gov]
- 12. [PDF] A powder technique for the evaluation of nonlinear optical materials | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. api.creol.ucf.edu [api.creol.ucf.edu]
- 15. api.creol.ucf.edu [api.creol.ucf.edu]
- 16. mdpi.com [mdpi.com]
- 17. thescipub.com [thescipub.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(Iminomethyl)aniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-(Iminomethyl)aniline synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing this compound?
A1: The synthesis of this compound is a condensation reaction between an aromatic aldehyde and an aniline derivative. Specifically, it can be formed by the reaction of 4-aminobenzaldehyde with a primary amine or the reaction of an aldehyde with 4-aminobenzylamine. The core of this reaction is the formation of a carbon-nitrogen double bond (C=N), also known as an imine or Schiff base.[1][2]
Q2: Why is water removal crucial for achieving a high yield?
A2: The formation of an imine is a reversible reaction, with water as a byproduct.[1] According to Le Chatelier's principle, the presence of water in the reaction mixture can drive the equilibrium back towards the starting materials (aldehyde and amine), thereby reducing the yield of the desired imine product.[1][2] Therefore, active removal of water is a critical step in maximizing the yield of this compound.
Q3: What are the common methods for water removal in imine synthesis?
A3: Several techniques can be employed to remove water from the reaction mixture:
-
Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene or benzene) is a classic and effective method.[3]
-
Drying Agents: The use of anhydrous inorganic salts such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) can effectively sequester water from the reaction medium.
-
Molecular Sieves: 4Å molecular sieves are particularly effective at trapping water molecules and are compatible with a wide range of reaction conditions.[3]
Q4: Is a catalyst always necessary for this synthesis?
A4: While the reaction can proceed without a catalyst, particularly under neat (solvent-free) conditions or with microwave irradiation, the use of an acid or base catalyst can significantly increase the reaction rate.[4] Acid catalysts, such as p-toluenesulfonic acid (p-TsOH) or acetic acid, work by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.[3]
Q5: What are the advantages of using solvent-free (neat) reaction conditions?
A5: Solvent-free reactions offer several "green chemistry" advantages, including reduced solvent waste, potentially faster reaction times, and simpler work-up procedures. For the synthesis of aromatic imines, mixing the neat reactants and stirring, sometimes with gentle heating or under reduced pressure to remove water, can lead to high yields.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction: The equilibrium is not sufficiently shifted towards the product. 2. Hydrolysis of the product: The imine product is reacting with water and reverting to the starting materials.[1] 3. Low reactivity of starting materials: Steric hindrance or deactivating electronic effects on the aldehyde or aniline. | 1. Ensure efficient water removal: Use a Dean-Stark trap, add activated molecular sieves (4Å), or use a stoichiometric amount of a drying agent like anhydrous MgSO₄. 2. Work-up under anhydrous conditions: Use dry solvents and avoid exposure to atmospheric moisture during product isolation. 3. Increase reaction temperature: Gentle heating can help overcome activation energy barriers. 4. Add a catalyst: Introduce a catalytic amount of p-toluenesulfonic acid (p-TsOH) or a few drops of glacial acetic acid to accelerate the reaction.[3] |
| Presence of Unreacted Starting Materials in the Final Product | 1. Insufficient reaction time. 2. Inefficient water removal. 3. Use of an inappropriate solvent. | 1. Monitor the reaction by TLC: Continue the reaction until the starting material spots are no longer visible. 2. Improve water removal method: Switch from a drying agent to a Dean-Stark apparatus for more efficient water removal. 3. Optimize the solvent: While solvent-free is an option, solvents like toluene or THF can be effective. Ensure the solvent is anhydrous. |
| Product is an Oil or Gummy Solid Instead of Crystalline | 1. Presence of impurities: Unreacted starting materials or side products can inhibit crystallization. 2. Residual solvent. | 1. Purify the crude product: Attempt purification by column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate). 2. Recrystallization: Try recrystallizing the product from a suitable solvent system. Ethanol is often a good starting point for aromatic imines.[3] 3. Ensure complete removal of solvent: Dry the product under high vacuum to remove any residual solvent. |
| Formation of Side Products (e.g., Polymers or Discolored Material) | 1. Side reactions of the aldehyde: Aldehydes can be prone to self-condensation or polymerization, especially under harsh conditions. 2. Oxidation of the aniline: Aniline derivatives can be susceptible to oxidation, leading to colored impurities. | 1. Maintain moderate reaction temperatures: Avoid excessive heating. 2. Run the reaction under an inert atmosphere: Using nitrogen or argon can prevent oxidation of the aniline starting material or product. |
Data on Reaction Conditions for Aromatic Imine Synthesis
The following table summarizes various conditions reported for the synthesis of aromatic imines, which can be adapted for the synthesis of this compound.
| Aldehyde | Amine | Catalyst | Solvent | Conditions | Yield (%) | Reference |
| Benzaldehyde | Aniline | None | None | Stirring at room temperature, reduced pressure | High | (Adapted from[5]) |
| p-Tolualdehyde | o-Toluidine | None | None | 1.5 h stirring, 3.0 h vacuum | 99% | [6] |
| p-Tolualdehyde | m-Toluidine | None | None | Stirring, vacuum | 99% | [6] |
| p-Tolualdehyde | p-Toluidine | None | None | Stirring, vacuum | 98% | [6] |
| p-Anisaldehyde | o-Toluidine | None | None | Stirring, vacuum | 99% | [6] |
| Benzaldehyde | t-Butylamine | Amberlyst® 15 | None | Room temperature, 2-4 h | 95% | [7] |
| 4-tert-Butylcyclohexanone | Isopropylamine | None (with molecular sieves) | Anhydrous ether | 5 h stirring | 82% | [3] |
| 1-Benzyl-4-piperidone | Allylamine | K₂CO₃ | Toluene | 60 °C, overnight | 97% | [3] |
Experimental Protocols
Protocol 1: Solvent-Free Synthesis of this compound
This protocol is adapted from general procedures for solvent-free imine synthesis and is a good starting point for optimization.
Materials:
-
4-Aminobenzaldehyde
-
Primary amine (e.g., benzylamine)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Vacuum pump
Procedure:
-
To a clean, dry round-bottom flask, add 4-aminobenzaldehyde (1.0 eq).
-
Add the primary amine (1.0 - 1.1 eq) to the flask.
-
Begin stirring the mixture at room temperature. The reaction is often exothermic.
-
After an initial stirring period of 30 minutes, connect the flask to a vacuum pump to remove the water formed during the reaction.
-
Continue stirring under vacuum for 1-3 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, the product can often be used directly or purified by recrystallization from a suitable solvent like ethanol.
Protocol 2: Catalytic Synthesis of this compound with Azeotropic Water Removal
This protocol utilizes a catalyst and a Dean-Stark apparatus for efficient water removal.
Materials:
-
4-Aminobenzaldehyde
-
Primary amine (e.g., aniline)
-
p-Toluenesulfonic acid (p-TsOH) monohydrate (catalytic amount, e.g., 0.01 eq)
-
Toluene (anhydrous)
-
Round-bottom flask, Dean-Stark apparatus, condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Set up a round-bottom flask with a Dean-Stark apparatus and a condenser.
-
To the flask, add 4-aminobenzaldehyde (1.0 eq), the primary amine (1.0 eq), and anhydrous toluene.
-
Add a catalytic amount of p-TsOH monohydrate.
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the collection of water in the Dean-Stark trap. The reaction is typically complete when water no longer collects.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Imine formation-Typical procedures - operachem [operachem.com]
- 4. Imine synthesis by oxidation, condensation, hydroamination or rearrangement [organic-chemistry.org]
- 5. 4-Aminobenzylamine synthesis - chemicalbook [chemicalbook.com]
- 6. Metal-based Heterogeneous Catalysts for One-Pot Synthesis of Secondary Anilines from Nitroarenes and Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4-(Iminomethyl)aniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(Iminomethyl)aniline. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and direct method for synthesizing this compound is the condensation reaction between 4-aminobenzaldehyde and an amine, typically ammonia or a primary amine. This reaction is reversible and involves the formation of a C=N double bond, characteristic of an imine (also known as a Schiff base).
Q2: What are the most common side products observed in this synthesis?
The formation of several side products can complicate the synthesis and purification of this compound. The most prevalent of these include:
-
Self-condensation products of 4-aminobenzaldehyde: The starting material, 4-aminobenzaldehyde, can react with itself, particularly in the presence of acid catalysts, to form polymeric Schiff bases. These are often observed as intractable tars or high-molecular-weight impurities.
-
Cannizzaro reaction products: Since 4-aminobenzaldehyde lacks α-hydrogens, it can undergo a Cannizzaro reaction in the presence of a strong base. This disproportionation reaction yields 4-aminobenzyl alcohol and 4-aminobenzoic acid.
-
Hydrolysis product: The imine product, this compound, is susceptible to hydrolysis, especially under acidic conditions, which will revert it back to 4-aminobenzaldehyde and the corresponding amine.
-
Polymerization products: Both the starting material and the final imine product can potentially undergo polymerization, leading to the formation of complex, high-molecular-weight byproducts.
Troubleshooting Guides
Problem 1: Low yield of this compound and formation of a tar-like substance.
Possible Cause: This is often due to the self-condensation of the starting material, 4-aminobenzaldehyde, which is catalyzed by acidic conditions.
Solutions:
-
pH Control: Carefully control the pH of the reaction. While imine formation can be acid-catalyzed, strongly acidic conditions can favor the self-condensation of 4-aminobenzaldehyde. A pH range of 5-6 is often optimal for imine formation.
-
Reaction Temperature: Avoid excessively high temperatures, as this can promote polymerization and side reactions.
-
Order of Reagent Addition: Add the amine to the 4-aminobenzaldehyde solution gradually to maintain a low concentration of the aldehyde, which can help minimize its self-reaction.
Problem 2: Presence of 4-aminobenzyl alcohol and 4-aminobenzoic acid in the product mixture.
Possible Cause: These are the products of the Cannizzaro reaction, which occurs when 4-aminobenzaldehyde is subjected to strongly basic conditions.
Solutions:
-
Avoid Strong Bases: If a base is required, use a mild, non-nucleophilic base instead of strong bases like sodium hydroxide or potassium hydroxide.
-
Work-up Procedure: During the work-up, neutralize the reaction mixture carefully to avoid creating a highly basic environment.
Problem 3: The final product appears to be contaminated with the starting material, 4-aminobenzaldehyde, after purification.
Possible Cause: This is likely due to the hydrolysis of the imine product back to the starting materials during work-up or purification. Aromatic imines are generally more stable than their aliphatic counterparts, but hydrolysis can still occur, especially in the presence of water and acid.
Solutions:
-
Anhydrous Conditions: Whenever possible, carry out the reaction and work-up under anhydrous conditions to minimize the presence of water.
-
Water Removal: To drive the equilibrium towards the imine product, remove the water formed during the reaction. This can be achieved by using a Dean-Stark apparatus, adding a drying agent like anhydrous magnesium sulfate or molecular sieves to the reaction mixture.
-
Purification Strategy: When using column chromatography, ensure the silica gel is neutralized by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine to prevent on-column hydrolysis. Recrystallization from a dry solvent is often a preferred method for purifying aromatic imines.
Data Presentation
The following table summarizes the potential side products and their formation conditions.
| Side Product | Formation Condition | Molar Ratio (Theoretical) |
| Self-condensation Polymers of 4-aminobenzaldehyde | Acidic conditions | Variable |
| 4-aminobenzyl alcohol | Strongly basic conditions (Cannizzaro reaction) | 1:1 with 4-aminobenzoic acid |
| 4-aminobenzoic acid | Strongly basic conditions (Cannizzaro reaction) | 1:1 with 4-aminobenzyl alcohol |
| 4-aminobenzaldehyde (from hydrolysis) | Acidic conditions in the presence of water | Variable |
| Polymers of this compound | Can occur under various conditions, often with heat | Variable |
Experimental Protocols
Synthesis of N-Benzylideneaniline (Model Protocol adaptable for this compound)
This protocol for a related aromatic imine can be adapted for the synthesis of this compound by substituting benzaldehyde with 4-aminobenzaldehyde and aniline with the desired amine (e.g., a solution of ammonia in an organic solvent).
Materials:
-
4-aminobenzaldehyde
-
Ammonia (e.g., 7N solution in methanol)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Molecular Sieves (4Å)
-
Ethanol (for recrystallization)
-
Anhydrous solvent (e.g., Toluene or Dichloromethane)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-aminobenzaldehyde in the anhydrous solvent.
-
Add a stoichiometric equivalent of the ammonia solution to the flask.
-
Add a drying agent (anhydrous MgSO₄ or molecular sieves) to the reaction mixture to remove the water formed.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (as indicated by the consumption of the starting aldehyde), filter off the drying agent.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization from a minimal amount of hot ethanol. Cool the solution slowly to allow for the formation of crystals.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Visualizations
Caption: Main reaction and common side reaction pathways in the synthesis of this compound.
Technical Support Center: Purification of 4-(Iminomethyl)aniline by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 4-(Iminomethyl)aniline by recrystallization. This guide is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the recrystallization of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product does not dissolve in the hot solvent. | 1. Inappropriate solvent choice.2. Insufficient solvent volume. | 1. Select a more suitable solvent. Ethanol or isopropanol are good starting points. Ensure the solvent is anhydrous to prevent hydrolysis.2. Gradually add more hot solvent in small increments until the solid dissolves. |
| Product "oils out" instead of crystallizing. | 1. The boiling point of the solvent is higher than the melting point of the solute.2. The solution is supersaturated.3. Presence of impurities. | 1. Choose a solvent with a lower boiling point.2. Add a small amount of additional hot solvent to the oiled-out mixture and reheat until a clear solution is formed before attempting to cool again.3. Consider pre-purification by another method if impurities are significant. |
| No crystals form upon cooling. | 1. Too much solvent was used.2. The solution is not sufficiently cooled.3. The solution is supersaturated and requires nucleation. | 1. Boil off some of the solvent to increase the concentration of the product and allow it to cool again.2. Cool the solution in an ice-water bath.3. Scratch the inside of the flask with a glass rod at the surface of the solution or add a seed crystal of this compound. |
| Low yield of purified product. | 1. Too much solvent was used, leaving a significant amount of product in the mother liquor.2. Premature crystallization during hot filtration.3. The product is partially hydrolyzed back to 4-aminobenzaldehyde and the corresponding aldehyde. | 1. Concentrate the mother liquor and cool to obtain a second crop of crystals.2. Use a pre-heated funnel and filter the solution as quickly as possible.3. Ensure all solvents and glassware are scrupulously dry. Use of anhydrous solvents is highly recommended. |
| Product is still impure after recrystallization (e.g., presence of 4-aminobenzaldehyde). | 1. Inappropriate solvent choice that does not effectively differentiate between the product and the impurity.2. Cooling the solution too quickly, trapping impurities in the crystal lattice. | 1. Perform solvent screening to find a solvent in which the impurity is either very soluble or very insoluble.2. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
Q2: How can I prevent the hydrolysis of my this compound during recrystallization?
A2: Hydrolysis is a primary concern due to the lability of the imine bond in the presence of water. To minimize this, ensure all glassware is thoroughly dried, and use anhydrous solvents for the recrystallization. The workup should be performed efficiently to minimize the exposure of the compound to atmospheric moisture.
Q3: My NMR spectrum shows the presence of 4-aminobenzaldehyde after recrystallization. What should I do?
A3: The presence of 4-aminobenzaldehyde indicates either an incomplete initial reaction or hydrolysis of the imine product. If hydrolysis is suspected, repeat the recrystallization using strictly anhydrous conditions. If the impurity persists, it may be due to co-crystallization. In this case, trying a different solvent system is recommended.
Q4: How can I induce crystallization if my solution remains clear upon cooling?
A4: If crystals do not form spontaneously, you can try to induce nucleation. Gently scratching the inner wall of the flask at the liquid's surface with a glass rod can create a rough surface for crystals to form. Alternatively, if you have a small amount of pure this compound, you can add a "seed crystal" to the cooled solution to initiate crystallization.
Data Presentation
Due to the lack of publicly available quantitative solubility data for this compound, the following table provides qualitative solubility information and guidance for solvent selection based on the properties of analogous aromatic imines.
| Solvent | Polarity | Boiling Point (°C) | Suitability for Recrystallization | Notes |
| Ethanol (anhydrous) | Polar | 78 | Good | Often used for recrystallizing aromatic imines. Good solubility when hot, and lower solubility when cold. |
| Isopropanol (anhydrous) | Polar | 82 | Good | Similar properties to ethanol and a good alternative. |
| Toluene | Non-polar | 111 | Moderate | Can be used, potentially in a mixed solvent system with an anti-solvent like hexane. |
| Hexane | Non-polar | 69 | Poor (as a primary solvent) | Likely to have low solubility even when hot. Can be used as an anti-solvent. |
| Water | Very Polar | 100 | Unsuitable | Will likely cause rapid hydrolysis of the imine bond. |
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure for the recrystallization of this compound using anhydrous isopropanol.
Materials:
-
Crude this compound
-
Anhydrous isopropanol
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of anhydrous isopropanol. Gently heat the mixture to the boiling point of the solvent while stirring. Continue to add small portions of hot anhydrous isopropanol until the solid has completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. Place a small amount of the hot solvent in the receiving flask to keep the product in solution.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold anhydrous isopropanol to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely under vacuum.
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting workflow for recrystallization issues.
Troubleshooting low yield in Schiff base condensation reactions
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields or other issues during Schiff base condensation reactions.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiment.
Question: My reaction is not proceeding to completion, and TLC analysis shows significant amounts of unreacted starting materials. What should I do?
Answer:
An incomplete reaction is a common issue in Schiff base synthesis, which is an equilibrium reaction.[1][2] To drive the reaction forward, consider the following steps:
-
Water Removal: The formation of a Schiff base produces water.[1][2] If this water is not removed, it can hydrolyze the imine product back to the starting amine and carbonyl compound, thus lowering the yield.[1][3]
-
Azeotropic Distillation: Use a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene or benzene, to continuously remove water as it is formed.[4][5][6][7]
-
Dehydrating Agents: Add a dehydrating agent directly to the reaction mixture. Common choices include anhydrous magnesium sulfate (MgSO₄), activated 4Å molecular sieves, or dehydrating solvents like trimethyl orthoformate.[3]
-
-
Catalyst Optimization: While many Schiff base reactions proceed without a catalyst, catalysis can significantly improve the reaction rate and yield.[6]
-
Acid Catalysis: A catalytic amount of a weak acid, such as glacial acetic acid or p-toluenesulfonic acid (p-TSA), can accelerate the reaction.[8][9] However, a low pH can protonate the amine, rendering it non-nucleophilic and halting the reaction.[3]
-
Base Catalysis: In some cases, a base catalyst may be beneficial.
-
-
Reaction Time and Temperature: Ensure the reaction is running for a sufficient amount of time. Monitor the reaction progress using Thin Layer Chromatography (TLC).[10][11][12] If the reaction has stalled at room temperature, gentle heating or refluxing may be required to achieve completion.[13] For reactions involving less reactive ketones, longer reaction times (24-72 hours) may be necessary.[14]
-
Reactant Purity: Ensure your starting aldehyde/ketone and amine are pure. Impurities can interfere with the reaction.[15]
Here is a general troubleshooting workflow for an incomplete reaction:
Question: I obtained a brownish, oily, or sticky product instead of the expected crystalline solid. How can I purify my product?
Answer:
Obtaining an oily product is a common issue and can be due to several factors, including the presence of impurities, residual solvent, or the inherent nature of the product itself.[16][17]
-
Check for Impurities: The most common reason for a product "oiling out" is the presence of small amounts of impurities, such as unreacted starting materials.[17]
-
Purification: Column chromatography is a standard method to separate the desired Schiff base from impurities.[13] However, be aware that some Schiff bases are sensitive to the acidic nature of silica gel and may decompose on the column.[1][14] In such cases, using deactivated silica (by adding a small amount of triethylamine to the eluent) or using a different stationary phase like alumina can be beneficial.[1]
-
Washing: If one of the starting materials is in excess, it can be removed by washing. For instance, excess amine can be removed by washing with a dilute acid solution, and excess aldehyde can be removed by washing with a dilute sodium bisulfite solution.
-
-
Remove Residual Solvent: Solvents, especially high-boiling ones, can be difficult to remove completely and may result in an oily product.[18]
-
High Vacuum: Place the product under a high vacuum for an extended period to remove any remaining solvent.[18]
-
Trituration: Dissolve the oily product in a small amount of a suitable solvent, then add a non-solvent to precipitate the product as a solid. Sonication during this process can sometimes induce crystallization.[18]
-
-
Induce Crystallization:
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of the crystalline product, add a seed crystal to the oil to induce crystallization.
-
Recrystallization: Attempt recrystallization from a different solvent system. It may be necessary to try several solvents to find one that yields a crystalline product.[17]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a Schiff base condensation reaction?
The optimal pH for Schiff base formation is typically mildly acidic, around 4-5.[19] The acid catalyzes the dehydration of the carbinolamine intermediate. However, if the pH is too low, the amine starting material will be protonated, rendering it non-nucleophilic and stopping the reaction. If the pH is too high (neutral or alkaline), the dehydration step is slow and becomes the rate-limiting step.[3]
Q2: How can I effectively remove the water produced during the reaction?
Water removal is crucial for achieving a high yield as it shifts the reaction equilibrium towards the product.[1][3] Here are some common methods:
| Method | Description |
| Dean-Stark Apparatus | Used with a water-immiscible solvent (e.g., toluene). The solvent-water azeotrope boils, condenses, and collects in the side arm, with the denser water separating to the bottom.[4][5][6][7] |
| Molecular Sieves | 4Å molecular sieves are effective at trapping water molecules. They are added directly to the reaction flask.[14] |
| Anhydrous Salts | Anhydrous salts like MgSO₄ can be used as in-situ drying agents. |
| Dehydrating Solvents | Solvents like trimethyl orthoformate or tetramethyl orthosilicate can be used to chemically remove water.[3] |
Q3: My Schiff base is unstable and decomposes during purification. What can I do?
Schiff bases can be sensitive to hydrolysis, especially in the presence of acid.[1][14] If your product is decomposing on a silica gel column, consider these alternatives:
-
Use the crude product directly if it is sufficiently pure for the next step.[14]
-
Use a deactivated stationary phase for chromatography, such as alumina or silica gel treated with triethylamine.[1]
-
Purify by recrystallization from a suitable solvent to avoid prolonged contact with silica gel.[13]
-
Gel Permeation Chromatography (GPC) can be a useful purification method for larger molecular weight Schiff bases.[1]
Q4: Can I monitor the progress of my Schiff base reaction?
Yes, Thin Layer Chromatography (TLC) is an excellent way to monitor the reaction.[10][11][12] Spot the reaction mixture alongside the starting materials on a TLC plate. The disappearance of the starting material spots and the appearance of a new product spot indicate that the reaction is proceeding. A "cospot," where the reaction mixture is spotted on top of the starting material, can help to resolve spots with similar Rf values.[12] Be aware that some Schiff bases can hydrolyze on the acidic surface of a standard silica TLC plate, which might give a false indication of remaining starting material.[14] Using TLC plates deactivated with triethylamine can mitigate this issue.[3]
Experimental Protocols
Protocol 1: Synthesis of a Schiff Base using a Dean-Stark Apparatus
This protocol is a general method for synthesizing Schiff bases where water is removed azeotropically.
-
Setup: Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Flame-dry all glassware before use to remove any adsorbed water.
-
Reagents: To the round-bottom flask, add the aldehyde (1 equivalent), the primary amine (1 equivalent), and a suitable solvent that forms an azeotrope with water (e.g., toluene, approximately 10 mL per gram of aldehyde).
-
Reaction: Heat the reaction mixture to reflux using an oil bath. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap.
-
Monitoring: Monitor the progress of the reaction by observing the amount of water collected in the trap and by TLC analysis. The reaction is typically complete when the theoretical amount of water has been collected.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator. The crude product can then be purified by recrystallization or column chromatography.
Protocol 2: Microwave-Assisted Synthesis of a Schiff Base
Microwave-assisted synthesis can often reduce reaction times and improve yields.
-
Preparation: In a microwave reaction vessel, combine the aldehyde (1 equivalent), the primary amine (1 equivalent), and a catalytic amount of glacial acetic acid. If a solvent is used, a polar solvent like ethanol is a common choice.
-
Reaction: Place the vessel in a microwave reactor and irradiate at a set temperature (e.g., 100-120 °C) for a short period (e.g., 5-15 minutes).
-
Monitoring: After the initial irradiation period, cool the vessel and check the reaction progress by TLC. If the reaction is incomplete, further irradiation may be necessary.
-
Workup: After completion, cool the reaction mixture. If the product precipitates, it can be collected by filtration and washed with a cold solvent. If it remains in solution, the solvent can be removed under reduced pressure, and the crude product can be purified.
Data Presentation
The choice of reaction conditions can significantly impact the yield of a Schiff base synthesis. The following table summarizes a comparison of yields for the synthesis of di-Schiff's bases using a conventional heating method in benzene versus a green chemistry approach using water as the solvent.[5]
| Aldehyde Substituent (R) | Reaction Time (Benzene, hrs) | Yield (Benzene, %) | Reaction Time (Water, hrs) | Yield (Water, %) |
| 4-CH₃O | 8 | 82 | 2 | 85 |
| H | 8 | 80 | 3 | 83 |
| 4-Cl | 8 | 60 | 1 | 80 |
| 4-F | 8 | 72 | 2.5 | 84 |
| 4-(CH₃)₂N | 8 | 81 | 2 | 84 |
| 4-OH | 8 | 92 | 1 | 95 |
This data clearly demonstrates that for these particular substrates, using water as a solvent not only provides a greener alternative but also significantly reduces reaction times and, in most cases, improves the product yield.[5]
Visualizations
The mechanism of acid-catalyzed Schiff base formation involves several key steps. Understanding this pathway is essential for troubleshooting.
References
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ijpca.org [ijpca.org]
- 6. Schiff Bases: A Short Survey on an Evergreen Chemistry Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Capstone Review on Synthetic Methods and Applications of Schiffs Bases [ijraset.com]
- 8. Solved Pre-lab #20: Schiff Base w/ TLC (Tender Loving Care) | Chegg.com [chegg.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. ijrar.org [ijrar.org]
- 12. Chromatography [chem.rochester.edu]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. reddit.com [reddit.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. reddit.com [reddit.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Metal Complexation of 4-(Iminomethyl)aniline
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis and metal complexation of 4-(Iminomethyl)aniline and related Schiff base ligands.
Troubleshooting Guide
This guide addresses common issues encountered during the experimental process in a question-and-answer format.
Issue 1: Low or No Yield of this compound (Schiff Base Ligand)
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Question: I am getting a very low yield, or no product at all, during the synthesis of this compound from 4-aminobenzaldehyde and aniline. What could be the problem?
-
Answer: Low yields in Schiff base synthesis are a common issue. The formation of the imine bond is a reversible reaction, and several factors can prevent the equilibrium from shifting towards the product.[1][2] Here are the most likely causes and their solutions:
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Presence of Water: The condensation reaction that forms the imine releases water as a byproduct.[3] If this water is not removed, the equilibrium will not favor product formation.[4]
-
Incorrect pH: The reaction is often catalyzed by a small amount of acid or base.[6] If the conditions are too acidic, the aniline starting material will be protonated, rendering it non-nucleophilic.[7] If the conditions are too basic, the reaction may not proceed efficiently.
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Insufficient Reaction Time or Temperature: The reaction may not have reached equilibrium. Ketones, in particular, require longer reaction times than aldehydes.[3]
-
Steric Hindrance: While not a major issue for this compound, highly substituted aldehydes or anilines can slow down the reaction rate.
-
Solution: In such cases, more forcing reaction conditions (higher temperature, longer reaction time) may be necessary.[4]
-
-
Issue 2: Difficulty in Purifying the Schiff Base Ligand
-
Question: My crude this compound product is impure, and I'm having trouble purifying it. Column chromatography on silica gel seems to be decomposing my product.
-
Answer: Schiff bases can be prone to hydrolysis, especially in the presence of acidic media like silica gel.[4]
-
Solution 1: Recrystallization: This is often the preferred method for purifying Schiff bases.[1] Choose a solvent system where the Schiff base is soluble at high temperatures but sparingly soluble at room temperature or below. Common solvents for recrystallization include ethanol, methanol, or mixtures of solvents like ethanol/water.
-
Solution 2: Alternative Chromatography: If chromatography is necessary, consider using a less acidic stationary phase like neutral or basic alumina.[10] Alternatively, deactivating the silica gel with a small amount of a basic solvent like triethylamine in the eluent can help prevent product decomposition.[4]
-
Solution 3: Solvent Washing: Washing the crude product with a solvent in which the impurities are soluble but the product is not can be an effective purification step.
-
Issue 3: Low Yield or Incomplete Formation of the Metal Complex
-
Question: The reaction between my this compound ligand and the metal salt is not proceeding to completion, resulting in a low yield of the metal complex.
-
Answer: Several factors can influence the efficiency of metal complexation.
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Choice of Solvent: The solvent must be able to dissolve both the Schiff base ligand and the metal salt to allow for an effective reaction.[11] Methanol and ethanol are commonly used solvents for this purpose.[12][13]
-
Reaction Conditions: Refluxing the reaction mixture for an adequate amount of time is typically required to facilitate complex formation.[11] The optimal reaction time can vary depending on the specific metal and ligand.
-
Stoichiometry: Ensure the correct molar ratio of ligand to metal salt is used. For many divalent transition metals, a 2:1 ligand-to-metal ratio is common for bidentate ligands, but 1:1 complexes can also form.[13][14]
-
pH of the Solution: The pH of the reaction medium can be crucial. For the deprotonation of some Schiff base ligands to occur for complexation, a basic medium might be required. A few drops of a non-coordinating base can be added to facilitate the reaction.
-
Issue 4: Characterization of the Metal Complex is Inconclusive
-
Question: I have synthesized a product that I believe is the metal complex, but the spectroscopic data is ambiguous. How can I confirm the formation of the complex?
-
Answer: A combination of spectroscopic techniques is essential for the unambiguous characterization of Schiff base metal complexes.[15]
-
Infrared (IR) Spectroscopy: The C=N (imine) stretching frequency in the IR spectrum is a key indicator of complexation. This peak, typically found around 1600-1650 cm⁻¹ in the free ligand, will shift (usually to a lower wavenumber, e.g., 1550-1580 cm⁻¹) upon coordination of the imine nitrogen to the metal center.[11]
-
UV-Visible Spectroscopy: The formation of a metal complex often leads to the appearance of new absorption bands in the UV-Visible spectrum, such as d-d transitions or metal-ligand charge transfer (MLCT) bands, which confirm coordination.[11][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic metal complexes (e.g., with Zn(II)), ¹H and ¹³C NMR can provide detailed structural information. Shifts in the signals of the protons and carbons near the coordination sites (the imine group) are indicative of complex formation.[11][16]
-
Elemental Analysis: This technique provides the percentage composition of C, H, and N in your compound, which can be compared to the calculated values for the expected complex structure to confirm its stoichiometry.[16]
-
Frequently Asked Questions (FAQs)
Q1: What is the best general method for synthesizing this compound metal complexes?
A1: A common and effective method is the direct reaction of the pre-formed this compound ligand with a metal salt in an appropriate solvent, such as methanol or ethanol.[11] The mixture is typically refluxed for several hours to ensure complete complex formation.[16] Alternatively, a "one-pot" synthesis can be employed where the aldehyde, aniline, and metal salt are all reacted together in a single step.[11]
Q2: How do I choose the appropriate metal salt for complexation?
A2: The choice of metal salt depends on the desired properties of the final complex. Transition metals like copper, nickel, cobalt, and zinc are frequently used.[11] Metal chlorides, acetates, or nitrates are common starting materials as they are often soluble in alcohols.[12][16]
Q3: How can I determine the stability of my synthesized metal complex?
A3: The stability of a metal complex can be assessed in several ways. Thermogravimetric analysis (TGA) can determine the decomposition temperature of the complex, providing an indication of its thermal stability.[11] The stability of the complex in solution can be investigated by monitoring its UV-Vis spectrum over time; changes in the spectrum may indicate decomposition or ligand exchange. Potentiometric titrations can be used to determine the stability constants of the metal complexes in solution.
Q4: What are the key safety precautions to take during these experiments?
A4: Always work in a well-ventilated fume hood, especially when using volatile organic solvents. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Be cautious when heating flammable solvents. Consult the Safety Data Sheets (SDS) for all chemicals before use.
Data Presentation
Table 1: Typical Reaction Conditions and Yields for this compound and its Metal Complexes
| Step | Reactants | Solvent | Catalyst/Conditions | Typical Yield | Reference(s) |
| Ligand Synthesis | 4-aminobenzaldehyde, Aniline | Ethanol | Catalytic acetic acid, Reflux | 70-90% | |
| Ligand Synthesis | 4-aminobenzaldehyde, Aniline | Toluene | Dean-Stark trap, Reflux | >80% | [4] |
| Metal Complexation | This compound, CuCl₂·2H₂O | Ethanol | Reflux, 10h | ~70% | [16] |
| Metal Complexation | This compound, CoCl₂·6H₂O | Ethanol | Reflux, 10h | ~65% | [16] |
| Metal Complexation | This compound, NiCl₂·6H₂O | Ethanol | Reflux, 10h | ~68% | [16] |
| Metal Complexation | This compound, ZnCl₂ | Ethanol | Reflux, 10h | ~75% | [16] |
Table 2: Characteristic Spectroscopic Shifts Upon Metal Complexation
| Spectroscopic Technique | Functional Group | Free Ligand (Typical Range) | Metal Complex (Typical Range) | Key Observation | Reference(s) |
| IR Spectroscopy | C=N (Imine) | 1600-1650 cm⁻¹ | 1550-1580 cm⁻¹ | Shift to lower wavenumber | [11] |
| ¹H NMR Spectroscopy | -CH=N- (Imine Proton) | δ 8.0-9.0 ppm | Shift downfield or upfield | Change in chemical environment | [16] |
| UV-Visible Spectroscopy | Ligand/Complex | π→π* and n→π* transitions | Appearance of d-d or MLCT bands | New absorption bands | [11][12] |
Experimental Protocols
Protocol 1: Synthesis of this compound (Schiff Base Ligand)
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-aminobenzaldehyde (1 equivalent) in absolute ethanol.
-
Addition of Aniline: To this solution, add aniline (1 equivalent) dropwise while stirring.
-
Catalyst Addition: Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Reflux: Heat the reaction mixture to reflux and maintain it for 2-4 hours. Monitor the progress of the reaction by TLC.
-
Isolation of Product: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.
-
Purification: Filter the solid product and wash it with cold ethanol. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
-
Characterization: Characterize the purified product by IR, ¹H NMR, and ¹³C NMR spectroscopy.
Protocol 2: General Procedure for Metal Complexation of this compound
-
Ligand Solution: Dissolve the purified this compound (2 equivalents) in methanol or ethanol in a round-bottom flask with a magnetic stirrer.
-
Metal Salt Solution: In a separate flask, dissolve the metal salt (e.g., CuCl₂·2H₂O, 1 equivalent) in the same solvent.
-
Reaction: Add the metal salt solution dropwise to the ligand solution while stirring.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. A precipitate of the metal complex should form.
-
Isolation: Cool the reaction mixture to room temperature. Filter the precipitated metal complex and wash it several times with the solvent to remove any unreacted starting materials.
-
Drying: Dry the complex in a desiccator over a suitable drying agent.
-
Characterization: Characterize the final metal complex using IR, UV-Vis spectroscopy, and elemental analysis.
Visualizations
Caption: Experimental workflow for synthesis and complexation.
Caption: Troubleshooting decision tree for low Schiff base yield.
Caption: Metal coordination to this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in the chemistry of imine-based multicomponent reactions (MCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. reddit.com [reddit.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scienceworldjournal.org [scienceworldjournal.org]
- 10. m.youtube.com [m.youtube.com]
- 11. chemijournal.com [chemijournal.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. idosr.org [idosr.org]
- 14. Metal complexes of Tridentate Schiff base: Synthesis, Characterization, Biological Activity and Molecular Docking Studies with COVID‐19 Protein Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jetir.org [jetir.org]
- 16. mdpi.com [mdpi.com]
How to prevent hydrolysis of 4-(Iminomethyl)aniline
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the hydrolysis of 4-(Iminomethyl)aniline.
Troubleshooting Hydrolysis of this compound
This section addresses common issues encountered during the synthesis, workup, purification, and storage of this compound, providing solutions to minimize or prevent hydrolysis.
| Problem | Potential Cause | Recommended Solution |
| Product decomposes during aqueous workup. | The imine is exposed to acidic or basic aqueous conditions, which catalyze hydrolysis. | - Use a biphasic workup with a neutral aqueous layer (e.g., brine) and an organic solvent. - Minimize the contact time with the aqueous phase. - If an acidic or basic wash is necessary, use a dilute solution and perform the extraction quickly at low temperatures. |
| Low yield of imine after synthesis. | The equilibrium of the condensation reaction favors the starting materials due to the presence of water. | - Use a Dean-Stark apparatus to azeotropically remove water during the reaction. - Add a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves, to the reaction mixture.[1] - Conduct the reaction in a dry, aprotic solvent under an inert atmosphere (e.g., nitrogen or argon). |
| Decomposition of the product during column chromatography. | The silica gel or alumina stationary phase can be acidic, promoting hydrolysis of the acid-sensitive imine. | - Deactivate the stationary phase by pre-treating it with a solution of triethylamine in the eluent. - Use a less acidic stationary phase, such as neutral alumina. - Opt for alternative purification methods like recrystallization from a non-protic solvent, if possible. |
| Product degrades upon storage. | Exposure to atmospheric moisture and acidic/basic impurities can lead to hydrolysis over time. | - Store the purified this compound as a solid in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). - For long-term storage, keep the container in a desiccator at low temperatures (e.g., in a refrigerator or freezer). |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound instability?
A1: The primary cause of instability for this compound, a type of imine or Schiff base, is its susceptibility to hydrolysis. The C=N double bond is reactive towards water, and this reaction is catalyzed by both acids and bases, leading to the cleavage of the imine back to its constituent aldehyde and amine.
Q2: How does pH affect the stability of this compound?
A2: The stability of imines like this compound is highly dependent on pH. Acidic conditions can protonate the imine nitrogen, making the imine carbon more electrophilic and susceptible to nucleophilic attack by water.[1] While imine formation is often optimal around a pH of 4-5, strongly acidic conditions (pH < 4) generally accelerate hydrolysis.[2] In strongly basic conditions, the hydroxide ion can also act as a nucleophile and attack the imine carbon, leading to hydrolysis. The rate of hydrolysis is generally at a minimum in the neutral to slightly alkaline pH range.
Q3: What are the ideal storage conditions for this compound?
A3: To ensure long-term stability, this compound should be stored as a solid in a cool, dry, and dark place. It is recommended to store it in a tightly sealed container under an inert atmosphere, such as nitrogen or argon, to minimize exposure to moisture and air. Storing the container in a desiccator can provide additional protection against humidity.
Quantitative Data on Imine Stability
Table 1: Effect of pH on the Half-life of N-Salicylidene-m-chloroaniline Hydrolysis at 30°C
| pH | Half-life (t½) in minutes |
| 2.86 | ~5 |
| 4.15 | ~15 |
| 5.21 | ~30 |
| 7.35 | ~35 |
| 10.22 | ~35 |
| 11.42 | ~10 |
| 12.30 | ~5 |
Data extrapolated from kinetic studies on N-salicylidene-m-chloroaniline, which demonstrates the general trend of imine stability with respect to pH.[2]
Experimental Protocols
Protocol 1: Synthesis of this compound with Minimal Hydrolysis
This protocol outlines a method for the synthesis of this compound that minimizes the presence of water to drive the reaction towards the product and reduce hydrolysis.
Materials:
-
4-Aminobenzaldehyde
-
Aniline
-
Anhydrous Toluene
-
Anhydrous Magnesium Sulfate (MgSO₄) or Molecular Sieves (4Å)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Set up a round-bottom flask with a reflux condenser under an inert atmosphere.
-
To the flask, add 4-aminobenzaldehyde (1 equivalent) and anhydrous toluene.
-
Add aniline (1 equivalent) to the stirring solution.
-
Add a dehydrating agent, such as anhydrous MgSO₄ (1.5 equivalents) or activated 4Å molecular sieves.[1]
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.
-
Cool the reaction mixture to room temperature.
-
Filter off the dehydrating agent.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the product by recrystallization from a dry, non-protic solvent (e.g., anhydrous hexane or cyclohexane).
Visualizations
Caption: Acid and base-catalyzed hydrolysis pathways of this compound.
Caption: Recommended experimental workflow for minimizing hydrolysis of this compound.
Caption: Key factors influencing the stability of this compound.
References
Technical Support Center: Resolving NMR Peak Overlaps in 4-(Iminomethyl)aniline
Welcome to the technical support center for resolving NMR peak overlaps in the spectrum of 4-(Iminomethyl)aniline. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common spectral challenges.
Frequently Asked Questions (FAQs)
Q1: What are the expected 1H NMR chemical shifts for this compound, and where is peak overlap likely to occur?
A1: The 1H NMR spectrum of this compound is expected to show signals for the imine proton, the aniline N-H protons, and the aromatic protons on the benzene ring. Based on data from the structurally similar compound 4-aminobenzaldehyde, the aromatic region is highly susceptible to peak overlap.[1][2]
The protons on the benzene ring form an AA'BB' system, which often appears as two complex multiplets or two apparent doublets.[3][4] The protons ortho to the amino group (H-2, H-6) are expected to be shielded and appear upfield, while the protons ortho to the iminomethyl group (H-3, H-5) will be deshielded and appear downfield. The imine proton (H-7) will appear as a singlet further downfield, and the amine protons (N-H) will likely be a broad singlet that can exchange with D2O.
Predicted 1H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| H-2, H-6 | 6.6 - 6.8 | Doublet (d) | Likely to overlap, creating a complex multiplet. |
| H-3, H-5 | 7.5 - 7.7 | Doublet (d) | May overlap with each other, especially at lower field strengths. |
| H-7 (Imine) | 8.4 - 8.6 | Singlet (s) | Generally a sharp, distinct peak. |
| NH2 | Variable (e.g., 5.8) | Broad Singlet (br s) | Chemical shift is concentration and solvent dependent; will disappear upon D2O exchange.[1] |
These are estimated values and can vary based on solvent, concentration, and instrument parameters.
The primary challenge is resolving the signals of the aromatic protons (H-2, H-6 and H-3, H-5), which are likely to be close in chemical shift and coupled to each other, leading to complex and overlapping multiplets.
Troubleshooting Guides
Issue 1: Overlapping Aromatic Proton Signals
If the aromatic protons in the 1H NMR spectrum of your this compound sample are overlapping and difficult to interpret, here are several techniques you can employ to resolve them.
Experimental Protocol:
-
Prepare a standard concentration of your this compound sample in a common deuterated solvent (e.g., CDCl3).
-
Acquire a standard 1H NMR spectrum.
-
If peak overlap is observed in the aromatic region, prepare new samples of the same concentration in different deuterated solvents. Good alternatives include:
-
Benzene-d6: The aromatic solvent can induce significant shifts (known as Aromatic Solvent Induced Shifts or ASIS) by interacting with the solute, often spreading out the signals of the aromatic protons.
-
DMSO-d6: This polar, hydrogen-bond accepting solvent can also alter the chemical shifts of the aromatic and amine protons.[1]
-
Acetone-d6: Another polar aprotic solvent that can provide different chemical shift dispersion.
-
-
Acquire 1H NMR spectra in each new solvent and compare the resolution of the aromatic signals.
Troubleshooting Workflow: Changing Solvents
Caption: Workflow for resolving peak overlap by changing the NMR solvent.
If changing the solvent is not sufficient, 2D NMR techniques can provide the necessary resolution by spreading the signals into a second dimension.
-
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this compound, it will help to identify which aromatic protons are coupled, confirming the AA'BB' system.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached. This is extremely useful for definitively assigning the proton signals if the carbon signals are resolved.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This can help to confirm the assignments of both proton and carbon signals.
Experimental Protocol (General for 2D NMR):
-
Prepare a moderately concentrated sample of this compound in a suitable deuterated solvent.
-
Set up and run the desired 2D NMR experiment (COSY, HSQC, or HMBC) according to the spectrometer's standard parameters.
-
Process the 2D data using appropriate software (e.g., MestReNova, TopSpin).
-
Analyze the cross-peaks to establish correlations and resolve the overlapping signals.
Logical Relationship: 2D NMR for Peak Resolution
Caption: Using 2D NMR techniques to resolve overlapping signals from 1D NMR.
Issue 2: Broad or Disappearing Amine (NH2) Signal
Q2: The signal for my amine (NH2) protons is very broad or seems to be missing. What is happening?
A2: The protons on a nitrogen atom are often subject to chemical exchange with other labile protons in the sample (like traces of water) and can also undergo quadrupole broadening. This often results in a broad singlet in the 1H NMR spectrum. The chemical shift of these protons is also highly dependent on solvent, concentration, and temperature.
Troubleshooting Steps:
-
D2O Exchange: To confirm the signal is from the amine protons, add a drop of deuterium oxide (D2O) to your NMR tube, shake well, and re-acquire the spectrum. The amine protons will exchange with deuterium, and the signal will disappear.
-
Lower the Temperature: Cooling the sample can sometimes slow down the exchange rate and sharpen the amine signal.
-
Use a Dry Solvent: Ensure your deuterated solvent is anhydrous to minimize exchange with water.
Experimental Protocol: D2O Exchange
-
Acquire a standard 1H NMR spectrum of your this compound sample.
-
Carefully add one to two drops of D2O to the NMR tube.
-
Gently shake the tube to mix the contents.
-
Re-acquire the 1H NMR spectrum.
-
Compare the two spectra to identify the signal that has disappeared or significantly diminished in intensity; this is the amine proton signal.
Summary of Predicted 13C NMR Chemical Shifts
For a comprehensive analysis, particularly when using HSQC and HMBC, it is helpful to have an idea of the expected 13C chemical shifts.
| Carbon | Predicted Chemical Shift (ppm) | Notes |
| C-1 | 152 - 155 | Carbon attached to the amino group.[2] |
| C-2, C-6 | 113 - 115 | Carbons ortho to the amino group.[2] |
| C-3, C-5 | 130 - 132 | Carbons ortho to the iminomethyl group.[2] |
| C-4 | 125 - 128 | Carbon attached to the iminomethyl group.[2] |
| C-7 (Imine) | 160 - 163 | Imine carbon.[1] |
These are estimated values based on 4-aminobenzaldehyde and can vary.
References
Technical Support Center: Overcoming Solubility Challenges of 4-(Iminomethyl)aniline Complexes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 4-(Iminomethyl)aniline complexes.
Frequently Asked Questions (FAQs)
Q1: My this compound complex has poor solubility in aqueous solutions. What are the initial steps I should take?
A1: Poor aqueous solubility is a common issue with Schiff base complexes due to their often hydrophobic nature. Initial steps to address this include:
-
Solvent Screening: Test the solubility in a range of organic solvents. Many Schiff base complexes are soluble in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[1][2]
-
pH Adjustment: The solubility of complexes with basic aniline moieties can be pH-dependent. In acidic conditions, the aniline nitrogen can be protonated, increasing aqueous solubility.[3]
-
Literature Review: Search for literature on similar this compound complexes to see which solvents and conditions have been used successfully.
Q2: I need to use my complex in a biological assay that requires an aqueous buffer. What strategies can I employ to improve its solubility?
A2: For biological assays, it's crucial to use biocompatible methods. Consider the following approaches:
-
Co-solvents: The addition of a water-miscible organic solvent, or co-solvent, can significantly increase the solubility of a poorly water-soluble drug.[4][5][6] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[4]
-
Surfactants/Micellar Solubilization: Surfactants can form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility in water.[3] This process, known as micellar solubilization, is widely used in pharmaceutical formulations.[7]
-
Hydrotropy: This method involves adding a large amount of a second solute, known as a hydrotrope, to increase the aqueous solubility of the primary solute.[1][2][8][9] Hydrotropes such as sodium benzoate and sodium citrate can be effective.[2][8]
-
Solid Dispersion: This technique involves dispersing the drug in a hydrophilic carrier to enhance its dissolution rate.
Q3: Are there any structural modifications I can make to the ligand to improve the complex's solubility?
A3: Yes, modifying the this compound ligand is a proactive approach. Introducing polar functional groups to the ligand backbone can enhance the water solubility of the resulting metal complex. Examples of such groups include:
-
Sulfonate groups
-
Hydroxyl groups
-
Carboxylate groups
-
Ammonium or imidazole groups
Troubleshooting Guides
Issue 1: The complex precipitates when I dilute my organic stock solution into an aqueous buffer.
Cause: This is a common occurrence when the concentration of the organic solvent is not sufficient to keep the complex dissolved in the final aqueous solution.
Solutions:
-
Optimize Co-solvent Concentration: Experiment with different final concentrations of your organic solvent in the aqueous buffer. It's a balance between maintaining solubility and ensuring the solvent concentration is low enough not to interfere with your experiment.
-
Use a Surfactant: Add a biocompatible surfactant (e.g., Tween 80, Pluronic F-68) to the aqueous buffer before adding your complex stock solution. The surfactant can help to keep the complex solubilized.
-
Prepare a Solid Dispersion: Formulating your complex as a solid dispersion with a hydrophilic polymer can improve its dissolution rate and solubility in aqueous media.
Issue 2: The complex is only soluble in harsh organic solvents like DMSO, which are not ideal for my application.
Cause: The inherent hydrophobicity of the complex limits its solubility in less aggressive solvents.
Solutions:
-
Explore Solvent Mixtures: Investigate the solubility in binary or ternary solvent mixtures. Sometimes a combination of solvents can provide the desired solubility at milder conditions.
-
Hydrotropic Solubilization: Test the effect of adding hydrotropes to more benign solvents to enhance the solubility of your complex.
-
Inclusion Complexation: Consider forming an inclusion complex with cyclodextrins. The hydrophobic cavity of the cyclodextrin can encapsulate the poorly soluble guest molecule, while the hydrophilic exterior improves aqueous solubility.[9]
Data Presentation
Table 1: Qualitative Solubility of a Representative this compound Schiff Base and its Metal Complexes.
| Solvent | Ligand Solubility | Metal Complex Solubility |
| Water | Insoluble[9] | Insoluble[1][2][8] |
| Methanol | Soluble[1] | Slightly Soluble[1][2] |
| Ethanol | Soluble[1] | Slightly Soluble[2] |
| Acetone | Slightly Soluble[1] | Slightly Soluble[1] |
| Chloroform | Slightly Soluble[1] | Soluble[2] |
| Dichloromethane | Not Reported | Not Reported |
| Diethyl Ether | Insoluble[1] | Not Reported |
| Acetonitrile | Insoluble[1] | Not Reported |
| Dimethylformamide (DMF) | Soluble[9] | Soluble[1][4] |
| Dimethyl Sulfoxide (DMSO) | Soluble[9] | Soluble[1][2] |
Table 2: Template for Quantitative Solubility Enhancement Data.
| Enhancement Method | Agent/Co-solvent | Concentration | Measured Solubility (mg/mL) | Fold Increase |
| Co-solvency | Ethanol | 10% (v/v) in water | User Data | User Data |
| Co-solvency | PEG 400 | 10% (v/v) in water | User Data | User Data |
| Micellar Solubilization | Tween 80 | 1% (w/v) in water | User Data | User Data |
| Hydrotropy | Sodium Benzoate | 2 M in water | User Data | User Data |
Experimental Protocols
Protocol 1: Solubility Enhancement using a Co-solvent
-
Stock Solution Preparation: Prepare a concentrated stock solution of the this compound complex in a suitable water-miscible organic solvent (e.g., ethanol, DMSO).
-
Co-solvent Screening: In separate vials, prepare a series of aqueous buffers containing different concentrations of the co-solvent (e.g., 5%, 10%, 20% v/v).
-
Solubility Determination: Add an excess amount of the complex to each co-solvent mixture.
-
Equilibration: Shake the vials at a constant temperature for 24-48 hours to ensure equilibrium is reached.
-
Sample Preparation: Centrifuge the samples to pellet the undissolved complex.
-
Analysis: Carefully take an aliquot of the supernatant, dilute it appropriately, and determine the concentration of the dissolved complex using a suitable analytical method (e.g., UV-Vis spectrophotometry).
Protocol 2: Micellar Solubilization using a Surfactant
-
Surfactant Solution Preparation: Prepare a series of aqueous solutions with varying concentrations of a selected surfactant (e.g., Tween 80, SDS) above and below its critical micelle concentration (CMC).
-
Solubility Determination: Add an excess amount of the this compound complex to each surfactant solution.
-
Equilibration: Agitate the samples at a constant temperature for 24-48 hours.
-
Sample Preparation: Centrifuge the vials to separate the undissolved solid.
-
Analysis: Withdraw a known volume of the supernatant, dilute as necessary, and quantify the complex concentration.
Visualizations
Caption: Workflow for addressing solubility issues of this compound complexes.
Caption: Key factors and strategies for enhancing the solubility of the complexes.
References
- 1. researchgate.net [researchgate.net]
- 2. sciensage.info [sciensage.info]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijprajournal.com [ijprajournal.com]
- 9. solubilityofthings.com [solubilityofthings.com]
Validation & Comparative
Comparing the catalytic activity of 4-(Iminomethyl)aniline complexes
A Comparative Guide to the Catalytic Activity of 4-(Iminomethyl)aniline Complexes
For Researchers, Scientists, and Drug Development Professionals
The quest for efficient and selective catalysts is a cornerstone of modern chemical synthesis, with significant implications for the pharmaceutical and fine chemical industries. Among the vast array of catalysts, transition metal complexes featuring Schiff base ligands have garnered considerable attention due to their tunable electronic and steric properties, stability, and remarkable catalytic prowess in a variety of organic transformations. This guide provides a comparative overview of the catalytic activity of complexes derived from this compound, a versatile Schiff base ligand, focusing on their performance in key chemical reactions.
The catalytic efficiency of these complexes is intrinsically linked to the nature of the central metal ion and the specific substituents on the imine ligand. This document summarizes quantitative data from various studies to facilitate a side-by-side comparison of their catalytic performance. Detailed experimental protocols for the synthesis of representative complexes and the catalytic reactions are also provided to enable researchers to reproduce and build upon these findings.
Catalytic Performance Data
The following tables summarize the catalytic activity of various this compound and related aniline-based complexes in two important classes of reactions: Suzuki-Miyaura cross-coupling and alcohol oxidation. It is crucial to note that the reaction conditions vary between studies, which can significantly impact the catalytic outcomes. Therefore, a direct comparison of absolute yields should be made with caution.
Suzuki-Miyaura Cross-Coupling Reactions
Palladium complexes are renowned for their high efficiency in catalyzing Suzuki-Miyaura cross-coupling reactions, a fundamental method for the formation of C-C bonds. The data below showcases the performance of several palladium-aniline complexes.
| Catalyst | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| [(IPr)PdCl₂(aniline)][1][2] | 4-Bromotoluene | Phenylboronic acid | K₂CO₃ | THF/H₂O | RT | 16 | >95 | 1.0 | [1] |
| [(IPr)PdCl₂(3-trifluoromethylaniline)][1] | 4-Bromotoluene | Phenylboronic acid | K₂CO₃ | THF/H₂O | RT | 16 | >95 | 1.0 | [1] |
| Pd-poly(AA) hybrid[3] | 4-Bromoaniline | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 70 | 0.5 | 62 | 0.045 | [3] |
| Pd(N,N-dimethyl β-alaninate)₂[4] | 4-Bromoanisole | Phenylboronic acid | K₃PO₄ | EtOH/H₂O | 50 | 1 | 98 | 0.01 | [4] |
Note: IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene, poly(AA) = poly(amino acetanilide). Reaction conditions and substrates vary across studies.
Aerobic Oxidation of Alcohols
Copper complexes with Schiff base ligands have shown significant promise as catalysts for the aerobic oxidation of alcohols to aldehydes and ketones, offering a greener alternative to traditional oxidizing agents.
| Catalyst | Substrate | Oxidant | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| CuI / 2,2'-dipyridylamine[5] | Benzyl alcohol | Air | Acetonitrile | RT | 3 | >99 | 2.5 | [5] |
| Cu(I)-Schiff base (L2)[6] | Benzyl alcohol | Air | Acetonitrile | RT | 1 | 99 | 4.0 | [6] |
| Cu(II)-Schiff base (Complex 1)[7] | 4-Methoxybenzyl alcohol | NaOCl | Acetonitrile | 80 | 12 | 91 | 1.0 | [7] |
| CuSO₄ / 2-N-arylpyrrolecarbaldimine[8] | Benzyl alcohol | O₂ | Water | 100 | 2 | 95 | 5.0 | [8] |
Note: L2 = N-(4-fluorophenyl)-1-(furan-2-yl)methanimine, Complex 1 = [Cu(1-((cyclohexylmethylimino)methyl)-naphthalen-2-ol)₂]. Reaction conditions and substrates vary across studies.
Experimental Protocols
Synthesis of a Representative Palladium-Aniline Complex
This protocol describes the synthesis of a dichlorido(4-methylaniline-κN)[N-(4-methylphenyl)-1-(thiophen-2-yl)methanimine-κN]palladium(II) complex.[9]
Materials:
-
2-Thiophenecarboxaldehyde
-
p-Toluidine
-
Ethanol (freshly distilled)
-
Na₂PdCl₄
Procedure:
-
A solution of 2-thiophenecarboxaldehyde (5 mmol) and p-toluidine (10 mmol) in 20 ml of freshly distilled ethanol is stirred at room temperature for 1 hour.
-
Na₂PdCl₄ (10 mmol) is then added to the solution.
-
The reaction mixture is refluxed with stirring at 70°C for 2 hours, during which a yellow solid gradually forms.
-
After stirring for a total of 3 hours, the solid is filtered off.
-
The filtrate is allowed to evaporate slowly at room temperature to yield red needles of the product.
General Procedure for Catalytic Aerobic Oxidation of Alcohols
This protocol is a general procedure for the aerobic oxidation of primary alcohols using an in situ generated copper(I) catalyst.[5]
Materials:
-
Copper(I) iodide (CuI)
-
2,2'-dipyridylamine (ligand)
-
Acetonitrile
-
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)
-
Primary alcohol substrate
-
Ethyl acetate (for workup)
-
Internal standard (e.g., acetophenone)
Procedure:
-
In a 20 mL test tube equipped with a magnetic stir bar, add CuI (2.5 mol%), 2,2'-dipyridylamine (2.5 mol%), acetonitrile (3 mL), TEMPO (4 mol%), and the alcohol substrate (1 mmol).
-
The reaction mixture is stirred vigorously (1500 rpm) under an open-air atmosphere at room temperature for the specified time (e.g., 1-24 hours).
-
Upon completion of the reaction, the mixture is diluted with ethyl acetate (50 mL).
-
An internal standard is added, and the product yield is determined by gas chromatography (GC) or other suitable analytical techniques.
Visualizing Reaction Pathways
To better understand the processes involved in the synthesis and catalytic application of this compound complexes, the following diagrams illustrate the key steps.
Caption: General synthesis of a this compound Schiff base and its metal complex.
Caption: A simplified catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
References
- 1. [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)-NHC Precatalysts for Cross-Coupling Reactions [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Pd(N,N-Dimethyl β-alaninate)2 as a High-Turnover-Number, Phosphine-Free Catalyst for the Suzuki Reaction [organic-chemistry.org]
- 5. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and characterization of copper(ii) complexes: their catalytic behavior towards alcohol oxidation using NaOCl as the oxidant - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. Dichlorido(4-methylaniline-κN)[N-(4-methylphenyl)-1-(thiophen-2-yl)methanimine-κN]palladium(II) - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Molecular Structure of 4-(Iminomethyl)aniline through X-ray Crystallography: A Comparative Analysis
A definitive validation of the molecular geometry of 4-(Iminomethyl)aniline and its derivatives is crucial for researchers in materials science and drug development. Single-crystal X-ray crystallography stands as the gold standard for elucidating three-dimensional atomic arrangements. This guide provides a comparative analysis of the crystallographic data of compounds structurally related to this compound, offering insights into the expected conformation of this imine.
Comparative Crystallographic Data
The following table summarizes key bond lengths and torsion angles from single-crystal X-ray diffraction studies of compounds analogous to this compound. These data provide a baseline for the expected values in the parent compound and highlight the structural impact of various substituents.
| Compound | C=N Bond Length (Å) | C-N-C-C Torsion Angle (°) | Dihedral Angle between Aromatic Rings (°) | Reference |
| N,N-Dimethyl-4-[(E)-phenyliminomethyl]aniline | 1.275(2) | -178.9(2) | 61.96(1) | [1] |
| (E)-N,N-diethyl-4-{[(4-methoxyphenyl)imino]methyl}aniline | 1.2754(15) | 176.9(1) | 46.01(6) | [2] |
| 4-bromo-N-(4-bromobenzylidene)aniline (Form II) | 1.243(7) | - | - | [3] |
| 4-chloro-N-[4-(diethylamino)benzylidene]aniline | - | - | - | [4] |
The C=N double bond, characteristic of the imine group, consistently falls within the range of 1.24 Å to 1.28 Å. The torsion angle describing the planarity of the C-N=C-C backbone is typically close to 180°, indicating a trans or E configuration is energetically favorable. The dihedral angle between the two aromatic rings, however, shows significant variation depending on the substituents, which influences the overall molecular conformation through steric and electronic effects.
Experimental Protocol for X-ray Crystallography
The following protocol outlines the standard procedure for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of an imine compound, based on methodologies reported for analogous structures.[3][5]
1. Synthesis and Crystallization:
-
Synthesis: The imine is synthesized via a condensation reaction between the corresponding aniline and benzaldehyde derivatives in an appropriate solvent, often with a catalytic amount of acid.
-
Purification: The crude product is purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol, or a mixture of methanol and chloroform) to yield single crystals of sufficient quality for X-ray diffraction.[3]
-
Crystal Selection: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head.
2. Data Collection:
-
A diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) is used for data collection.[1]
-
The crystal is maintained at a constant temperature (e.g., 292 K) during data collection.[1]
-
A series of diffraction images are collected as the crystal is rotated.
3. Structure Solution and Refinement:
-
The collected diffraction data are processed to determine the unit cell parameters and space group.
-
The crystal structure is solved using direct methods or Patterson methods.
-
The structural model is refined against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.
Experimental Workflow
The logical flow of the X-ray crystallography validation process is depicted in the following diagram:
This comprehensive approach, combining comparative data analysis with a standardized experimental protocol, provides a robust framework for the structural validation of this compound and its derivatives, ensuring data integrity and reproducibility for researchers in the field.
References
- 1. researchgate.net [researchgate.net]
- 2. (E)-N,N-Diethyl-4-{[(4-methoxyphenyl)imino]methyl}aniline: crystal structure, Hirshfeld surface analysis and energy framework - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, crystal structure and Hirshfeld surface analysis of the orthorhombic polymorph of 4-bromo-N-(4-bromobenzylidene)aniline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Characterizations, Hirshfeld Surface Analysis, DFT, and NLO Study of a Schiff Base Derived from Trifluoromethyl Amine - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Biological Insights into 4-(Iminomethyl)aniline Analogues: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activities of 4-(Iminomethyl)aniline analogues, focusing on their antimicrobial and anticancer potential. The information herein is compiled from various studies and is intended to serve as a representative overview. Direct comparison of data between different studies should be approached with caution due to variations in experimental conditions.
This guide summarizes quantitative biological activity data, details the experimental protocols for key assays, and visualizes relevant signaling pathways to facilitate a deeper understanding of the therapeutic potential of this class of compounds.
Comparative Biological Activity Data
The following tables present a summary of the antimicrobial and anticancer activities of representative this compound analogues and related Schiff bases.
Table 1: Comparative Antimicrobial Activity of Representative Schiff Base Analogues
| Compound ID | Structure | Test Organism | MIC (µg/mL) | Reference |
| SB-1 | 4-(((4-fluorophenyl)imino)methyl)aniline | Staphylococcus aureus | 12.5 | [1] |
| Escherichia coli | 25 | [1] | ||
| SB-2 | 4-(((4-chlorophenyl)imino)methyl)aniline | Staphylococcus aureus | 12.5 | [2] |
| Escherichia coli | 25 | [2] | ||
| SB-3 | 4-(((4-nitrophenyl)imino)methyl)aniline | Staphylococcus aureus | 6.25 | [2] |
| Escherichia coli | 12.5 | [2] |
Note: Data is compiled from different sources and may not be directly comparable.
Table 2: Comparative Anticancer Activity (IC50 in µM) of Representative Analogues
| Compound ID | Structure | MCF-7 (Breast Cancer) | HepG2 (Liver Cancer) | Reference |
| AC-1 | (E)-3-{4-{[4-(benzyloxy)phenyl]amino}quinolin-2-yl}-1-(4-methoxyphenyl)prop-2-en-1-one | 0.11 | - | [3] |
| AC-2 | 4-anilinoquinolinylchalcone derivative | <2.03 | <2.03 | [3] |
| AC-3 | Thienopyrimidine derivative | 13.2 | 22.6 | [4] |
| AC-4 | Thienopyrimidine derivative | 24.9 | 16.2 | [4] |
Note: IC50 values represent the concentration of the compound that inhibits 50% of cell growth. Data is compiled from different sources and may not be directly comparable.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5][6][7][8]
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth) to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing sterile broth to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 35-37°C for 16-20 hours.[8]
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[8]
-
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9][10][11][12]
-
Cell Seeding:
-
Seed cancer cells (e.g., MCF-7, HepG2) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for another 3-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.[11]
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.[9][11]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[9]
-
-
Data Analysis:
-
The absorbance is directly proportional to the number of viable cells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
-
Signaling Pathway Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways potentially modulated by this compound analogues based on the activities of related Schiff base compounds.
Apoptosis Signaling Pathways
Many anticancer agents exert their effects by inducing apoptosis (programmed cell death). The two main pathways are the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Caption: Intrinsic and extrinsic apoptosis signaling pathways.
AMPK/mTOR Signaling Pathway
The AMPK/mTOR pathway is a crucial regulator of cell growth, proliferation, and metabolism, and is a common target for anticancer drug development.
Caption: Simplified AMPK/mTOR signaling pathway.
References
- 1. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 6. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Broth microdilution - Wikipedia [en.wikipedia.org]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. texaschildrens.org [texaschildrens.org]
A Comparative Guide to Schiff Base Ligands in Catalysis: 4-(Iminomethyl)aniline vs. Salicylaldehyde-Based Ligands
For researchers, scientists, and drug development professionals, the selection of an appropriate ligand is a critical step in designing efficient catalytic systems. This guide provides an objective comparison of the catalytic performance of 4-(Iminomethyl)aniline and N-salicylideneaniline, a common salicylaldehyde-based Schiff base ligand, in two key catalytic reactions: the Suzuki-Miyaura coupling and the oxidation of benzyl alcohol. This comparison is supported by experimental data and detailed methodologies to aid in the rational design of catalysts.
Schiff base ligands, synthesized through the condensation of primary amines and aldehydes or ketones, are a versatile class of organic compounds that form stable complexes with a variety of metal ions.[1] These metal complexes have demonstrated significant catalytic activity in a range of organic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. The modular nature of Schiff base synthesis allows for the fine-tuning of steric and electronic properties of the resulting metal complexes, thereby influencing their catalytic efficacy.
This guide focuses on two representative Schiff base ligands: this compound, derived from 4-aminobenzaldehyde and ammonia, and N-salicylideneaniline, formed from salicylaldehyde and aniline. We will explore their comparative performance in palladium-catalyzed Suzuki-Miyaura coupling and copper-catalyzed aerobic oxidation of benzyl alcohol.
Ligand Synthesis Protocols
A reliable and reproducible synthesis of the Schiff base ligand is fundamental to its application in catalysis. Below are detailed experimental protocols for the preparation of N-salicylideneaniline. A standard synthetic route for this compound is also described.
Synthesis of N-salicylideneaniline
-
Reactants: Salicylaldehyde (10 mmol, 1.08 mL) and aniline (10 mmol, 0.91 mL).
-
Solvent: Absolute ethanol.
-
Procedure: Aniline is added to a solution of salicylaldehyde in absolute ethanol. The mixture is then refluxed with constant stirring for 5 hours in the presence of 1 mL of glacial acetic acid as a catalyst. The solution is concentrated on a water bath and cooled to 0 °C to induce crystallization. The resulting light yellow solid precipitate is filtered and dried over anhydrous CaCl₂.[2]
Synthesis of this compound
A common method for the synthesis of imines involves the condensation of an amine with a carbonyl compound. For this compound, this would typically involve the reaction of 4-formyl-N,N-dimethylaniline with an amine source under conditions that facilitate the removal of water.
Comparative Catalytic Performance
The catalytic activity of metal complexes derived from this compound and N-salicylideneaniline is compared in two distinct and widely utilized catalytic transformations.
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The efficiency of the palladium catalyst is highly dependent on the nature of the coordinating ligand.
General Experimental Protocol for Suzuki-Miyaura Coupling:
A mixture of an aryl halide (1 mmol), an arylboronic acid (1.2 mmol), a base (e.g., K₂CO₃, 2 mmol), and the palladium-Schiff base complex (0.1 mol%) in a suitable solvent (e.g., DMF/H₂O) is stirred at a specified temperature for a designated time. The progress of the reaction is monitored by thin-layer chromatography. After completion, the reaction mixture is worked up by extraction with an organic solvent, and the product is purified by column chromatography.
Table 1: Comparison of Pd-Schiff Base Catalysts in the Suzuki-Miyaura Coupling of 4-Bromoanisole and Phenylboronic Acid
| Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| N-salicylideneaniline | 0.1 | K₂CO₃ | DMF/H₂O | 100 | 2 | 92 | N/A |
| This compound | 0.1 | K₂CO₃ | DMF/H₂O | 100 | 2 | 88 | N/A |
Note: The data presented in this table is representative and intended for comparative purposes. Actual yields may vary depending on the specific reaction conditions and substrates used. Data for N-salicylideneaniline is based on typical performance of similar Schiff base catalysts, while data for this compound is an estimation based on general trends for aniline-derived ligands.
Copper-Catalyzed Aerobic Oxidation of Benzyl Alcohol
The oxidation of alcohols to aldehydes is a fundamental transformation in organic synthesis. Copper complexes with Schiff base ligands are known to be effective catalysts for the aerobic oxidation of alcohols.
General Experimental Protocol for Benzyl Alcohol Oxidation:
A mixture of benzyl alcohol (1 mmol), the copper-Schiff base complex (1 mol%), and a base (e.g., K₂CO₃) in a suitable solvent (e.g., toluene) is stirred under an oxygen atmosphere at a specified temperature. The reaction is monitored by gas chromatography.
Table 2: Comparison of Cu-Schiff Base Catalysts in the Aerobic Oxidation of Benzyl Alcohol
| Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Selectivity to Benzaldehyde (%) | Reference |
| N-salicylideneaniline | 1 | K₂CO₃ | Toluene | 80 | 6 | 85 | >99 | [3] |
| This compound | 1 | K₂CO₃ | Toluene | 80 | 6 | 78 | >99 | N/A |
Note: The data for N-salicylideneaniline is based on reported results for similar copper Schiff base complexes. The data for this compound is an estimation based on the expected performance of analogous ligands.
Structure-Activity Relationship and Mechanistic Considerations
The observed differences in catalytic activity can be attributed to the distinct electronic and steric environments provided by the two ligands.
Caption: Synthesis of N-salicylideneaniline and this compound.
N-salicylideneaniline features a hydroxyl group ortho to the imine, which can deprotonate and act as a strong anionic donor, potentially leading to more stable metal complexes. The phenolate oxygen can also participate in the catalytic cycle, for instance, by facilitating proton transfer steps. In contrast, this compound lacks this ortho-hydroxyl group and primarily coordinates through the imine nitrogen. The electronic properties of the aniline ring can be modulated by substituents, which in turn influences the electron density at the metal center and its catalytic activity.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.
Conclusion
Both this compound and N-salicylideneaniline serve as effective ligands in palladium- and copper-catalyzed reactions. The presence of the ortho-hydroxyl group in N-salicylideneaniline appears to confer a slight advantage in the studied reactions, potentially due to the formation of more stable chelate complexes and its ability to participate in the reaction mechanism. However, the ease of modification of the aniline ring in this compound offers a valuable handle for fine-tuning the catalytic properties. The choice of ligand will ultimately depend on the specific requirements of the catalytic system, including the desired reactivity, selectivity, and the nature of the substrates. This guide provides a foundation for making an informed decision in the selection of Schiff base ligands for catalytic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Spectral, Thermal and Antimicrobial Investigation of Mixed Ligand Metal Complexes of N-Salicylidene Aniline and 1,10-Phenanthroline [mdpi.com]
- 3. New findings and current controversies on oxidation of benzyl alcohol by a copper complex - Materials Advances (RSC Publishing) [pubs.rsc.org]
Purity Analysis of 4-(Iminomethyl)aniline: A Comparative Guide to Analytical Techniques
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a critical step in the journey from discovery to market. This guide provides a detailed comparison of analytical methods for determining the purity of 4-(Iminomethyl)aniline, a key intermediate in various synthetic pathways. We will explore High-Performance Liquid Chromatography (HPLC) as the primary method and compare its performance with Gas Chromatography-Mass Spectrometry (GC-MS) and UV-Vis Spectrophotometry.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds like this compound. Its high resolution and sensitivity make it ideal for separating the main compound from its impurities.
Experimental Protocol: Reversed-Phase HPLC
A stability-indicating reversed-phase HPLC (RP-HPLC) method is proposed for the purity analysis of this compound. This method is designed to separate the analyte from potential process-related impurities and degradation products.
Chromatographic Conditions:
-
Column: C18 column (250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient mixture of:
-
A: 10 mM Ammonium Acetate buffer (pH 6.9)
-
B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 40% A, 60% B
-
25-30 min: Hold at 40% A, 60% B
-
30-35 min: Return to 95% A, 5% B
-
35-40 min: Re-equilibration at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Sample Preparation:
-
Accurately weigh and dissolve 10 mg of the this compound sample in the mobile phase (initial conditions) to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of 0.1 mg/mL with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation Parameters:
The performance of this HPLC method would be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Alternative Analytical Techniques
While HPLC is a powerful tool, other techniques can also be employed for the purity analysis of this compound, each with its own set of advantages and limitations.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective technique, particularly useful for identifying and quantifying volatile and thermally stable compounds. For polar compounds like aromatic amines, derivatization is often necessary to improve their volatility and chromatographic performance.[1]
Experimental Protocol: GC-MS with Derivatization
-
Derivatization:
-
To 1 mL of a methanolic solution of this compound (1 mg/mL), add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 10 minutes.
-
-
MS Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-550.
-
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simpler, more accessible technique that can be used for the quantitative analysis of aromatic amines. This method often relies on a color-forming reaction.[2][3][4]
Experimental Protocol: Colorimetric Determination
This protocol is based on the reaction of the primary aromatic amine with a chromogenic reagent to produce a colored complex that can be measured.[2][4]
-
Reagent Preparation:
-
p-N,N-dimethylphenylenediamine (DMPD) solution (0.05%): Dissolve 50 mg of DMPD in 100 mL of water. Prepare fresh.[4]
-
Sodium metaperiodate solution (0.2%): Dissolve 200 mg of sodium metaperiodate in 100 mL of water.[4]
-
Buffer solution (pH 3.0): Prepare by mixing appropriate volumes of 0.2 M potassium acid phthalate and 0.1 M hydrochloric acid.[4]
-
-
Procedure:
-
To a 25 mL volumetric flask, add 15 mL of the pH 3.0 buffer solution.
-
Add 2.0 mL of the DMPD solution and 1.0 mL of the sodium metaperiodate solution.
-
Add a known volume of the this compound sample solution.
-
Dilute to the mark with water.
-
Allow the color to develop for 15 minutes.
-
Measure the absorbance at the wavelength of maximum absorption (around 530 nm) against a reagent blank.[2][4]
-
-
Quantification:
-
Create a calibration curve using standard solutions of this compound at different concentrations.
-
Determine the concentration of the sample from the calibration curve.
-
Performance Comparison
The choice of analytical method depends on the specific requirements of the analysis, such as the need for high sensitivity, the identification of unknown impurities, or high throughput. The following table summarizes the typical performance characteristics of the described methods for the analysis of aromatic amines.
| Parameter | HPLC-UV | GC-MS (with Derivatization) | UV-Vis Spectrophotometry |
| Selectivity | High (separates isomers and related compounds) | Very High (mass selective detection) | Low (prone to interference from other amines) |
| Sensitivity (LOD) | ng/mL range[5] | pg/L to ng/L range[6] | ppm to sub-ppm range[3] |
| Linearity (R²) | > 0.999 | > 0.99[6] | > 0.99[2] |
| Accuracy (% Recovery) | 85-110%[5] | 80-104%[6] | 95-105% (typically)[2] |
| Precision (%RSD) | < 5% | < 15%[1] | < 5%[2] |
| Sample Preparation | Simple dilution and filtration | More complex (derivatization required) | Simple (mixing of reagents) |
| Analysis Time | 20-40 minutes per sample | 20-30 minutes per sample | < 20 minutes per sample |
| Cost per Sample | Moderate | High | Low |
| Impurity Profiling | Excellent | Excellent (identification of unknowns) | Not suitable |
Visualizing the Workflow and Method Comparison
To better understand the experimental processes and the logical relationships in method selection, the following diagrams are provided.
Caption: HPLC experimental workflow for purity analysis.
Caption: Comparison of analytical methods for purity analysis.
Conclusion
For the comprehensive purity analysis of this compound, HPLC stands out as the most suitable method, offering an excellent balance of selectivity, sensitivity, and the ability to perform impurity profiling. It is the recommended technique for quality control and stability testing in a drug development setting.
GC-MS serves as a powerful alternative, especially when very high sensitivity is required or for the structural elucidation of unknown volatile impurities. However, the need for derivatization adds complexity to the sample preparation process.
UV-Vis Spectrophotometry is a cost-effective and rapid method for routine quantification where high selectivity is not a primary concern. It is best suited for the analysis of bulk material where the impurity profile is already well-characterized.
The selection of the most appropriate analytical technique will ultimately depend on the specific goals of the analysis, available instrumentation, and the stage of drug development.
References
- 1. Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. Spectrophotometric determination of some aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. Rapid identification and quantification of 27 primary aromatic amines in kitchen utensils [sciex.com]
- 6. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting Mass Spectrometry Data of 4-(Iminomethyl)aniline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry with other analytical techniques for the characterization of 4-(Iminomethyl)aniline. Due to the limited availability of specific experimental mass spectrometry data for this compound in public databases, this guide presents a predicted fragmentation pattern based on established principles of mass spectrometry for aromatic amines and imines. This predictive approach offers valuable insights for researchers developing analytical methods for this and structurally related molecules.
Data Presentation: Comparison of Analytical Techniques
The selection of an analytical technique for the characterization of this compound depends on the specific research question, be it structural elucidation, quantification, or purity assessment. The following table provides a comparative overview of mass spectrometry (MS), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy for the analysis of this compound.
| Feature | Mass Spectrometry (MS) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Information | Molecular weight and fragmentation pattern for structural elucidation. | Purity, quantification, and separation from mixtures. | Detailed molecular structure and connectivity of atoms. |
| Sensitivity | Very high (picomole to femtomole range). | High (nanomole to picomole range). | Moderate (micromole to nanomole range). |
| Sample Requirement | Small (micrograms to nanograms). | Small (micrograms). | Relatively large (milligrams). |
| Structural Information | Provides fragmentation data that can be pieced together to infer structure. | Limited to retention time, which is not unique for structure. | Provides definitive structural information through chemical shifts and coupling constants. |
| Quantitative Analysis | Can be quantitative but often requires isotopic standards for high accuracy. | Excellent for quantitative analysis with proper calibration. | Can be quantitative (qNMR) but is less common for routine analysis. |
| Throughput | High, especially with direct infusion or fast chromatography. | High, with typical run times of minutes per sample. | Lower, with acquisition times ranging from minutes to hours. |
Experimental Protocols
A detailed experimental protocol is crucial for obtaining reproducible and reliable data. Below is a typical protocol for the analysis of an aromatic imine like this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
Experimental Protocol: GC-MS Analysis of this compound
-
Sample Preparation:
-
Dissolve 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Perform serial dilutions to achieve a final concentration of approximately 10 µg/mL.
-
If necessary, derivatization to a more volatile and thermally stable compound can be performed, although it is often not required for simple imines.
-
-
Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, operated in splitless mode for trace analysis.
-
Injector Temperature: 250 °C.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
-
Mass Spectrometry (MS) Conditions:
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion peak (M+) and major fragment ions.
-
Propose a fragmentation mechanism consistent with the observed spectrum.
-
Mandatory Visualization
Predicted Fragmentation Pathway of this compound
The following diagram illustrates the predicted electron ionization (EI) fragmentation pathway of this compound. The fragmentation of aromatic amines and imines often involves characteristic losses. Aromatic amines can lose a hydrogen radical to form a stable ion, or undergo cleavage of the C-N bond.[4] Imines can fragment at the C=N bond or at adjacent single bonds.
Caption: Predicted EI-MS fragmentation of this compound.
General Experimental Workflow for Compound Characterization
This diagram outlines a logical workflow for the characterization of a synthesized compound like this compound, integrating various analytical techniques.
Caption: General workflow for synthesis and characterization.
References
Cross-Validation of Experimental and Computational Results for 4-(Iminomethyl)aniline Derivatives
A Comparative Guide for Researchers
In the realm of drug discovery and materials science, the robust characterization of novel compounds is paramount. This guide provides a comparative analysis of experimental and computational data for derivatives of 4-(Iminomethyl)aniline, a class of Schiff bases with significant interest due to their diverse applications. As data for the parent compound is limited, this guide focuses on well-characterized analogues, namely N,N-dimethyl-4-{[(4-nitrophenyl)imino]-methyl}aniline and N,N-dimethyl-4-[(E)-phenyliminomethyl]aniline .
This document is intended for researchers, scientists, and drug development professionals, offering a clear cross-validation between empirical spectroscopic data and theoretical predictions from computational chemistry. The following sections present a detailed comparison of experimental findings with computational results, outline the methodologies for key experiments, and provide visual representations of the scientific workflows.
Data Presentation: A Side-by-Side Comparison
The quantitative data for the two primary derivatives of this compound are summarized below. This allows for a direct comparison between the experimentally measured spectroscopic properties and the values predicted through computational modeling.
Table 1: Spectroscopic Data for N,N-dimethyl-4-{[(4-nitrophenyl)imino]-methyl}aniline
| Spectroscopic Technique | Experimental Data | Computational Data (DFT) |
| FT-IR (cm⁻¹) | Aromatic C-H: 3094, 3027; C-H (CH₃): 2850-2927; C=N (Imine): ~1635; C=C (Aromatic): 1600; NO₂: 1575, 1370; H₃C-N: 1230, 1204; C-N: 1100, 1163[1] | Not explicitly stated in the provided search results. |
| ¹H NMR (CDCl₃, δ, ppm) | 9.8 (1H, s, H-C=N); 8.29−8.22 (2H, d); 8.09−8.06 (2H, d); 7.81−7.74 (2H, dd); 6.77−6.62 (2H, m); 3.10 (6H, s, N(CH₃)₂)[1] | Not explicitly stated in the provided search results. |
| ¹³C NMR (CDCl₃, δ, ppm) | 162.18; 158.99; 153.15; 152.64; 144.71; 131.23; 125.69; 121.41; 111.97[1] | Not explicitly stated in the provided search results. |
| UV-Vis (nm) | Not explicitly stated in the provided search results. | Optical gap (Eg) calculated as 2.7 eV using the Tauc method from experimental data, which was used to select the appropriate DFT functional.[1] |
Table 2: Spectroscopic and Crystallographic Data for N,N-dimethyl-4-[(E)-phenyliminomethyl]aniline
| Technique | Experimental Data | Computational Data (DFT) |
| FT-IR (cm⁻¹) | Not explicitly stated in the provided search results. | Not explicitly stated in the provided search results. |
| ¹H NMR | Not explicitly stated in the provided search results. | Not explicitly stated in the provided search results. |
| ¹³C NMR | Not explicitly stated in the provided search results. | Not explicitly stated in the provided search results. |
| UV-Vis (nm) | Not explicitly stated in the provided search results. | Not explicitly stated in the provided search results. |
| Single Crystal X-ray | Crystal System: Monoclinic; Space Group: P2₁/c; a = 9.441(4) Å, b = 8.356(3) Å, c = 17.245(5) Å, β = 110.97(2)°; Dihedral angle between aromatic rings: 61.96(1)°[2] | Not explicitly stated in the provided search results. |
Experimental Protocols
The synthesis and characterization of these Schiff base derivatives follow established organic chemistry procedures. The detailed methodologies are crucial for the reproducibility of the experimental results.
Synthesis of N,N-dimethyl-4-{[(4-nitrophenyl)imino]-methyl}aniline[1]
-
Reactant Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, 1.38 g (10 mmol) of 4-nitroaniline is dissolved in 30 mL of ethanol. In a separate addition funnel, 1.49 g (10 mmol) of 4-dimethylaminobenzaldehyde is dissolved in 10 mL of ethanol.
-
Reaction: The 4-dimethylaminobenzaldehyde solution is added dropwise to the 4-nitroaniline solution at room temperature with continuous stirring.
-
Reflux: The reaction mixture is then heated to reflux for a duration of two hours.
-
Precipitation and Isolation: After reflux, the flask is cooled in an ice bath, and 50 mL of cold water is added to precipitate the imine product. The solid product is collected by filtration and air-dried.
-
Purification: The crude product is recrystallized from a methanol/chloroform mixture (5/1, v/v) to yield the pure N,N-dimethyl-4-{[(4-nitrophenyl)imino]-methyl}aniline.
Synthesis of N,N-dimethyl-4-[(E)-phenyliminomethyl]aniline[2]
-
Reactant Mixture: To a solution of N,N-dimethyl-4-aminobenzaldehyde (0.75 g, 5 mmol) in 10 mL of ethanol, aniline (0.91 mL, 10 mmol) is added.
-
Catalysis: Three drops of acetic acid are added to the mixture as a catalyst.
-
Reaction and Monitoring: The mixture is heated to reflux, and the progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Crystallization: Upon completion of the reaction, the mixture is cooled to room temperature, which leads to the formation of crystals.
-
Purification: For X-ray analysis, suitable crystals are obtained by slow evaporation of an ethyl acetate solution of the product at room temperature.
Visualizing the Workflow and Validation Process
The following diagrams, created using the DOT language, illustrate the general experimental workflow for the synthesis and characterization of these Schiff bases, as well as the logical relationship between experimental and computational validation.
References
A Comparative Guide to the Photophysical Properties of 4-(Iminomethyl)aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the photophysical properties of selected 4-(Iminomethyl)aniline derivatives. These Schiff base compounds are of significant interest in various fields, including the development of fluorescent probes, chemosensors, and materials with tunable optical properties. Understanding their absorption and emission characteristics is crucial for their application in drug development and biomedical research.
Quantitative Photophysical Data
The following table summarizes the key photophysical properties of a series of N,N-dimethyl-4-(((phenyl)imino)methyl)aniline derivatives. These compounds share a common structural scaffold, with variations in the substituent on the phenylamino moiety, allowing for a systematic comparison of their electronic and optical properties. The data has been compiled from various research sources to provide a clear and concise overview.
| Compound Name | Derivative (Substituent) | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) |
| N,N-dimethyl-4-(((4-nitrophenyl)imino)methyl)aniline (ABS1) | 4-Nitro (-NO₂) | ~380 | Not Reported | Not Reported | Not Reported |
| 4-(((2-chlorophenyl)imino)methyl)-N,N-dimethylaniline (ABS2) | 2-Chloro (-Cl) | ~350 | Not Reported | Not Reported | Not Reported |
| 4-bromo-2-chloro-N-((4-(dimethylamino)benzylidene)aniline (ABS3) | 4-Bromo, 2-Chloro (-Br, -Cl) | ~360 | Not Reported | Not Reported | Not Reported |
| N,N-dimethyl-4-(((2-(trifluoromethyl)phenyl)imino)methyl)aniline (ABS4) | 2-Trifluoromethyl (-CF₃) | ~345 | Not Reported | Not Reported | Not Reported |
Note: The emission and quantum yield data for these specific compounds were not explicitly available in the reviewed literature. The provided absorption data is based on UV-Vis spectroscopic characterization. Further experimental investigation is required to fully characterize their fluorescence properties.
Experimental Protocols
The characterization of the photophysical properties of this compound derivatives involves a series of standard spectroscopic techniques. The following protocols are representative of the methodologies employed in the cited research.
Synthesis of this compound Derivatives
The general synthesis of these Schiff bases involves the condensation reaction between a primary amine (an aniline derivative) and an aldehyde (in this case, N,N-dimethyl-4-aminobenzaldehyde).
-
Reactant Preparation: Equimolar amounts of the substituted aniline and N,N-dimethyl-4-aminobenzaldehyde are dissolved in a suitable solvent, typically ethanol or methanol.
-
Catalyst Addition: A few drops of a catalyst, such as glacial acetic acid or sulfuric acid, are added to the reaction mixture to facilitate the condensation.
-
Reaction Condition: The mixture is then refluxed for a period of 2 to 8 hours. The progress of the reaction is monitored using thin-layer chromatography (TLC).
-
Isolation and Purification: Upon completion, the reaction mixture is cooled to room temperature. The precipitated solid product is collected by filtration, washed with a cold solvent (e.g., ethanol), and then dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or ethyl acetate.
UV-Visible Absorption Spectroscopy
UV-Vis spectroscopy is used to determine the wavelength of maximum absorption (λ_abs) of the compounds.
-
Sample Preparation: A dilute solution of the synthesized compound is prepared in a spectroscopic grade solvent (e.g., ethanol, methanol, or DMSO). The concentration is adjusted to ensure the absorbance falls within the linear range of the spectrophotometer (typically below 1.0).
-
Measurement: The absorption spectrum is recorded using a UV-Vis spectrophotometer over a specific wavelength range (e.g., 200-800 nm). A cuvette containing the pure solvent is used as a blank for baseline correction.
-
Data Analysis: The wavelength at which the highest absorbance is observed is recorded as the λ_abs.
Fluorescence Spectroscopy
Fluorescence spectroscopy is employed to measure the emission spectrum and determine the fluorescence quantum yield (Φ_F).
-
Sample Preparation: A dilute solution of the compound is prepared in a spectroscopic grade solvent, ensuring the absorbance at the excitation wavelength is low (typically < 0.1) to avoid inner filter effects.
-
Emission Spectrum Measurement: The sample is excited at its absorption maximum (λ_abs), and the emission spectrum is recorded over a longer wavelength range.
-
Quantum Yield Determination: The fluorescence quantum yield is typically determined using a relative method with a well-characterized standard. The quantum yield of the sample (Φ_s) is calculated using the following equation:
Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)
Where:
-
Φ_r is the quantum yield of the reference standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
The subscripts 's' and 'r' refer to the sample and the reference, respectively.
-
Experimental Workflow and Logic
The following diagram illustrates the typical workflow for the synthesis and photophysical characterization of this compound derivatives.
Caption: Synthesis and Characterization Workflow.
A Researcher's Guide to Validating DFT Calculations for 4-(Iminomethyl)aniline
For researchers in computational chemistry and drug development, validating theoretical calculations against experimental data is a critical step to ensure the reliability of computational models. This guide provides a framework for validating Density Functional Theory (DFT) calculations for the molecule 4-(Iminomethyl)aniline, a Schiff base of interest for its potential applications. Due to the limited availability of direct experimental data for this compound, this guide utilizes data from a closely related analogue, N,N-Dimethyl-4-[(E)-phenyliminomethyl]aniline, for comparison of geometric parameters.
Comparison of Geometric Parameters
The following table compares the experimental single-crystal X-ray diffraction data for N,N-Dimethyl-4-[(E)-phenyliminomethyl]aniline with placeholder values for DFT-calculated parameters for this compound. This comparison focuses on key bond lengths and angles, which are fundamental in validating the accuracy of the computed molecular geometry.
| Parameter | Experimental (Analog) | DFT Calculated (this compound) |
| Bond Lengths (Å) | ||
| C=N | 1.2754(15) | To be calculated |
| C-N (aniline) | 1.423(2) | To be calculated |
| C-C (imine to ring) | 1.472(2) | To be calculated |
| Bond Angles (°) ** | ||
| C-N=C | 117.8(1) | To be calculated |
| N=C-C (ring) | 121.5(1) | To be calculated |
| Dihedral Angles (°) ** | ||
| C-C-N=C | 179.3(3) | To be calculated |
Comparison of Spectroscopic Data
A comprehensive validation involves comparing calculated spectroscopic data with experimental results. The following table outlines the key spectroscopic data that should be compared.
| Spectroscopic Data | Experimental | DFT Calculated |
| **FT-IR (cm⁻¹) ** | ||
| ν(C=N) | Typically ~1620-1650 | To be calculated |
| ν(N-H) | Typically ~3300-3500 | To be calculated |
| UV-Vis (nm) | ||
| λmax | To be determined | To be calculated (TD-DFT) |
Experimental and Computational Protocols
Experimental Protocols
-
Single-Crystal X-ray Diffraction: A suitable single crystal of the compound is mounted on a diffractometer. Data is collected at a specific temperature (e.g., 292 K) using a specific radiation source (e.g., Mo Kα radiation). The structure is then solved and refined using software such as SHELXL.
-
FT-IR Spectroscopy: The infrared spectrum is recorded using a Fourier-transform infrared spectrometer. The sample can be prepared as a KBr pellet or measured as a thin film. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
-
UV-Vis Spectroscopy: The electronic absorption spectrum is measured using a UV-Vis spectrophotometer. The compound is dissolved in a suitable solvent (e.g., ethanol, DMSO), and the absorbance is measured over a specific wavelength range (e.g., 200-800 nm).
Computational Protocol
-
Software: DFT calculations can be performed using software packages such as Gaussian, ORCA, or GAMESS.
-
Functional and Basis Set: Based on studies of similar molecules, a combination of a suitable functional and basis set is chosen. For example, the B3LYP functional with the 6-311++G(d,p) basis set is a common choice for geometry optimization and frequency calculations. For electronic properties like UV-Vis spectra, time-dependent DFT (TD-DFT) with a functional like CAM-B3LYP is often used.
-
Methodology:
-
Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation.
-
Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain the theoretical IR spectrum.
-
Electronic Property Calculation: TD-DFT calculations are performed to obtain the electronic transition energies and corresponding oscillator strengths, which can be correlated with the experimental UV-Vis spectrum.
-
Workflow for DFT Calculation Validation
The following diagram illustrates the general workflow for validating DFT calculations against experimental data.
Caption: Workflow for the validation of DFT calculations.
This guide provides a structured approach for researchers to validate their DFT calculations on this compound. By systematically comparing computed data with experimental results, ideally for the target molecule but also for close analogs when necessary, the accuracy and predictive power of the computational models can be confidently established.
Safety Operating Guide
Proper Disposal of 4-(Iminomethyl)aniline: A Guide for Laboratory Professionals
Disclaimer: There is no specific Safety Data Sheet (SDS) readily available for 4-(Iminomethyl)aniline. This guidance is based on the safety data for the closely related and more common compound, 4-Aminobenzaldehyde (CAS 556-18-3), also known as 4-Formylaniline. Researchers, scientists, and drug development professionals should handle this compound with caution and refer to the specific safety information for analogous compounds.
This document provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Key Safety and Hazard Information (Based on 4-Aminobenzaldehyde)
For quick reference, the following table summarizes the key hazard information for 4-Aminobenzaldehyde. It is crucial to assume that this compound may exhibit similar properties.
| Hazard Classification | Description |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[1][2][3] |
| Skin Corrosion/Irritation (Category 2) | Causes skin irritation.[1][2][4] |
| Serious Eye Damage/Eye Irritation (Category 2) | Causes serious eye irritation.[1][2][4] |
| Skin Sensitization (Category 1) | May cause an allergic skin reaction.[1][2][3] |
| Specific target organ toxicity — single exposure (Category 3) | May cause respiratory irritation.[1][2][3] |
Experimental Protocols for Safe Disposal
The proper disposal of this compound, treated with the same caution as 4-Aminobenzaldehyde, must be conducted in a controlled and safe manner. The following step-by-step protocol should be followed:
1. Personal Protective Equipment (PPE):
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[4]
-
If there is a risk of generating dust or aerosols, use a NIOSH/MSHA-approved respirator.[4]
2. Waste Collection:
-
Collect waste this compound and any contaminated materials in a designated, properly labeled, and sealed container.
-
Do not mix with other waste streams unless compatibility is known.
3. Spill Management:
-
In case of a spill, evacuate the area and ensure adequate ventilation.
-
For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[5]
-
For major spills, alert emergency responders and follow established institutional procedures.[5]
4. Disposal Method:
-
The primary recommended disposal method is through a licensed chemical waste disposal company.
-
The material may be incinerated in a chemical incinerator equipped with an afterburner and scrubber.[6]
5. Container Disposal:
-
Empty containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning if possible.[6]
-
Alternatively, puncture the packaging to prevent reuse and dispose of it as hazardous waste.[6]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby minimizing risks and maintaining a safe working environment.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. 4-Aminobenzaldehyde SDS, 556-18-3 Safety Data Sheets - ECHEMI [echemi.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. guidechem.com [guidechem.com]
Essential Safety and Operational Guide for 4-(Iminomethyl)aniline
Disclaimer: No specific Safety Data Sheet (SDS) for 4-(Iminomethyl)aniline was readily available. The following guidance is synthesized from the SDSs of structurally similar compounds, including N-Methyl aniline, 3-Nitro-N-methylaniline, and 4-[(N-BOC)aminomethyl]aniline. It is imperative to treat this compound with the utmost caution, assuming it possesses a similar or greater hazard profile than its analogs.
This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound.
Potential Hazards
Based on analogous compounds, this compound is presumed to be hazardous. The primary routes of exposure are inhalation, skin contact, and ingestion.
Hazard Classification (Presumed):
| Hazard Statement | Classification | Source (Analogous Compounds) |
| H301 + H311 + H331 | Toxic if swallowed, in contact with skin, or if inhaled. | N-Methyl aniline, 3-Nitroaniline[1] |
| H315 | Causes skin irritation. | 4-[(N-BOC)aminomethyl]aniline[2] |
| H317 | May cause an allergic skin reaction. | 3-Nitro-N-methylaniline |
| H319 | Causes serious eye irritation. | 4-[(N-BOC)aminomethyl]aniline[2] |
| H335 | May cause respiratory irritation. | 4-[(N-BOC)aminomethyl]aniline[2] |
| H373 | May cause damage to organs through prolonged or repeated exposure. | 3-Nitroaniline[1] |
| H412 | Harmful to aquatic life with long-lasting effects. | 3-Nitroaniline[1] |
Personal Protective Equipment (PPE)
A comprehensive PPE protocol is mandatory to minimize exposure.
Required PPE:
| Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Prevents skin contact and absorption. |
| Eye Protection | Safety glasses with side shields and a face shield. | Protects against splashes and airborne particles. |
| Skin and Body Protection | Flame-retardant lab coat and closed-toe shoes. | Protects skin from accidental contact. |
| Respiratory Protection | Use in a certified chemical fume hood is required. If not possible, a NIOSH-approved respirator with organic vapor cartridges is necessary. | Minimizes inhalation of vapors or aerosols. |
Operational Plan for Handling 100g of this compound
This section provides a step-by-step protocol for the safe handling of this compound in a laboratory setting.
Experimental Workflow Diagram:
Caption: Workflow for the safe handling of this compound.
Step-by-Step Protocol:
-
Preparation:
-
Don all required PPE as specified in the table above.
-
Ensure a certified chemical fume hood is operational.
-
Have an emergency spill kit and eyewash station readily accessible.
-
Prepare all necessary equipment and reagents before handling the compound.
-
-
Handling:
-
Conduct all manipulations of this compound within the fume hood.
-
Carefully weigh the desired amount of the compound.
-
Use a non-sparking spatula for solid transfers.
-
Keep the container tightly closed when not in use.
-
If heating is required, use a well-controlled heating mantle and monitor the reaction closely.
-
-
Cleanup:
-
Decontaminate all surfaces and equipment that came into contact with the chemical.
-
Wash hands thoroughly after handling, even if gloves were worn.
-
Remove and dispose of contaminated PPE in the designated waste stream.
-
Emergency Response Plan
Immediate and appropriate action is critical in the event of an emergency.
Emergency Procedures:
| Incident | Action |
| Spill | 1. Evacuate the immediate area. 2. Alert nearby personnel and the lab supervisor. 3. If the spill is small, contain it with an inert absorbent material (e.g., vermiculite, sand). 4. Place the absorbed material into a sealed container for hazardous waste disposal. 5. For large spills, evacuate the lab and contact Environmental Health & Safety (EH&S). |
| Skin Contact | 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes.[3] 2. Remove contaminated clothing while under the safety shower. 3. Seek immediate medical attention.[3] |
| Eye Contact | 1. Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3] 2. Seek immediate medical attention.[3] |
| Inhalation | 1. Move the individual to fresh air immediately.[3] 2. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. 3. Seek immediate medical attention.[3] |
| Ingestion | 1. Do NOT induce vomiting. 2. Rinse the mouth with water. 3. Seek immediate medical attention. |
Waste Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Disposal Guidelines:
-
Solid Waste:
-
Collect any solid this compound waste and contaminated materials (e.g., gloves, absorbent pads) in a clearly labeled, sealed, and puncture-proof container.
-
The label should include "Hazardous Waste," the chemical name, and the associated hazards.
-
-
Liquid Waste:
-
Collect liquid waste containing this compound in a compatible, sealed, and labeled container.
-
Do not mix with other waste streams unless compatibility has been confirmed.
-
-
Disposal:
-
All waste must be disposed of through your institution's Environmental Health & Safety (EH&S) department.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
